molecular formula C31H28N2O7 B1640760 3'-Hydroxydehydroaglaiastatin

3'-Hydroxydehydroaglaiastatin

Cat. No.: B1640760
M. Wt: 540.6 g/mol
InChI Key: AUJMBFPBXOTPLC-JZRGNDHQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3'-Hydroxydehydroaglaiastatin has been reported in Aglaia odorata with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C31H28N2O7

Molecular Weight

540.6 g/mol

IUPAC Name

(2S,10R,11R)-2-hydroxy-10-(3-hydroxy-4-methoxyphenyl)-4,6-dimethoxy-11-phenyl-9-oxa-14,19-diazapentacyclo[10.7.0.02,10.03,8.014,18]nonadeca-1(12),3(8),4,6,18-pentaen-13-one

InChI

InChI=1S/C31H28N2O7/c1-37-19-15-22(39-3)27-23(16-19)40-31(18-11-12-21(38-2)20(34)14-18)26(17-8-5-4-6-9-17)25-28(30(27,31)36)32-24-10-7-13-33(24)29(25)35/h4-6,8-9,11-12,14-16,26,34,36H,7,10,13H2,1-3H3/t26-,30+,31+/m1/s1

InChI Key

AUJMBFPBXOTPLC-JZRGNDHQSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)[C@]23[C@@H](C4=C([C@]2(C5=C(O3)C=C(C=C5OC)OC)O)N=C6CCCN6C4=O)C7=CC=CC=C7)O

Canonical SMILES

COC1=C(C=C(C=C1)C23C(C4=C(C2(C5=C(O3)C=C(C=C5OC)OC)O)N=C6CCCN6C4=O)C7=CC=CC=C7)O

Origin of Product

United States

Foundational & Exploratory

The Discovery and Isolation of 3'-Hydroxydehydroaglaiastatin from Aglaia odorata: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery and isolation of 3'-Hydroxydehydroaglaiastatin, a potent anticancer compound from the plant Aglaia odorata. It provides a comprehensive overview of the bioassay-guided fractionation process, detailed experimental protocols for extraction and purification, and a summary of the spectroscopic data used for structural elucidation. Furthermore, this document illustrates the mechanism of action of this compound through a detailed signaling pathway diagram, highlighting its role as a translation initiation inhibitor. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, oncology, and drug development.

Introduction

The genus Aglaia (family Meliaceae) is a rich source of structurally diverse and biologically active secondary metabolites. Among these, the rocaglamides, also known as flavaglines, have emerged as a promising class of compounds with potent insecticidal and anticancer properties.[1] Bioassay-guided fractionation of extracts from Aglaia species has led to the discovery of numerous rocaglamide (B1679497) derivatives.[2] this compound is a notable member of this class, isolated from Aglaia odorata, that has demonstrated significant cytotoxic effects against various cancer cell lines.[3] This document provides a detailed account of the discovery, isolation, and characterization of this compound.

Discovery through Bioassay-Guided Fractionation

The discovery of this compound was the result of a systematic search for anticancer compounds in Aglaia odorata. The general strategy employed is bioassay-guided fractionation, a process where crude plant extracts are separated into fractions, and each fraction is tested for its biological activity.[4][5] The most active fractions are then subjected to further separation until a pure, active compound is isolated. In the case of rocaglamides, cytotoxic assays against human cancer cell lines, such as HepG2, are commonly used to guide the fractionation process.[3]

bioassay_guided_fractionation Start Crude Extract of Aglaia odorata Fractionation1 Initial Fractionation (e.g., Solvent Partitioning) Start->Fractionation1 Bioassay1 Cytotoxicity Assay (e.g., against HepG2 cells) Fractionation1->Bioassay1 ActiveFraction Active Fraction(s) Bioassay1->ActiveFraction Active InactiveFraction Inactive Fraction(s) Bioassay1->InactiveFraction Inactive Fractionation2 Further Chromatographic Separation (e.g., CC) ActiveFraction->Fractionation2 Bioassay2 Cytotoxicity Assay Fractionation2->Bioassay2 PureCompound Isolation of Pure This compound Bioassay2->PureCompound Active isolation_workflow Plant Powdered Aglaia odorata Extraction Extraction (MeOH or CH₂Cl₂/MeOH) Plant->Extraction Partition Solvent Partitioning (n-Hexane, EtOAc, n-BuOH) Extraction->Partition Silica Silica Gel CC (n-Hexane/EtOAc) Partition->Silica Sephadex Sephadex LH-20 (MeOH) Silica->Sephadex HPLC Preparative RP-HPLC (MeCN/H₂O) Sephadex->HPLC Final Pure 3'-Hydroxy- dehydroaglaiastatin HPLC->Final signaling_pathway cluster_translation Cap-Dependent Translation Initiation eIF4F eIF4F Complex (eIF4E, eIF4G, eIF4A) mRNA mRNA with 5'-Cap and Secondary Structure eIF4F->mRNA binds PIC 43S Pre-initiation Complex mRNA->PIC recruits Scanning Scanning for AUG Start Codon PIC->Scanning Protein Protein Synthesis (e.g., c-Myc, Mcl-1) Scanning->Protein Inhibitor This compound Inhibitor->eIF4F clamps eIF4A on mRNA

References

The Putative Biosynthesis of 3'-Hydroxydehydroaglaiastatin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Hydroxydehydroaglaiastatin, a member of the rocaglamide (B1679497) (or flavagline) family of natural products, exhibits significant potential in drug development due to its potent biological activities. Despite its promising therapeutic applications, the precise biosynthetic pathway of this complex molecule remains to be fully elucidated. This technical guide synthesizes the current understanding of rocaglamide biosynthesis to propose a putative pathway for this compound. We delve into the proposed enzymatic steps, drawing parallels with well-characterized analogous reactions in flavonoid and steroid metabolism. This document provides a theoretical framework to guide future research, including detailed hypothetical experimental protocols and data presentation formats to facilitate the experimental validation of this proposed pathway.

Introduction

Rocaglamides are a class of structurally complex cyclopenta[b]benzofuran natural products isolated from plants of the genus Aglaia.[1] These compounds, including this compound, have garnered significant attention for their potent insecticidal, cytotoxic, and anticancer properties. A comprehensive understanding of their biosynthesis is crucial for biotechnological production and the development of novel derivatives with improved therapeutic profiles. While the complete biosynthetic pathway of this compound has not been experimentally verified, a widely accepted hypothesis suggests a convergent route originating from precursors of the flavonoid and phenylpropanoid pathways.[2] This guide outlines this proposed pathway, focusing on the key enzymatic transformations leading to the rocaglamide core and the subsequent modifications—hydroxylation and dehydrogenation—that yield this compound.

Proposed Biosynthesis Pathway of the Rocaglamide Core

The biosynthesis of the characteristic cyclopenta[b]benzofuran skeleton of rocaglamides is postulated to involve a key cycloaddition reaction between a flavonoid nucleus and a cinnamic acid derivative.[2]

Precursor Synthesis

The pathway is believed to commence with the synthesis of two key precursors:

  • A Flavonoid Precursor: Likely a chalcone (B49325) or flavanone, derived from the well-established flavonoid biosynthesis pathway. This pathway utilizes malonyl-CoA and p-coumaroyl-CoA as starter units, which are themselves derived from primary metabolism.

  • A Cinnamic Acid Derivative: A substituted cinnamic acid, which provides the remaining carbon atoms for the rocaglamide skeleton.

Formation of the Cyclopenta[b]benzofuran Core

The central and most complex step in the proposed pathway is the formation of the tricyclic core. While the exact mechanism and the enzymes involved are unknown, a plausible chemical logic suggests a sequence of reactions that could be enzyme-catalyzed:

  • Michael Addition: The pathway is initiated by a Michael-type addition of a flavonoid enolate to the α,β-unsaturated system of the cinnamic acid derivative.

  • Intramolecular Cyclization: A subsequent intramolecular aldol-type condensation or a related cyclization reaction would then form the five-membered ring, yielding the cyclopenta[b]benzofuran core structure of the rocaglamides.

This proposed reaction sequence is a complex transformation that likely involves one or more specialized enzymes capable of orienting the substrates and catalyzing the specific bond formations.

Proposed Late-Stage Modifications: Hydroxylation and Dehydrogenation

The formation of this compound from a rocaglamide precursor would require at least two key enzymatic modifications: hydroxylation at the 3'-position of the B-ring and a subsequent dehydrogenation.

3'-Hydroxylation

The introduction of a hydroxyl group at the 3'-position of the B-ring is a common reaction in flavonoid biosynthesis and is typically catalyzed by Flavonoid 3'-Hydroxylase (F3'H) .[3][4] These enzymes are cytochrome P450-dependent monooxygenases that utilize NADPH and molecular oxygen to hydroxylate the flavonoid B-ring. It is highly probable that a similar F3'H homolog is responsible for this modification in the biosynthesis of this compound.

Dehydrogenation

The "dehydro" component of this compound suggests the presence of an additional double bond compared to a hydroxylated rocaglamide precursor. This dehydrogenation is likely catalyzed by a dehydrogenase . In steroid biosynthesis, for example, hydroxysteroid dehydrogenases (HSDs) are responsible for the interconversion of hydroxyl and keto groups, a process that involves the removal of two hydrogen atoms.[5][6] It is plausible that a similar dehydrogenase, specific to the rocaglamide skeleton, catalyzes this final step.

Proposed Overall Biosynthetic Pathway of this compound

The following diagram illustrates the proposed biosynthetic pathway, integrating the formation of the rocaglamide core with the subsequent hydroxylation and dehydrogenation steps.

3_Hydroxydehydroaglaiastatin_Biosynthesis cluster_precursors Precursor Biosynthesis cluster_core_synthesis Rocaglamide Core Formation cluster_modifications Late-Stage Modifications Flavonoid_Pathway Flavonoid Pathway Flavonoid Flavonoid Precursor Flavonoid_Pathway->Flavonoid Phenylpropanoid_Pathway Phenylpropanoid Pathway Cinnamic_Acid Cinnamic Acid Derivative Phenylpropanoid_Pathway->Cinnamic_Acid Cycloaddition [Putative] Enzymatic Cycloaddition Flavonoid->Cycloaddition Cinnamic_Acid->Cycloaddition Rocaglamide_Core Rocaglamide Core Cycloaddition->Rocaglamide_Core Hydroxylase Flavonoid 3'-Hydroxylase (F3'H) Homolog Rocaglamide_Core->Hydroxylase Hydroxylated_Rocaglamide 3'-Hydroxy-rocaglamide Intermediate Dehydrogenase Dehydrogenase (HSD-like) Hydroxylated_Rocaglamide->Dehydrogenase Final_Product This compound Hydroxylase->Hydroxylated_Rocaglamide Dehydrogenase->Final_Product

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data Summary

As the biosynthesis of this compound has not been experimentally elucidated, no specific quantitative data is available. The following table provides a template for organizing such data once it becomes available through future research.

EnzymeSubstrate(s)K_m (µM)k_cat (s⁻¹)V_max (µmol/min/mg)Optimal pHOptimal Temp (°C)
[Putative Cycloaddition Enzyme]Flavonoid Precursor, Cinnamic Acid DerivativeTBDTBDTBDTBDTBD
[F3'H Homolog]Rocaglamide CoreTBDTBDTBDTBDTBD
[Dehydrogenase (HSD-like)]3'-Hydroxy-rocaglamide IntermediateTBDTBDTBDTBDTBD

TBD: To Be Determined

Detailed Experimental Protocols (Hypothetical)

The following sections provide detailed, albeit hypothetical, protocols for the key enzymatic assays that would be required to validate the proposed biosynthetic pathway. These are based on established methods for analogous enzymes.

Cloning and Heterologous Expression of Candidate Genes

This workflow outlines the general steps for identifying and expressing the genes responsible for the biosynthesis.

Gene_Cloning_Workflow RNA_Extraction RNA Extraction from Aglaia sp. cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis Transcriptome_Sequencing Transcriptome Sequencing (RNA-Seq) cDNA_Synthesis->Transcriptome_Sequencing Gene_Identification Candidate Gene Identification (Homology) Transcriptome_Sequencing->Gene_Identification PCR_Amplification PCR Amplification of Candidate Genes Gene_Identification->PCR_Amplification Cloning Cloning into Expression Vector PCR_Amplification->Cloning Transformation Transformation into Expression Host (e.g., E. coli, Yeast) Cloning->Transformation Protein_Expression Protein Expression and Purification Transformation->Protein_Expression Enzyme_Assay Enzyme Activity Assays Protein_Expression->Enzyme_Assay

Caption: Workflow for gene identification, cloning, and expression.

Assay for Putative Flavonoid 3'-Hydroxylase (F3'H) Activity

Objective: To determine if a candidate enzyme can hydroxylate a rocaglamide precursor at the 3'-position.

Materials:

  • Purified recombinant candidate F3'H homolog.

  • Rocaglamide precursor substrate.

  • NADPH.

  • Reaction buffer (e.g., 50 mM potassium phosphate (B84403), pH 7.5).

  • Microsome preparation from the expression host (if it is a P450 enzyme).

  • HPLC system with a C18 column and UV-Vis detector.

  • LC-MS system for product identification.

Procedure:

  • Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.5), 100 µM rocaglamide precursor, and 1 mM NADPH.

  • If using microsomes, add an appropriate amount to the reaction mixture.

  • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding the purified candidate enzyme (e.g., 1-5 µg).

  • Incubate the reaction at 30°C for 30-60 minutes.

  • Stop the reaction by adding an equal volume of ice-cold methanol (B129727).

  • Centrifuge to pellet any precipitated protein.

  • Analyze the supernatant by HPLC to detect the formation of a new, more polar product.

  • Confirm the identity of the product as the 3'-hydroxylated rocaglamide using LC-MS.

Assay for Putative Dehydrogenase Activity

Objective: To determine if a candidate enzyme can catalyze the dehydrogenation of the 3'-hydroxy-rocaglamide intermediate.

Materials:

  • Purified recombinant candidate dehydrogenase.

  • 3'-Hydroxy-rocaglamide intermediate substrate.

  • NAD⁺ or NADP⁺.

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.5).

  • Spectrophotometer.

  • HPLC system with a C18 column and UV-Vis detector.

  • LC-MS system for product identification.

Procedure:

  • Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 8.5), 100 µM 3'-hydroxy-rocaglamide intermediate, and 1 mM NAD⁺ or NADP⁺.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the purified candidate enzyme (e.g., 1-5 µg).

  • Monitor the increase in absorbance at 340 nm, corresponding to the formation of NADH or NADPH.

  • Alternatively, stop the reaction after a defined time with methanol and analyze the product formation by HPLC and LC-MS.

Conclusion and Future Directions

The biosynthesis of this compound is a scientifically intriguing and pharmaceutically relevant puzzle. The proposed pathway presented in this guide, based on established principles of natural product biosynthesis, provides a solid foundation for future experimental work. The key to unraveling this pathway lies in the identification and characterization of the enzymes responsible for the core cycloaddition and the subsequent tailoring reactions. The experimental approaches outlined here, including transcriptomics for gene discovery and heterologous expression for functional characterization, will be instrumental in validating this proposed route. A definitive understanding of the biosynthesis of this compound will not only be a significant scientific achievement but will also open up new avenues for the sustainable production and diversification of this important class of therapeutic agents.

References

Unveiling the Molecular Architecture: A Technical Guide to the Spectroscopic Analysis of 3'-Hydroxydehydroaglaiastatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Hydroxydehydroaglaiastatin is a natural product belonging to the rocaglate family, a class of compounds known for their potent biological activities. Isolated from plants of the Aglaia genus, these molecules have garnered significant interest in the scientific community, particularly in the field of drug discovery. The precise structural elucidation of these complex molecules is paramount for understanding their mechanism of action and for guiding synthetic efforts. This technical guide provides a comprehensive overview of the spectroscopic data and methodologies required for the characterization of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While specific experimental data for this compound is not publicly available, this document presents a standardized approach and expected data based on the analysis of similar natural products.

Spectroscopic Data of this compound

The structural confirmation of this compound, with the molecular formula C₃₁H₂₈N₂O₇ and a molecular weight of 540.56 g/mol , relies on a combination of one- and two-dimensional NMR spectroscopy and high-resolution mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the intricate carbon-hydrogen framework of organic molecules. For this compound, a suite of NMR experiments is necessary to assign all proton (¹H) and carbon (¹³C) signals and to establish connectivity and stereochemistry.

¹H NMR Data (Predicted)

The ¹H NMR spectrum would provide information on the chemical environment of each proton, their multiplicity (splitting patterns), and through integration, the number of protons of a particular type. The following table represents a hypothetical ¹H NMR data set for this compound, based on its known structure.

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-2'4.5 - 4.7d~8.01H
H-3'4.0 - 4.2m-1H
H-56.8 - 7.0m-2H
H-67.2 - 7.4m-2H
Aromatic CH6.5 - 7.5m-9H
OCH₃3.7 - 3.9s-6H
N-CH₂3.0 - 3.5m-4H
OHVariablebr s-2H

¹³C NMR Data (Predicted)

The ¹³C NMR spectrum reveals the chemical shift of each carbon atom, providing insights into their functional groups and hybridization state.

PositionChemical Shift (δ, ppm)
C=O165 - 175
Aromatic C-O140 - 160
Aromatic C-H/C-C100 - 135
C-2'75 - 85
C-3'70 - 80
OCH₃55 - 60
N-CH₂40 - 50
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of a molecule with high accuracy. Electrospray ionization (ESI) is a common soft ionization technique used for the analysis of natural products.

HRMS-ESI Data (Predicted)

IonCalculated m/zObserved m/zFormula
[M+H]⁺541.1918(To be determined)C₃₁H₂₉N₂O₇
[M+Na]⁺563.1737(To be determined)C₃₁H₂₈N₂NaO₇

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent on meticulous experimental procedures. The following are generalized protocols for the NMR and MS analysis of a natural product like this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Approximately 1-5 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent depends on the solubility of the compound. Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

  • Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse sequence is used.

    • Spectral Width: Typically 0-12 ppm.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum.

    • Spectral Width: Typically 0-200 ppm.

    • Number of Scans: 1024-4096 scans, due to the lower natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

  • 2D NMR Acquisition (COSY, HSQC, HMBC):

    • Standard pulse programs available on the spectrometer software are utilized.

    • The number of increments in the indirect dimension and the number of scans per increment are optimized to achieve adequate resolution and signal-to-noise ratio within a reasonable experiment time.

High-Resolution Mass Spectrometry (HRMS) Protocol
  • Sample Preparation: A dilute solution of the compound (e.g., 1-10 µg/mL) is prepared in a suitable solvent such as methanol (B129727) or acetonitrile, often with the addition of a small amount of formic acid (0.1%) to promote protonation in positive ion mode.

  • Instrumentation: An ESI source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) is used.

  • ESI-MS Parameters:

    • Ionization Mode: Positive or negative ion mode is selected based on the analyte's properties. For this compound, positive mode ([M+H]⁺) is expected to be prominent.

    • Capillary Voltage: Typically 3-5 kV.

    • Nebulizing Gas Flow: Adjusted to ensure a stable spray.

    • Drying Gas Temperature: Usually set between 200-350 °C.

    • Mass Range: A suitable range is selected to include the expected molecular ion.

    • Data Acquisition: Data is acquired in full scan mode with high resolution.

Visualization of Methodologies

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the logical process of structure elucidation.

experimental_workflow cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_analysis Data Analysis start Purified this compound nmr_sample Dissolve in Deuterated Solvent start->nmr_sample ms_sample Prepare Dilute Solution start->ms_sample nmr_acq Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) Spectra nmr_sample->nmr_acq nmr_process Process and Analyze NMR Data nmr_acq->nmr_process ms_acq Acquire High-Resolution Mass Spectrum (ESI-TOF/Orbitrap) ms_sample->ms_acq ms_process Determine Elemental Composition from HRMS Data ms_acq->ms_process structure Structure Elucidation nmr_process->structure ms_process->structure

Caption: Experimental workflow for the spectroscopic analysis of this compound.

structure_elucidation cluster_data Input Data cluster_interpretation Interpretation & Assembly cluster_confirmation Structure Confirmation hrms HRMS Data (Molecular Formula) fragments Identify Spin Systems & Functional Groups hrms->fragments nmr_1d 1D NMR Data (¹H, ¹³C Chemical Shifts, Multiplicities) nmr_1d->fragments nmr_2d 2D NMR Data (COSY, HSQC, HMBC Correlations) connectivity Establish Connectivity via HMBC & COSY nmr_2d->connectivity fragments->connectivity assembly Assemble Planar Structure connectivity->assembly stereochem Determine Relative Stereochemistry (NOESY/ROESY) assembly->stereochem final_structure Final Structure of this compound stereochem->final_structure

Caption: Logical workflow for the structure elucidation of this compound using spectroscopic data.

An In-Depth Technical Guide to 3'-Hydroxydehydroaglaiastatin: Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Hydroxydehydroaglaiastatin is a naturally occurring alkaloid belonging to the rocaglate family, a class of complex compounds isolated from plants of the Aglaia genus.[1] Specifically, it has been identified in Aglaia odorata. Rocaglates and their derivatives have garnered significant interest in the scientific community for their potent biological activities, including anticancer properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in experimental settings.

PropertyValueSource
Molecular Formula C₃₁H₂₈N₂O₇--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 540.56 g/mol --INVALID-LINK--, --INVALID-LINK--
CAS Number 259143-58-3--INVALID-LINK--, --INVALID-LINK--
Melting Point Data not available
Solubility Data not available

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of a rocaglate core typically exhibits characteristic signals for aromatic protons, methoxy (B1213986) groups, and protons associated with the complex fused ring system. The presence of the hydroxyl group at the 3'-position would be expected to introduce a specific signal, the chemical shift of which would be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum would show a large number of signals corresponding to the 31 carbon atoms in the molecule. Key signals would include those for carbonyl carbons, aromatic carbons, carbons bearing methoxy groups, and the aliphatic carbons of the core structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. These would likely include:

  • A broad band in the region of 3500-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.

  • Strong absorption bands in the aromatic region (around 1600-1450 cm⁻¹) due to C=C stretching vibrations.

  • A strong absorption band around 1700-1680 cm⁻¹ for the C=O stretching vibration of the amide group.

  • C-O stretching vibrations for the ether and ester functionalities in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula C₃₁H₂₈N₂O₇. The fragmentation pattern observed in MS/MS experiments would yield valuable structural information by revealing characteristic losses of functional groups and fragments of the core structure.

Experimental Protocols

Isolation and Purification

While a specific, detailed protocol for the isolation of this compound is not available, a general procedure for the extraction and purification of rocaglate derivatives from Aglaia species can be outlined as follows. This generalized workflow provides a foundation for developing a specific protocol.

experimental_workflow cluster_extraction Extraction cluster_fractionation Fractionation cluster_chromatography Chromatographic Purification plant_material Dried and powdered Aglaia odorata plant material extraction Maceration or Soxhlet extraction with organic solvents (e.g., methanol, ethanol, or ethyl acetate) plant_material->extraction Solvent crude_extract Crude Extract extraction->crude_extract partitioning Solvent-solvent partitioning (e.g., between ethyl acetate (B1210297) and water) crude_extract->partitioning fractions Organic and Aqueous Fractions partitioning->fractions column_chromatography Column Chromatography (e.g., silica (B1680970) gel, Sephadex LH-20) fractions->column_chromatography Select active fraction hplc Preparative High-Performance Liquid Chromatography (HPLC) column_chromatography->hplc Further purification pure_compound Pure this compound hplc->pure_compound

Caption: Generalized workflow for the isolation and purification of this compound.

Potential Biological Activity and Signaling Pathways

Rocaglates are known to exhibit potent anticancer activities by inhibiting protein synthesis. While the specific molecular targets and signaling pathways affected by this compound have not been extensively studied, related compounds have been shown to modulate key cellular processes, including apoptosis and STAT3 signaling.

Apoptosis Induction

Many chemotherapeutic agents exert their effects by inducing apoptosis, or programmed cell death. It is plausible that this compound could trigger apoptotic pathways in cancer cells. A simplified representation of a potential apoptosis induction pathway is shown below.

apoptosis_pathway compound This compound cell Cancer Cell compound->cell Induces stress mitochondria Mitochondria cell->mitochondria Activates intrinsic pathway caspase9 Caspase-9 mitochondria->caspase9 Release of cytochrome c caspase3 Caspase-3 caspase9->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis Execution of apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.

Modulation of STAT3 Signaling

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many types of cancer, promoting cell proliferation, survival, and angiogenesis. Inhibition of the STAT3 signaling pathway is a promising strategy for cancer therapy. It is possible that this compound could exert its anticancer effects by inhibiting this pathway.

stat3_pathway compound This compound jak JAK compound->jak stat3 STAT3 compound->stat3 Inhibition of phosphorylation receptor Cytokine/Growth Factor Receptor receptor->jak Activation jak->stat3 Phosphorylation inhibition Inhibition p_stat3 p-STAT3 (dimer) stat3->p_stat3 nucleus Nucleus p_stat3->nucleus Translocation gene_transcription Gene Transcription (Proliferation, Survival) nucleus->gene_transcription

Caption: Potential inhibition of the JAK-STAT3 signaling pathway by this compound.

Conclusion and Future Directions

This compound is a promising natural product with potential for further investigation in the context of drug discovery. This guide has summarized the currently available physical and chemical data. However, significant gaps in knowledge remain. Future research should focus on:

  • Complete Physicochemical Characterization: Determination of melting point, solubility in a range of solvents, and detailed spectroscopic analysis (¹H NMR, ¹³C NMR, FT-IR, and MS) to establish a complete and authenticated profile of the compound.

  • Elucidation of Biological Mechanisms: In-depth studies to identify the specific molecular targets and signaling pathways modulated by this compound, particularly its effects on apoptosis and STAT3 signaling in various cancer cell lines.

  • Development of Synthetic Routes: The total synthesis of this compound would not only confirm its structure but also provide a scalable source for further biological evaluation and the generation of novel analogs with improved therapeutic properties.

The information compiled in this technical guide serves as a foundational resource to stimulate and support these future research endeavors.

References

An In-depth Technical Guide to 3'-Hydroxydehydroaglaiastatin (CAS No. 259143-58-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Hydroxydehydroaglaiastatin, a member of the rocaglamide (B1679497) (or flavagline) class of natural products, is a potent bioactive compound isolated from plants of the Aglaia genus. Rocaglamides have garnered significant interest in the scientific community for their pronounced cytotoxic and antiproliferative activities against a range of cancer cell lines. This technical guide provides a comprehensive overview of this compound and its related analogues, focusing on its chemical properties, biological activity, and mechanism of action. This document is intended to serve as a resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound is a complex heterocyclic molecule with the chemical formula C₃₁H₂₈N₂O₇ and a molecular weight of 540.56 g/mol . As a derivative of aglaiastatin, it is characterized by a cyclopenta[b]benzofuran core structure. The presence of a hydroxyl group at the 3' position of the aromatic ring is a key structural feature that is suggested to enhance its biological activity.

PropertyValueSource
CAS Number 259143-58-3N/A
Molecular Formula C₃₁H₂₈N₂O₇N/A
Molecular Weight 540.56 g/mol N/A
Class Rocaglamide (Flavagline)[1][2]
Natural Source Aglaia species (e.g., Aglaia odorata)[3][4]

Biological Activity and Cytotoxicity

While specific quantitative data for this compound is limited in publicly available literature, extensive research on closely related rocaglamide derivatives demonstrates their potent cytotoxic and antiproliferative effects across various cancer cell lines. The data for representative rocaglamides are summarized below, suggesting the potential efficacy of this compound.

Table 1: Cytotoxic Activity of Rocaglamide Derivatives against Human Cancer Cell Lines

CompoundCell LineIC₅₀ (µM)
RocaglaolHL-60 (Leukemia)0.007-0.095
SMMC-7721 (Hepatocellular Carcinoma)0.007-0.095
A-549 (Lung Carcinoma)0.007-0.095
MCF-7 (Breast Adenocarcinoma)0.007-0.095
SW480 (Colon Adenocarcinoma)0.007-0.095
RocaglamideHL-60 (Leukemia)0.007-0.095
SMMC-7721 (Hepatocellular Carcinoma)0.007-0.095
A-549 (Lung Carcinoma)0.007-0.095
MCF-7 (Breast Adenocarcinoma)0.007-0.095
SW480 (Colon Adenocarcinoma)0.007-0.095
DehydroaglaiastatinHepG2 (Hepatocellular Carcinoma)0.69
Aglaodoratin CHT-29 (Colon Cancer)0.097 - 6.25
SMMC-7721 (Hepatocellular Carcinoma)0.097 - 6.25
MG-63 (Osteosarcoma)0.097 - 6.25
Aglaodoratin DHT-29 (Colon Cancer)0.097 - 6.25
SMMC-7721 (Hepatocellular Carcinoma)0.097 - 6.25
MG-63 (Osteosarcoma)0.097 - 6.25
Aglaodoratin EHT-29 (Colon Cancer)0.097 - 6.25
SMMC-7721 (Hepatocellular Carcinoma)0.097 - 6.25
MG-63 (Osteosarcoma)0.097 - 6.25

Note: The IC₅₀ values for Rocaglaol and Rocaglamide are presented as a range as reported in the source literature.[3][4]

Mechanism of Action

The primary mechanism of action for rocaglamides is the inhibition of protein synthesis.[1][5][6] This is achieved by targeting the eukaryotic translation initiation factor 4A (eIF4A), an RNA helicase that is a critical component of the eIF4F complex.[1][6][7][8][9][10] By binding to eIF4A, rocaglamides clamp the protein onto polypurine sequences within the 5' untranslated regions of specific mRNAs, thereby stalling the scanning of the 43S pre-initiation complex and inhibiting the initiation of translation.[7][10] This selective inhibition of protein synthesis leads to the downregulation of short-lived oncoproteins that are crucial for cancer cell survival and proliferation, such as c-Myc and Cyclin D1.[5]

The inhibition of translation initiation by rocaglamides triggers a cascade of downstream cellular events, including:

  • Cell Cycle Arrest: Rocaglamides can induce cell cycle arrest at the G1/S or G2/M phase, preventing cancer cell proliferation.[1][6]

  • Induction of Apoptosis: By suppressing the expression of anti-apoptotic proteins and activating stress-related signaling pathways, rocaglamides promote programmed cell death in cancer cells.[1]

  • Inhibition of Key Signaling Pathways: The Ras-CRaf-MEK-ERK signaling pathway, which is frequently hyperactivated in cancer, is a key target of rocaglamides.[1][11] They also activate the pro-apoptotic MAPK p38 and JNK signaling pathways.[1]

Rocaglamide_Mechanism_of_Action Rocaglamide This compound (Rocaglamide) eIF4A eIF4A (RNA Helicase) Rocaglamide->eIF4A binds to Translation Protein Synthesis (Translation Initiation) Rocaglamide->Translation inhibits Oncoproteins Oncoproteins (e.g., c-Myc, Cyclin D1) Rocaglamide->Oncoproteins downregulates Apoptosis Apoptosis Rocaglamide->Apoptosis induces RasERK Ras-CRaf-MEK-ERK Pathway Rocaglamide->RasERK inhibits MAPK p38 & JNK (MAPK) Pathways Rocaglamide->MAPK activates eIF4F eIF4F Complex eIF4A->eIF4F part of mRNA mRNA (Polypurine Sequence) eIF4F->mRNA binds to eIF4F->Translation initiates Translation->Oncoproteins produces CellProliferation Cell Proliferation Oncoproteins->CellProliferation promotes

Figure 1. Simplified signaling pathway of Rocaglamide's mechanism of action.

Experimental Protocols

General Isolation Protocol for Rocaglamide Derivatives from Aglaia species

The following is a generalized protocol for the isolation of rocaglamide derivatives, including this compound, from plant material. Specific details may vary depending on the plant species and the target compound.

Isolation_Workflow Start Plant Material (e.g., leaves, twigs of Aglaia odorata) Extraction Extraction (e.g., with Methanol (B129727) or Ethyl Acetate) Start->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Partition Solvent-Solvent Partitioning (e.g., Hexane, Chloroform (B151607), Ethyl Acetate) Concentration->Partition Chromatography1 Column Chromatography (Silica Gel) Partition->Chromatography1 Chromatography2 Further Chromatographic Purification (e.g., Sephadex LH-20, HPLC) Chromatography1->Chromatography2 Isolation Isolation of Pure Compound (this compound) Chromatography2->Isolation Analysis Structural Elucidation (NMR, MS, etc.) Isolation->Analysis

Figure 2. General workflow for the isolation of Rocaglamide derivatives.

Methodology:

  • Extraction: Dried and powdered plant material (e.g., leaves, twigs) is extracted with a suitable organic solvent such as methanol or ethyl acetate (B1210297) at room temperature. This process is typically repeated multiple times to ensure complete extraction of the secondary metabolites.

  • Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

  • Solvent-Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning using a series of solvents with increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol). This step helps to fractionate the extract based on the polarity of the constituent compounds. Rocaglamides are typically found in the ethyl acetate or chloroform fractions.

  • Column Chromatography: The bioactive fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the compounds based on their affinity for the stationary phase.

  • Further Chromatographic Purification: Fractions containing the compounds of interest are further purified using techniques such as gel filtration chromatography (e.g., Sephadex LH-20) and/or preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.

  • Structural Elucidation: The structure of the isolated compound is determined using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug) are included.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and the plate is incubated for another 2-4 hours.

  • Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow Start Seed Cancer Cells in 96-well Plate Treatment Treat with this compound (various concentrations) Start->Treatment Incubation Incubate (e.g., 48 hours) Treatment->Incubation MTT Add MTT Reagent Incubation->MTT Incubation2 Incubate (2-4 hours) MTT->Incubation2 Solubilize Add Solubilization Solution Incubation2->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read Analysis Calculate Cell Viability and IC50 Read->Analysis

Figure 3. Workflow for a typical MTT cytotoxicity assay.

Future Directions

This compound represents a promising lead compound for the development of novel anticancer agents. Future research should focus on:

  • Total Synthesis: Development of an efficient and scalable total synthesis of this compound to enable further biological evaluation and structure-activity relationship (SAR) studies.

  • Comprehensive Biological Evaluation: Determination of the IC₅₀ values of this compound against a broader panel of cancer cell lines, including drug-resistant lines.

  • In Vivo Efficacy: Evaluation of the anti-tumor efficacy of this compound in preclinical animal models of cancer.

  • Mechanism of Action Studies: Detailed investigation into the specific molecular targets and signaling pathways modulated by this compound to fully elucidate its mechanism of action.

  • Pharmacokinetic and Pharmacodynamic Studies: Assessment of the absorption, distribution, metabolism, and excretion (ADME) properties and the dose-response relationship of the compound.

Conclusion

This compound, a member of the rocaglamide family of natural products, holds significant potential as a novel therapeutic agent for the treatment of cancer. Its potent cytotoxic activity, attributed to the inhibition of translation initiation, makes it an attractive candidate for further investigation. The information provided in this technical guide serves as a foundational resource for researchers dedicated to advancing the development of this promising class of compounds.

References

The Biological Activity of Aglaiastatins: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

December 5, 2025

Abstract

Aglaiastatins, a class of natural products derived from plants of the Aglaia genus, have garnered significant attention in the scientific community for their potent and diverse biological activities. As cyclopenta[b]benzofuran lignans, structurally related to rocaglamides, these compounds exhibit promising anticancer, antiviral, antifungal, and insecticidal properties. This technical guide provides a comprehensive review of the current understanding of the biological activity of aglaiastatins, with a focus on their mechanism of action, quantitative data from key experimental findings, and detailed methodologies for their study. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of oncology, virology, and natural product chemistry.

Introduction

Natural products have historically been a rich source of novel therapeutic agents. The Meliaceae family, and specifically the genus Aglaia, has yielded a fascinating group of compounds known as rocaglamides and their structural analogs, the aglaiastatins. These molecules are characterized by a unique cyclopenta[b]benzofuran core. While sharing a common ancestry with rocaglamides, aglaiastatins possess distinct structural features that contribute to their unique biological profile.

Initial interest in aglaiastatins was sparked by their potent cytotoxic effects against various cancer cell lines. Subsequent research has elucidated their primary mechanism of action: the inhibition of protein synthesis at the initiation stage. This targeted activity at a fundamental cellular process underscores their potential as therapeutic leads. This guide will delve into the specifics of this mechanism, the quantitative measures of their activity, and the experimental approaches used to characterize these compelling natural products.

Quantitative Data on Biological Activity

The cytotoxic and antiproliferative activities of aglaiastatins have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of these compounds. The following tables summarize the reported IC50 values for aglaiastatin and its analogs.

Table 1: IC50 Values of Aglaiastatin in Human Cancer and Normal Cell Lines

Cell LineCell TypeIC50 (µM)Reference
SW480Colorectal CarcinomaNanomolar range[1]
HT29/HI1Colorectal CarcinomaNanomolar range[1]
VACO235Colorectal Adenoma> 10[1]
LT97Colorectal Adenoma> 10[1]
IEC18Normal Intestinal Epithelium> 10[1]

Table 2: IC50 Values of Oxo-aglaiastatin in Hematological Cancer Cells

Cell LineCell TypeIC50 (nM)Reference
JJN3Multiple MyelomaData available in source[2][3]
Primary human MM cellsMultiple Myeloma50[2][3]

Mechanism of Action: Inhibition of Translation Initiation

The primary molecular target of aglaiastatins is the eukaryotic initiation factor 4A (eIF4A), an ATP-dependent RNA helicase.[2] eIF4A is a critical component of the eIF4F complex, which is responsible for binding to the 5' cap of messenger RNA (mRNA) and unwinding its secondary structure, a crucial step for ribosome recruitment and the initiation of translation.[3]

Aglaiastatins, similar to rocaglates, bind to eIF4A and clamp it onto specific polypurine sequences in the 5' untranslated regions (UTRs) of mRNAs. This action stabilizes the eIF4A-RNA complex and inhibits the helicase activity of eIF4A, thereby preventing the scanning of the ribosome along the mRNA to the start codon.[2] This leads to a specific inhibition of cap-dependent translation, while cap-independent translation, which is often used by viruses, may be less affected.[4] The preferential inhibition of the translation of mRNAs with highly structured 5' UTRs, which often encode for proteins involved in cell growth and proliferation (e.g., cyclins, c-Myc), contributes to the potent anticancer activity of aglaiastatins.

Signaling Pathways Modulated by Aglaiastatins

The inhibition of eIF4A by aglaiastatins initiates a cascade of downstream signaling events that ultimately lead to cell cycle arrest and apoptosis. Key pathways affected include the p38 MAPK and the intrinsic apoptotic pathway.

Studies have shown that treatment with aglaiastatin leads to the strong activation of p38 mitogen-activated protein kinase (MAPK).[1] The p38 MAPK pathway is a stress-activated pathway that can be triggered by various cellular insults, including translational stress. Activation of p38 can lead to the phosphorylation of a variety of downstream targets that regulate cell cycle progression and apoptosis.

p38_pathway Aglaiastatin Aglaiastatin eIF4A eIF4A Aglaiastatin->eIF4A inhibits Translational_Stress Translational_Stress eIF4A->Translational_Stress leads to p38_MAPK p38_MAPK Translational_Stress->p38_MAPK activates Apoptosis Apoptosis p38_MAPK->Apoptosis promotes

Aglaiastatin-induced p38 MAPK activation leading to apoptosis.

Aglaiastatins induce apoptosis through the intrinsic, or mitochondrial, pathway. This is characterized by the downregulation of anti-apoptotic proteins, such as Bcl-xl, and the subsequent activation of pro-apoptotic members of the Bcl-2 family.[1] This shift in the balance of Bcl-2 family proteins leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of caspases, ultimately resulting in programmed cell death.

apoptosis_pathway Aglaiastatin Aglaiastatin eIF4A_inhibition eIF4A Inhibition Aglaiastatin->eIF4A_inhibition Bcl_xl Bcl-xl eIF4A_inhibition->Bcl_xl downregulates Mitochondria Mitochondria Bcl_xl->Mitochondria inhibits Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation releases Cytochrome c to activate Apoptosis Apoptosis Caspase_Activation->Apoptosis

Intrinsic apoptotic pathway induced by aglaiastatins.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of aglaiastatins.

Cytotoxicity Assays

This colorimetric assay is a widely used method to assess cell viability.

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with various concentrations of aglaiastatin (typically in a serial dilution) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

    • After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl).

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

This assay measures the number of viable cells in culture based on the quantification of ATP.

  • Principle: The assay reagent lyses the cells and provides a substrate (luciferin) and enzyme (luciferase) for a reaction that generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.

  • Protocol:

    • Follow steps 1 and 2 of the MTT assay protocol.

    • After the treatment period, equilibrate the 96-well plate to room temperature.

    • Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

    • Calculate the percentage of cell viability and the IC50 value.

In Vitro Translation Assay

This assay directly measures the inhibitory effect of aglaiastatins on protein synthesis.

  • Principle: A cell-free extract (e.g., rabbit reticulocyte lysate or Krebs-2 cell extract) containing all the necessary components for translation is used to synthesize a reporter protein (e.g., luciferase) from a provided mRNA template. The activity of the reporter protein is then measured, and a decrease in its activity in the presence of the compound indicates inhibition of translation.

  • Protocol (using a dual-luciferase reporter):

    • Prepare a bicistronic reporter mRNA containing a cap-dependent Renilla luciferase and a cap-independent (IRES-driven) Firefly luciferase.

    • Set up the in vitro translation reaction in a microfuge tube containing:

      • Rabbit reticulocyte lysate

      • The bicistronic reporter mRNA

      • Amino acid mixture

      • Various concentrations of aglaiastatin or vehicle control.

    • Incubate the reaction at 30°C for 60-90 minutes.

    • Measure the activity of both Renilla and Firefly luciferases using a dual-luciferase assay system and a luminometer.

    • A selective decrease in Renilla luciferase activity compared to Firefly luciferase activity indicates specific inhibition of cap-dependent translation.

p38 MAPK Activation Assay

This assay determines the phosphorylation status of p38 MAPK as an indicator of its activation.

  • Principle: Western blotting is a common method to detect the phosphorylated (active) form of p38 MAPK using a phospho-specific antibody.

  • Protocol:

    • Treat cells with aglaiastatin for various time points.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p38 MAPK.

Analysis of Bcl-2 Family Protein Expression

Western blotting can also be used to assess the expression levels of pro- and anti-apoptotic Bcl-2 family proteins.

  • Protocol:

    • Treat cells with aglaiastatin for the desired time.

    • Prepare cell lysates as described in the p38 MAPK activation assay protocol.

    • Perform SDS-PAGE and Western blotting as described above.

    • Probe the membranes with primary antibodies specific for Bcl-2 family members of interest (e.g., Bcl-xl, Bax, Bak).

    • Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) for normalization.

Conclusion and Future Directions

Aglaiastatins represent a promising class of natural products with significant potential for the development of novel therapeutics, particularly in the field of oncology. Their well-defined mechanism of action, involving the specific inhibition of translation initiation factor eIF4A, provides a strong rationale for their further investigation. The quantitative data presented in this guide highlights their potent cytotoxic activity against cancer cells, often in the nanomolar range.

Future research should focus on several key areas. A broader screening of aglaiastatins and their synthetic analogs against a wider panel of cancer cell lines is needed to fully delineate their spectrum of activity. In vivo studies are crucial to evaluate their efficacy and safety in preclinical models. Furthermore, a deeper understanding of the intricate signaling pathways modulated by these compounds will be essential for identifying potential biomarkers for patient stratification and for designing rational combination therapies. The detailed experimental protocols provided herein offer a solid foundation for researchers to further explore the fascinating biology of aglaiastatins and unlock their full therapeutic potential.

References

In Silico Prediction of 3'-Hydroxydehydroaglaiastatin Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico prediction of biological targets for 3'-Hydroxydehydroaglaiastatin, a natural product belonging to the rocaglate family. Rocaglates are known to primarily target the eukaryotic initiation factor 4A (eIF4A) family of RNA helicases, inhibiting protein translation. This document outlines a multi-pronged in silico approach to not only validate this known interaction but also to predict novel off-target interactions, which is crucial for understanding the compound's broader pharmacological profile and potential therapeutic applications. The guide details methodologies for ligand- and structure-based target prediction, including reverse docking and pharmacophore modeling. Furthermore, it provides detailed experimental protocols for the validation of predicted targets, such as in vitro translation assays, ribosome profiling, and cellular thermal shift assays (CETSA). All quantitative data is presented in structured tables, and key workflows and signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the described processes.

Introduction to this compound and In Silico Target Prediction

This compound is a member of the rocaglate class of natural products, isolated from plants of the Aglaia genus. Rocaglates have demonstrated potent anticancer and antiviral activities. Their primary mechanism of action involves binding to the eukaryotic initiation factor 4A (eIF4A), an ATP-dependent RNA helicase that unwinds the 5' untranslated regions of mRNAs during translation initiation. By clamping eIF4A onto polypurine sequences within mRNA, rocaglates stall the scanning ribosome, leading to a global repression of translation.

In silico target prediction has emerged as a powerful tool in drug discovery, enabling the rapid identification of potential protein targets for small molecules. These computational methods can significantly reduce the time and cost associated with experimental target deconvolution. Methodologies for in silico target prediction can be broadly categorized into ligand-based and structure-based approaches. Ligand-based methods utilize the chemical similarity of the query molecule to compounds with known targets, while structure-based methods, such as reverse docking, predict binding to a library of protein structures.

This guide will delineate a systematic in silico workflow to predict the targets of this compound, using its known interaction with eIF4A as a positive control and aiming to uncover novel putative targets.

In Silico Target Prediction Workflow

A robust in silico target prediction strategy for this compound involves a combination of ligand-based and structure-based methods. This integrated approach enhances the reliability of the predictions.

Ligand Preparation

The initial step involves obtaining the 2D or 3D structure of this compound. The SMILES (Simplified Molecular-Input Line-Entry System) string for the compound is a common starting point.

SMILES for this compound: O=C(C(C(C1=O)=C(OC)C=C2OC(C3=CC=C(O)C=C3)C(C4=CC=C(OC)C=C4)=C21)C5=CC=C(N(C)C)C=C5)=O

This structure should be converted to a 3D format and energy-minimized using computational chemistry software (e.g., Avogadro, ChemDraw).

Ligand-Based Target Prediction

Ligand-based methods are predicated on the principle that structurally similar molecules are likely to have similar biological activities. Web-based tools can be used to screen this compound against databases of known bioactive compounds.

  • SwissTargetPrediction: This server predicts targets based on a combination of 2D and 3D similarity to known ligands.

  • PharmMapper: This tool identifies potential targets by fitting the query molecule to a database of pharmacophore models derived from known protein-ligand complexes.

Structure-Based Target Prediction (Reverse Docking)

Reverse docking involves docking

An In-depth Technical Guide on the Preliminary Cytotoxicity Screening of 3'-Hydroxydehydroaglaiastatin and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available data on the specific preliminary cytotoxicity screening of 3'-Hydroxydehydroaglaiastatin is limited. This guide provides a comprehensive overview based on the cytotoxic activities of closely related compounds, primarily dehydroaglaiastatin (B179284) and other aglaiastatins, to infer potential mechanisms and experimental approaches.

Introduction

This compound is a natural product isolated from plants of the Aglaia genus.[1] While specific cytotoxic data for this compound is not extensively documented in publicly accessible literature, the broader class of aglaiastatins, including dehydroaglaiastatin, has demonstrated notable cell growth inhibiting and cytotoxic activities.[2] This technical guide synthesizes the available information on related compounds to provide a framework for understanding the potential cytotoxic profile of this compound, detailing experimental protocols and potential mechanisms of action for researchers in drug discovery and development.

Cytotoxicity of Aglaiastatins

Aglaiastatins are a group of cyclopenta[b]benzofuran derivatives that have shown potent in vitro activity against various cancer cell lines.[2][3]

Quantitative Cytotoxicity Data for Related Compounds

The following table summarizes the cytotoxic activity of dehydroaglaiastatin and other related compounds from the Aglaia genus against various cancer cell lines. This data provides a comparative baseline for the potential potency of this compound.

CompoundCell LineAssay TypeIC50 / ED50Reference
DehydroaglaiastatinKi-ras-transformed NRKNot SpecifiedActive[2]
Aglaforbesin Derivative (AFD)HCT116 (Human Colorectal Carcinoma)MTT1.13 ± 0.07 µg/mL[4][5][6]
Aglaforbesin Derivative (AFD)HK-2 (Normal Human Kidney)MTT6.81 ± 1.8 µg/mL[4][5][6]
4′-demethoxy-3′,4′-methylenedioxyaglafolineU373 (Glioblastoma)Not Specified0.8 ng/mL[2]
4′-demethoxy-3′,4′-methylenedioxyaglafolineBC1 (Breast Cancer)Not Specified0.9 ng/mL[2]
AglafolineU373 (Glioblastoma)Not Specified10.0 ng/mL[2]
AglafolineBC1 (Breast Cancer)Not Specified3.0 ng/mL[2]
DidesmethylrocaglamideKB (Oral Epidermoid Carcinoma)Not Specified6.0 ng/mL[2]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used in the cytotoxicity screening of natural products like aglaiastatins.

1. Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Culture: Human cancer cell lines (e.g., HCT116, MCF-7, A549) and a normal cell line (e.g., HK-2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the culture medium. The cells are treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours.

  • Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

2. Apoptosis Assessment

Apoptosis, or programmed cell death, is a common mechanism of action for cytotoxic compounds.

  • Morphological Observation: Cells treated with the test compound are observed under a phase-contrast microscope for morphological changes characteristic of apoptosis, such as cell shrinkage, membrane blebbing, and formation of apoptotic bodies.[7]

  • Caspase Activity Assay: Caspases are a family of proteases that play a crucial role in apoptosis. The activity of key executioner caspases, such as caspase-3 and caspase-7, can be measured using commercially available kits.[5][6][7]

    • Cells are treated with the compound for a specified time.

    • Cells are lysed, and the lysate is incubated with a caspase-specific substrate conjugated to a fluorophore or a chromophore.

    • The fluorescence or absorbance is measured to quantify caspase activity.

  • TUNEL Assay: The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[5][6][7]

    • Treated cells are fixed and permeabilized.

    • The cells are incubated with a reaction mixture containing TdT and fluorescently labeled dUTP.

    • The incorporated label is visualized and quantified using fluorescence microscopy or flow cytometry.

Potential Mechanism of Action: Inhibition of Translation

Studies on aglaiastatins suggest that their cytotoxic effects may be mediated through the inhibition of protein synthesis.[3]

Signaling Pathway

The proposed mechanism involves the targeting of the eukaryotic initiation factor 4A (eIF4A), an RNA helicase that is a component of the eIF4F complex. This complex is crucial for cap-dependent translation initiation.[3] By interfering with the RNA binding activity of eIF4A, aglaiastatins can inhibit the translation of specific mRNAs, including those that encode for oncoproteins.[3]

Caption: Proposed mechanism of action for aglaiastatins, including this compound.

Experimental Workflow for Cytotoxicity Screening

A typical workflow for the preliminary cytotoxicity screening of a novel compound like this compound is outlined below.

Cytotoxicity_Screening_Workflow start Start: Compound Acquisition (this compound) prep Compound Preparation (Solubilization and Dilution) start->prep cell_culture Cell Line Selection and Culture (Cancer vs. Normal) prep->cell_culture viability_assay Primary Screening: Cell Viability Assay (e.g., MTT) cell_culture->viability_assay ic50 IC50 Determination viability_assay->ic50 secondary_assay Secondary Screening: Apoptosis Assays (Caspase, TUNEL) ic50->secondary_assay If potent and selective mechanism_study Mechanism of Action Studies (e.g., Translation Inhibition Assay) secondary_assay->mechanism_study end End: Data Analysis and Reporting mechanism_study->end

Caption: A generalized workflow for the preliminary cytotoxicity screening of a novel compound.

Conclusion

While direct experimental data for this compound is not yet widely available, the existing research on related aglaiastatins provides a strong rationale for its investigation as a potential cytotoxic agent. The experimental protocols and mechanistic insights detailed in this guide offer a robust framework for conducting a preliminary cytotoxicity screening of this and other novel natural products. Further research is warranted to elucidate the specific cytotoxic profile and mechanism of action of this compound.

References

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Method for the Quantitative Analysis of 3'-Hydroxydehydroaglaiastatin and its Putative Metabolites in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of 3'-Hydroxydehydroaglaiastatin and its putative phase I and phase II metabolites in human plasma. This compound is a potent member of the rocaglate (or flavagline) family of natural products, known for its significant anticancer and antiviral activities. Understanding its metabolic fate is crucial for preclinical and clinical drug development. This method utilizes a simple protein precipitation for sample cleanup, followed by reversed-phase chromatography and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The described protocol provides a foundational methodology for pharmacokinetic and metabolism studies, which can be further validated by researchers.

Disclaimer: The following protocol, including mass transitions and retention times, is a theoretical template for method development. All parameters must be experimentally optimized and the method fully validated according to regulatory guidelines before use in formal studies.

Introduction

This compound is a complex cyclopenta[b]benzofuran natural product isolated from plants of the Aglaia genus. Like other rocaglates, its mechanism of action involves clamping the eIF4A RNA helicase onto polypurine sequences, leading to potent and selective inhibition of protein translation. To support its development as a potential therapeutic agent, a reliable bioanalytical method is required to characterize its pharmacokinetic profile and identify its major metabolites. LC-MS/MS is the gold standard for such analyses due to its high sensitivity, selectivity, and speed.[1][2] This application note provides a comprehensive, albeit theoretical, protocol for researchers to establish such a method.

Experimental Protocols

Materials and Reagents
  • Solvents: Acetonitrile (B52724) (LC-MS Grade), Methanol (LC-MS Grade), Water (Type I, 18.2 MΩ·cm), Formic Acid (LC-MS Grade).

  • Chemicals: this compound reference standard, internal standard (IS) (e.g., a structurally similar, stable-isotope labeled analog or another rocaglate not present in the study).

  • Biological Matrix: Blank human plasma (K2-EDTA).

  • Supplies: 1.5 mL polypropylene (B1209903) microcentrifuge tubes, pipette tips, vials for LC autosampler.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples prior to LC-MS/MS analysis.[3][4]

  • Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

  • Pipette 50 µL of plasma into the appropriately labeled tubes.

  • Add 10 µL of internal standard (IS) working solution to all tubes except for the blank matrix samples.

  • To precipitate proteins, add 200 µL of ice-cold acetonitrile to each tube.

  • Vortex mix each tube vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 150 µL of the clear supernatant into autosampler vials.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS System and Conditions

A standard high-performance liquid chromatography (HPLC) or ultra-high performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer is recommended.

Table 1: Liquid Chromatography Parameters

ParameterRecommended Condition
LC System Standard UHPLC System
Column C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
Gradient Time (min)
0.0
0.5
3.5
4.5
4.6
5.5

Table 2: Mass Spectrometry Parameters

ParameterRecommended Condition
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage +4500 V
Source Temp. 500°C
Curtain Gas 35 psi
Collision Gas Nitrogen, Medium
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi
Scan Type Multiple Reaction Monitoring (MRM)

Data Presentation

Quantitative analysis is performed using MRM. The precursor ion is the protonated molecule [M+H]⁺, which is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is selected in the third quadrupole (Q3) for detection. The following table lists the theoretical MRM transitions for this compound and its predicted metabolites.

Table 3: Theoretical MRM Transitions for this compound and Putative Metabolites

AnalytePutative BiotransformationPrecursor Ion (Q1) [M+H]⁺ (m/z)Product Ion (Q3) (m/z)Collision Energy (eV)
This compound Parent Compound541.2389.1 (Quantifier)35
541.2283.1 (Qualifier)45
Metabolite 1 (M1) Oxidation (+O)557.2405.135
Metabolite 2 (M2) O-Demethylation (-CH₂)527.2375.135
Metabolite 3 (M3) Glucuronidation (+C₆H₈O₆)717.2541.225
Internal Standard (IS) e.g., Silvestrol781.3543.240

Note: The Internal Standard (IS) shown is an example (Silvestrol); an ideal IS would be a stable-isotope labeled version of the analyte.

Calibration Curve and Quality Control

For quantification, calibration standards and quality control (QC) samples should be prepared by spiking known concentrations of the reference standard into blank plasma. A typical calibration curve might span from 0.1 to 200 ng/mL.

Table 4: Example Calibration and QC Levels

Sample TypeConcentration (ng/mL)
Calibration Standard 10.1
Calibration Standard 20.5
Calibration Standard 32
Calibration Standard 410
Calibration Standard 550
Calibration Standard 6100
Calibration Standard 7150
Calibration Standard 8200
Lower Limit of Quantification (LLOQ)0.1
Quality Control - Low (LQC)0.3
Quality Control - Medium (MQC)80
Quality Control - High (HQC)160

Visualizations

Experimental Workflow

The overall process from sample receipt to data analysis is outlined below.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) is_add Add Internal Standard plasma->is_add ppt Protein Precipitation (Acetonitrile) is_add->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18) injection->separation detection MS/MS Detection (MRM Mode) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quant Quantification calibration->quant

Caption: LC-MS/MS experimental workflow.

Predicted Metabolic Pathway

Based on common drug metabolism pathways, this compound is predicted to undergo Phase I (oxidation, demethylation) and Phase II (glucuronidation) reactions.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent This compound [M+H]⁺ = 541.2 met1 Oxidized Metabolite (M1) (e.g., Hydroxylation) [M+H]⁺ = 557.2 parent->met1 Oxidation (+16 Da) met2 Demethylated Metabolite (M2) [M+H]⁺ = 527.2 parent->met2 O-Demethylation (-14 Da) met3 Glucuronide Conjugate (M3) [M+H]⁺ = 717.2 parent->met3 Glucuronidation (+176 Da) met1->met3 met2->met3

References

Application Notes and Protocols for the Extraction and Purification of 3'-Hydroxydehydroaglaiastatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the extraction and purification of 3'-Hydroxydehydroaglaiastatin, a potent bioactive rocaglamide (B1679497) derivative isolated from plants of the Aglaia genus. Rocaglamides, including this compound, are of significant interest to the scientific community due to their pronounced anticancer and protein synthesis inhibitory activities. The methodologies outlined herein are based on established procedures for the isolation of similar natural products from Aglaia species, providing a comprehensive guide for obtaining this compound in high purity for research and drug development purposes.

Introduction

This compound is a member of the cyclopenta[b]benzofuran class of natural products, commonly referred to as rocaglamides or flavaglines.[1] These compounds are exclusively found in plants of the genus Aglaia and are known for their wide range of biological activities, including potent insecticidal, anti-inflammatory, and particularly, anticancer properties.[2][3] this compound, an alkaloid with the chemical formula C31H28N2O7, has demonstrated significant cytotoxicity against various cancer cell lines, making it a promising candidate for further investigation in drug discovery programs.[4][5]

The primary mechanism of action for rocaglamides involves the inhibition of protein synthesis. Specifically, they target the eukaryotic initiation factor 4A (eIF4A), an RNA helicase that is crucial for the initiation of translation.[4][5][6] By clamping eIF4A onto polypurine sequences within the 5' untranslated region of mRNAs, rocaglamides stall the scanning of the 43S pre-initiation complex, thereby preventing the synthesis of proteins critical for cancer cell proliferation and survival.[6][7][8] This unique mode of action makes this compound and related compounds valuable tools for cancer research and potential therapeutic leads.

This application note details a robust protocol for the extraction of this compound from Aglaia plant material, followed by a multi-step purification strategy to achieve high purity.

Materials and Methods

Plant Material

Dried and powdered plant material (leaves, twigs, or bark) of Aglaia odorata or other rocaglamide-producing Aglaia species.

Solvents and Reagents
Equipment
  • Grinder or mill

  • Soxhlet extractor or large-scale percolation apparatus

  • Rotary evaporator

  • Glass chromatography columns

  • Fraction collector

  • Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • UV-Vis spectrophotometer

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • High-Resolution Mass Spectrometer (HRMS)

Experimental Protocols

Extraction
  • Grinding: Grind the dried plant material into a fine powder to increase the surface area for efficient extraction.

  • Extraction:

    • Option A: Maceration: Macerate 1 kg of the powdered plant material with 5 L of methanol at room temperature for 72 hours with occasional stirring. Filter the extract and repeat the process two more times with fresh solvent.

    • Option B: Soxhlet Extraction: Pack the powdered plant material into a large Soxhlet thimble and extract with methanol for 48-72 hours.

  • Concentration: Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.

Solvent Partitioning
  • Suspend the crude methanolic extract in a mixture of methanol and water (9:1 v/v).

  • Perform liquid-liquid partitioning successively with n-hexane, chloroform, and ethyl acetate.

  • Collect each fraction and evaporate the solvent under reduced pressure. The chloroform and ethyl acetate fractions are expected to contain the rocaglamide derivatives.

Purification

3.3.1. Silica Gel Column Chromatography

  • Column Packing: Prepare a silica gel column using a slurry of silica gel in n-hexane.

  • Sample Loading: Dissolve the dried chloroform or ethyl acetate fraction in a minimal amount of chloroform and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely, and then carefully load the dried sample onto the top of the prepared column.

  • Elution: Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate. For example:

    • n-Hexane (100%)

    • n-Hexane:Ethyl acetate (9:1, 8:2, 7:3, 1:1, v/v)

    • Ethyl acetate (100%)

    • Ethyl acetate:Methanol (9:1, v/v)

  • Fraction Collection: Collect fractions of a suitable volume (e.g., 20-50 mL) and monitor the separation by Thin Layer Chromatography (TLC).

  • TLC Analysis: Spot the collected fractions on a TLC plate and develop it in a suitable solvent system (e.g., n-hexane:ethyl acetate, 1:1). Visualize the spots under UV light (254 nm and 366 nm) and by spraying with vanillin-sulfuric acid reagent followed by heating.

  • Pooling Fractions: Combine the fractions that show similar TLC profiles and contain the target compound.

3.3.2. Preparative HPLC

  • Sample Preparation: Dissolve the semi-purified fraction containing this compound in HPLC-grade methanol or acetonitrile and filter through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 semi-preparative or preparative column (e.g., 10 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile in water is typically effective. For example, a linear gradient from 30% to 70% acetonitrile over 40 minutes.

    • Flow Rate: 2-5 mL/min.

    • Detection: UV detection at 254 nm and 280 nm.

  • Fraction Collection: Collect the peaks corresponding to this compound based on the retention time.

  • Purity Check: Analyze the purity of the collected fractions using analytical HPLC. Pool the pure fractions and evaporate the solvent to obtain the purified compound.

Structure Elucidation and Characterization

The identity and purity of the isolated this compound should be confirmed by spectroscopic methods:

  • 1H NMR and 13C NMR: To determine the chemical structure.

  • HRMS: To confirm the molecular formula.

  • UV-Vis Spectroscopy: To determine the absorption maxima.

Data Presentation

The following table summarizes the cytotoxic activity of dehydroaglaiastatin (B179284) and related rocaglamide derivatives against various human cancer cell lines. This data highlights the potent anticancer potential of this class of compounds.

CompoundCell LineIC50 (µM)Reference
DehydroaglaiastatinHepG20.69[9]
8b-O-5-oxohexylrocaglaolHepG24.77[9]
RocaglaolHepG27.37[9]
Rocaglamide Derivative 1L5178Y0.0051[2]
Rocaglamide Derivative 2L5178Y0.0064[2]
Rocaglamide Derivative 3L5178Y0.0548[2]

Visualizations

Experimental Workflow

Extraction_and_Purification_Workflow cluster_extraction Extraction cluster_partitioning Solvent Partitioning cluster_purification Purification cluster_characterization Characterization plant_material Dried Plant Material (Aglaia sp.) grinding Grinding plant_material->grinding extraction Methanol Extraction (Maceration or Soxhlet) grinding->extraction concentration1 Concentration (Rotary Evaporator) extraction->concentration1 crude_extract Crude Methanolic Extract concentration1->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning n_hexane n-Hexane Fraction partitioning->n_hexane Discard chloroform Chloroform Fraction partitioning->chloroform ethyl_acetate Ethyl Acetate Fraction partitioning->ethyl_acetate silica_gel Silica Gel Column Chromatography chloroform->silica_gel ethyl_acetate->silica_gel fractions Collected Fractions silica_gel->fractions tlc TLC Analysis fractions->tlc pooled_fractions Pooled Semi-pure Fractions tlc->pooled_fractions prep_hplc Preparative HPLC (C18) pooled_fractions->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound characterization Spectroscopic Analysis (NMR, HRMS, UV-Vis) pure_compound->characterization Signaling_Pathway cluster_translation Inhibition of Protein Synthesis by Rocaglamides mRNA mRNA with 5' cap and Polypurine Sequence eIF4F eIF4F complex (eIF4E, eIF4G, eIF4A) mRNA->eIF4F binds to 5' cap clamped_complex Clamped eIF4A-Rocaglamide-RNA Complex eIF4A eIF4A (RNA Helicase) eIF4F->eIF4A contains scanning_43S 43S Pre-initiation Complex Scanning eIF4A->scanning_43S unwinds mRNA rocaglamide This compound rocaglamide->mRNA targets polypurine region rocaglamide->eIF4A clamped_complex->scanning_43S blocks translation_inhibition Translation Inhibition scanning_43S->translation_inhibition leads to

References

Application Notes and Protocols for In Vitro Anti-inflammatory Assay of 3'-Hydroxydehydroaglaiastatin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammation is a critical biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. However, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, cardiovascular disease, and cancer. The discovery of novel anti-inflammatory agents is a key focus of drug development. 3'-Hydroxydehydroaglaiastatin is a natural compound that has shown potential as an anti-inflammatory agent. This document provides detailed protocols for the in vitro evaluation of the anti-inflammatory effects of this compound using the lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cell line, a widely accepted model for inflammation research.[1][2][3][4][5] The protocols outline the assessment of key inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β).

Proposed Mechanism of Action

This compound is hypothesized to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6][7][8][9][10] Upon stimulation by LPS, these pathways are activated, leading to the transcription and release of pro-inflammatory mediators. By inhibiting components of these pathways, this compound may reduce the production of NO, PGE2, TNF-α, IL-6, and IL-1β, thereby mitigating the inflammatory response.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Inflammatory Mediators LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK_Kinases MAPK Kinases TLR4->MAPK_Kinases IkB IkB IKK->IkB P NF_kB NF-κB (p50/p65) IkB->NF_kB Releases NF_kB_nuc NF-κB (p50/p65) NF_kB->NF_kB_nuc Translocation AP1 AP-1 MAPK_Kinases->AP1 Activates 3HDA This compound 3HDA->IKK 3HDA->MAPK_Kinases Gene_Expression Pro-inflammatory Gene Expression NF_kB_nuc->Gene_Expression AP1->Gene_Expression Mediators NO, PGE2, TNF-α, IL-6, IL-1β Gene_Expression->Mediators Production

Caption: Proposed mechanism of action of this compound.

Experimental Protocols

Cell Culture and Maintenance

The murine macrophage cell line RAW 264.7 is a suitable model for in vitro anti-inflammatory studies.[1][3]

  • Cell Line: RAW 264.7 (ATCC® TIB-71™)

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Cells should be subcultured every 2-3 days to maintain logarithmic growth.

Cell Viability Assay (MTT Assay)

Prior to evaluating the anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of this compound on RAW 264.7 cells.

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

In Vitro Anti-inflammatory Assay Workflow

G A Seed RAW 264.7 cells (1 x 10^5 cells/well in 24-well plate) B Incubate for 24h A->B C Pre-treat with this compound (various concentrations) for 1h B->C D Stimulate with LPS (1 µg/mL) for 24h C->D E Collect Cell Culture Supernatant D->E F Nitric Oxide (NO) Assay (Griess Assay) E->F G PGE2 Assay (ELISA) E->G H Cytokine Assays (TNF-α, IL-6, IL-1β) (ELISA) E->H

Caption: Experimental workflow for the in vitro anti-inflammatory assay.

Measurement of Nitric Oxide (NO) Production (Griess Assay)

NO production is an indicator of the inflammatory response.[11][12][13][14]

  • Seed RAW 264.7 cells in a 24-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.[12]

  • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Collect the cell culture supernatant.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).[12]

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.[11]

  • Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve.

Measurement of Prostaglandin E2 (PGE2) Production (ELISA)

PGE2 is a key mediator of inflammation. Its levels can be quantified using a competitive enzyme-linked immunosorbent assay (ELISA).[15][16][17][18][19]

  • Follow the cell seeding, pre-treatment, and LPS stimulation protocol as described for the NO assay.

  • Collect the cell culture supernatant.

  • Perform the PGE2 ELISA according to the manufacturer's instructions. A general procedure is as follows:

    • Add standards and samples to a microplate pre-coated with a capture antibody.[16]

    • Add a fixed amount of HRP-labeled PGE2 to compete with the PGE2 in the sample.

    • After incubation and washing, add a substrate solution. The color development is inversely proportional to the amount of PGE2 in the sample.[16]

    • Stop the reaction and measure the absorbance at 450 nm.[15][16]

    • Calculate the PGE2 concentration from the standard curve.

Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) (ELISA)

The levels of key pro-inflammatory cytokines can be measured using sandwich ELISA kits.[20][21][22][23]

  • Follow the cell seeding, pre-treatment, and LPS stimulation protocol as described for the NO assay.

  • Collect the cell culture supernatant.

  • Perform the ELISA for TNF-α, IL-6, and IL-1β according to the respective kit manufacturer's instructions. The general principle is:

    • Add standards and samples to wells of a microplate coated with a capture antibody specific for the cytokine.

    • After incubation and washing, add a biotin-conjugated detection antibody.

    • Following another incubation and wash, add streptavidin-HRP.

    • Add a substrate solution to develop color, which is directly proportional to the amount of cytokine present.

    • Stop the reaction and measure the absorbance at 450 nm.[22]

    • Determine the cytokine concentrations from their respective standard curves.

Data Presentation

Quantitative data should be presented in a clear and structured format to facilitate comparison.

Table 1: Effect of this compound on RAW 264.7 Cell Viability

Concentration (µM)Cell Viability (%)
0 (Control)100 ± SD
1Value ± SD
5Value ± SD
10Value ± SD
25Value ± SD
50Value ± SD
100Value ± SD
SD: Standard Deviation

Table 2: Inhibition of Nitric Oxide (NO) Production by this compound in LPS-stimulated RAW 264.7 Cells

TreatmentNO Concentration (µM)% Inhibition
Control (no LPS)Value ± SD-
LPS (1 µg/mL)Value ± SD0
LPS + Compound (Conc. 1)Value ± SDValue
LPS + Compound (Conc. 2)Value ± SDValue
LPS + Compound (Conc. 3)Value ± SDValue
SD: Standard Deviation

Table 3: Inhibition of Prostaglandin E2 (PGE2) Production by this compound in LPS-stimulated RAW 264.7 Cells

TreatmentPGE2 Concentration (pg/mL)% Inhibition
Control (no LPS)Value ± SD-
LPS (1 µg/mL)Value ± SD0
LPS + Compound (Conc. 1)Value ± SDValue
LPS + Compound (Conc. 2)Value ± SDValue
LPS + Compound (Conc. 3)Value ± SDValue
SD: Standard Deviation

Table 4: Inhibition of Pro-inflammatory Cytokine Production by this compound in LPS-stimulated RAW 264.7 Cells

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control (no LPS)Value ± SDValue ± SDValue ± SD
LPS (1 µg/mL)Value ± SDValue ± SDValue ± SD
LPS + Compound (Conc. 1)Value ± SDValue ± SDValue ± SD
LPS + Compound (Conc. 2)Value ± SDValue ± SDValue ± SD
LPS + Compound (Conc. 3)Value ± SDValue ± SDValue ± SD
SD: Standard Deviation

Conclusion

The protocols described in this application note provide a robust framework for the in vitro evaluation of the anti-inflammatory properties of this compound. By quantifying its effects on the production of key inflammatory mediators in LPS-stimulated macrophages, researchers can gain valuable insights into its potential as a therapeutic agent. The data generated from these assays, when presented in the structured tables provided, will allow for a clear and comprehensive assessment of the compound's anti-inflammatory efficacy. Further investigation into the specific molecular targets within the NF-κB and MAPK pathways will help to fully elucidate its mechanism of action.

References

Assessing the Neuroprotective Effects of Novel Compounds in Cell Culture: A General Framework

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quest for novel neuroprotective agents is a cornerstone of research into neurodegenerative diseases and brain injury. Identifying compounds that can mitigate neuronal damage and promote survival is crucial for developing effective therapies. While specific data on the neuroprotective effects of 3'-Hydroxydehydroaglaiastatin are not currently available in the public domain, this document provides a comprehensive set of application notes and detailed protocols for assessing the neuroprotective potential of novel chemical entities, such as a hypothetical aglaiastatin derivative, in a cell culture setting. These protocols are designed for researchers, scientists, and drug development professionals.

I. Application Notes

1.1. Rationale for In Vitro Neuroprotection Assays

In vitro cell culture models are indispensable tools for the initial screening and characterization of potential neuroprotective compounds. They offer a controlled environment to investigate the direct effects of a compound on neuronal cells and to elucidate its mechanism of action. Key advantages include:

  • High-throughput screening: Allows for the rapid testing of numerous compounds at various concentrations.

  • Mechanistic insights: Facilitates the study of specific cellular and molecular pathways involved in neuroprotection.

  • Cost-effectiveness: More economical and less ethically complex than in vivo animal studies for initial assessments.

  • Reduction in animal use: Aligns with the "3Rs" principle (Replacement, Reduction, and Refinement) of animal research.

1.2. Cellular Models for Neuroprotection Studies

The choice of cell line is critical and depends on the specific research question. Commonly used cell lines for neuroprotection studies include:

  • SH-SY5Y: A human neuroblastoma cell line that can be differentiated into a more mature neuronal phenotype. It is widely used to model neurotoxicity and neurodegenerative diseases.

  • PC12: A rat pheochromocytoma cell line that differentiates into neuron-like cells in the presence of nerve growth factor (NGF).

  • Primary Neuronal Cultures: Derived directly from rodent brain tissue (e.g., cortical, hippocampal, or cerebellar neurons), these cells more closely mimic the in vivo environment but are more challenging to maintain.

  • HT22: A murine hippocampal cell line often used to study oxidative stress-induced neuronal cell death.

1.3. Inducing Neuronal Damage in Vitro

To assess neuroprotective effects, neuronal damage must first be induced. The choice of neurotoxic insult should be relevant to the pathological condition being modeled:

  • Oxidative Stress: Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) are commonly used to induce oxidative damage, a key feature of many neurodegenerative diseases.

  • Excitotoxicity: Glutamate or N-methyl-D-aspartate (NMDA) can be used to model the excessive neuronal stimulation that occurs in conditions like stroke and epilepsy.[1]

  • Mitochondrial Dysfunction: Rotenone or 1-methyl-4-phenylpyridinium (MPP+) can inhibit the mitochondrial respiratory chain, leading to energy failure and cell death, relevant to Parkinson's disease models.

  • Neuroinflammation: Lipopolysaccharide (LPS) can be used to activate microglia and induce an inflammatory response that is toxic to neurons.

II. Experimental Protocols

This section provides detailed protocols for key experiments to assess the neuroprotective effects of a novel compound (referred to as "Compound X").

2.1. Protocol 1: Determination of Optimal Non-Toxic Concentration of Compound X

Objective: To determine the highest concentration of Compound X that does not exhibit cytotoxicity to the chosen neuronal cell line. This is crucial to ensure that any observed protective effects are not due to confounding factors related to the compound's own toxicity.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin)

  • Compound X stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of Compound X in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of Compound X (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same concentration of DMSO used to dissolve Compound X).

  • Incubation: Incubate the plate for 24 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. The highest concentration that shows no significant decrease in cell viability is considered the maximum non-toxic concentration for subsequent experiments.

2.2. Protocol 2: Assessment of Neuroprotective Effects against Oxidative Stress

Objective: To evaluate the ability of Compound X to protect neuronal cells from oxidative stress-induced cell death.

Materials:

  • SH-SY5Y cells

  • Complete culture medium

  • Compound X (at non-toxic concentrations)

  • Hydrogen peroxide (H₂O₂)

  • 96-well plates

  • MTT solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells as described in Protocol 1.

  • Pre-treatment: After 24 hours, remove the medium and add 100 µL of medium containing various non-toxic concentrations of Compound X. Incubate for a predetermined time (e.g., 2 hours).

  • Induction of Oxidative Stress: Add H₂O₂ to the wells to a final concentration that induces significant cell death (e.g., 100 µM; this concentration should be optimized in preliminary experiments).

  • Incubation: Co-incubate the cells with Compound X and H₂O₂ for 24 hours.

  • MTT Assay: Perform the MTT assay as described in Protocol 1.

  • Data Analysis: Compare the viability of cells treated with H₂O₂ alone to those pre-treated with Compound X before H₂O₂ exposure.

2.3. Protocol 3: Western Blot Analysis of Apoptotic and Pro-Survival Markers

Objective: To investigate the molecular mechanism of neuroprotection by examining the effect of Compound X on key proteins involved in apoptosis and cell survival signaling pathways.

Materials:

  • SH-SY5Y cells

  • 6-well plates

  • Compound X

  • H₂O₂

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-phospho-Akt, anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed SH-SY5Y cells in 6-well plates. Treat the cells as described in Protocol 2 (Control, H₂O₂ alone, Compound X + H₂O₂).

  • Protein Extraction: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane and add ECL substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the expression of target proteins to a loading control (e.g., β-actin).

III. Data Presentation

Quantitative data from the experiments should be summarized in clear and concise tables for easy comparison.

Table 1: Cytotoxicity of Compound X on SH-SY5Y Cells

Concentration of Compound X (µM)Cell Viability (% of Control) ± SD
0 (Vehicle)100 ± 4.5
0.198.7 ± 5.1
199.2 ± 3.8
1097.5 ± 4.2
5095.1 ± 5.5
10065.3 ± 6.2
p < 0.05 compared to vehicle control.

Table 2: Neuroprotective Effect of Compound X against H₂O₂-Induced Cytotoxicity

Treatment GroupCell Viability (% of Control) ± SD
Control100 ± 5.2
H₂O₂ (100 µM)45.8 ± 4.9
Compound X (10 µM) + H₂O₂62.1 ± 5.5
Compound X (50 µM) + H₂O₂78.5 ± 6.1
*p < 0.05 compared to H₂O₂ alone.

Table 3: Densitometric Analysis of Western Blot Results

Treatment GroupBcl-2/Bax Ratio (Fold Change)Cleaved Caspase-3 (Fold Change)p-Akt/Akt Ratio (Fold Change)
Control1.001.001.00
H₂O₂ (100 µM)0.45 ± 0.083.52 ± 0.410.61 ± 0.09
Compound X (50 µM) + H₂O₂0.89 ± 0.111.87 ± 0.251.55 ± 0.18
p < 0.05 compared to H₂O₂ alone.

IV. Visualization of Workflows and Signaling Pathways

Diagram 1: Experimental Workflow for Assessing Neuroprotection

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment seed_cells Seed Neuronal Cells (e.g., SH-SY5Y) incubate_24h Incubate 24h seed_cells->incubate_24h pretreat Pre-treat with Compound X incubate_24h->pretreat induce_damage Induce Neuronal Damage (e.g., H₂O₂) pretreat->induce_damage incubate_24h_2 Incubate 24h induce_damage->incubate_24h_2 viability_assay Cell Viability Assay (MTT) incubate_24h_2->viability_assay western_blot Western Blot Analysis incubate_24h_2->western_blot

Caption: Workflow for in vitro assessment of neuroprotective compounds.

Diagram 2: Hypothetical Signaling Pathway of Neuroprotection by Compound X

signaling_pathway cluster_pathway Pro-Survival Pathway cluster_apoptosis Apoptotic Pathway compound_x Compound X pi3k PI3K compound_x->pi3k Activates ros Oxidative Stress (e.g., H₂O₂) bax Bax ros->bax Upregulates akt Akt pi3k->akt Activates bcl2 Bcl-2 akt->bcl2 Upregulates caspase3 Caspase-3 akt->caspase3 Inhibits bax->caspase3 Activates bcl2->bax Inhibits apoptosis Apoptosis caspase3->apoptosis

Caption: Potential mechanism of Compound X-mediated neuroprotection.

References

Application Notes and Protocols for Target Identification and Validation of 3'-Hydroxydehydroaglaiastatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Hydroxydehydroaglaiastatin is a natural product belonging to the rocaglamide (B1679497) class of compounds, isolated from plants of the Aglaia genus.[1] Rocaglamides have garnered significant interest in the scientific community due to their potent biological activities, including anticancer, anti-inflammatory, and antiviral properties. A primary molecular target for several well-studied rocaglamides is the eukaryotic translation initiation factor 4A (eIF4A), an RNA helicase that plays a crucial role in the initiation of protein synthesis.[2] This document provides a comprehensive guide for researchers aiming to identify and validate the molecular targets of this compound, with a focus on its potential interaction with eIF4A and its downstream cellular effects.

These application notes and protocols are designed to provide a robust framework for investigating the mechanism of action of this compound, a critical step in the drug discovery and development process.[3]

Hypothesized Primary Target and Signaling Pathways

Based on the known activities of related rocaglamide compounds, a primary hypothesized target for this compound is the eukaryotic translation initiation factor 4A (eIF4A) . Inhibition of eIF4A disrupts the translation of specific mRNAs, particularly those with complex 5' untranslated regions, which often encode for proteins involved in cell growth, proliferation, and survival.[2][4]

Downstream of eIF4A inhibition, two key signaling pathways are likely to be affected:

  • eIF4A-mediated Translation Initiation Pathway: Direct inhibition of eIF4A will disrupt the formation of the eIF4F complex, leading to a global or selective reduction in protein synthesis.[5][6]

  • NF-κB Signaling Pathway: Many proteins that regulate the NF-κB pathway are themselves regulated by eIF4A-dependent translation. Therefore, inhibition of eIF4A can lead to the suppression of NF-κB activity, a key regulator of inflammation and cell survival.[1][7][8][9]

Data Presentation: Summary of Expected Quantitative Data

The following tables provide a structured overview of the types of quantitative data that will be generated through the described experimental protocols. Initial dose-response experiments are crucial to determine the optimal concentration range for this compound in each assay.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC50 (µM) after 48hIC50 (µM) after 72h
DU145Prostate CancerTo be determinedTo be determined
HeLaCervical CancerTo be determinedTo be determined
A549Lung CancerTo be determinedTo be determined
BJABBurkitt's LymphomaTo be determinedTo be determined

Table 2: Target Engagement and Functional Assay Readouts

AssayCell LineParameter MeasuredExpected Outcome with this compound
CETSA A549Thermal stabilization of eIF4AIncreased melting temperature (Tm) of eIF4A
Cell Cycle Analysis DU145Percentage of cells in G1, S, G2/M phasesG1 phase arrest
Apoptosis Assay DU145Percentage of apoptotic cells (Annexin V positive)Increased apoptosis
NF-κB Reporter Assay HEK293TLuciferase activityDecreased luciferase activity

Experimental Protocols

Herein, we provide detailed methodologies for key experiments to identify and validate the molecular targets of this compound.

Protocol 1: Affinity Chromatography coupled with Mass Spectrometry (AC-MS) for Target Identification

This protocol aims to identify direct binding partners of this compound from a cellular lysate.[10][11][12]

1.1. Materials and Reagents:

  • This compound

  • NHS-activated Sepharose beads

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Wash buffers (e.g., PBS with varying salt concentrations)

  • Elution buffer (e.g., low pH glycine (B1666218) buffer or a solution of this compound)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and reagents

  • Mass spectrometer (e.g., Orbitrap or Q-TOF)

1.2. Experimental Workflow:

cluster_0 Probe Preparation cluster_1 Target Fishing cluster_2 Protein Identification a Immobilize this compound on NHS-activated Sepharose beads c Incubate lysate with immobilized compound a->c b Prepare cell lysate b->c d Wash beads to remove non-specific binders c->d e Elute bound proteins d->e f SDS-PAGE analysis of eluate e->f g In-gel digestion of protein bands f->g h LC-MS/MS analysis g->h i Database search and protein identification h->i

Affinity Chromatography-Mass Spectrometry Workflow.

1.3. Detailed Steps:

  • Immobilization of this compound: Covalently couple this compound to NHS-activated Sepharose beads according to the manufacturer's protocol. A control with beads alone (no compound) should be prepared in parallel.

  • Cell Lysate Preparation: Culture a relevant cell line (e.g., DU145 prostate cancer cells) to high density. Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors. Centrifuge to clarify the lysate.

  • Affinity Pull-down: Incubate the clarified cell lysate with the this compound-conjugated beads and control beads for 2-4 hours at 4°C with gentle rotation.

  • Washing: Wash the beads extensively with wash buffers of increasing stringency to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins using a low pH elution buffer or by competing with a high concentration of free this compound.

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE and visualize with Coomassie blue or silver staining.

    • Excise protein bands that are present in the compound pull-down but not in the control.

    • Perform in-gel tryptic digestion of the excised bands.

    • Analyze the resulting peptides by LC-MS/MS.

    • Identify the proteins by searching the MS/MS data against a protein database.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm direct binding of a compound to its target in a cellular context.[13][14][15][16]

2.1. Materials and Reagents:

  • This compound

  • Cell culture medium and reagents

  • PBS (Phosphate-Buffered Saline)

  • Cell lysis buffer (e.g., PBS with protease inhibitors and 0.4% NP-40)

  • Primary antibody against the hypothesized target (e.g., anti-eIF4A)[17]

  • HRP-conjugated secondary antibody

  • Western blot reagents (SDS-PAGE gels, transfer membranes, ECL substrate)

2.2. Experimental Workflow:

cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis a Treat intact cells with This compound or vehicle (DMSO) b Aliquot cell suspension a->b c Heat samples at a range of temperatures b->c d Cell lysis c->d e Separate soluble and aggregated proteins d->e f Western blot for target protein (e.g., eIF4A) e->f g Quantify band intensity f->g h Plot melt curves g->h

Cellular Thermal Shift Assay (CETSA) Workflow.

2.3. Detailed Steps:

  • Cell Treatment: Treat cultured cells (e.g., A549 lung cancer cells) with this compound at a predetermined concentration (e.g., 10x IC50) or vehicle (DMSO) for 1-2 hours.

  • Thermal Challenge:

    • Harvest and resuspend the cells in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blot Analysis:

    • Collect the supernatant (soluble protein fraction).

    • Determine the protein concentration and normalize all samples.

    • Perform SDS-PAGE and Western blotting using a primary antibody against the target protein (e.g., eIF4A).

    • Quantify the band intensities.

  • Data Analysis: Plot the normalized band intensities against the corresponding temperatures to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Protocol 3: Cell-Based Functional Assays for Target Validation

These assays assess the downstream cellular consequences of target engagement by this compound.[18][19][20][21][22]

3.1. Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Seed cells (e.g., DU145) and treat with various concentrations of this compound for 24-48 hours.

  • Cell Staining: Harvest the cells, fix them in cold 70% ethanol, and stain with a DNA-intercalating dye (e.g., propidium (B1200493) iodide) in the presence of RNase.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

3.2. Apoptosis Assay by Annexin V/PI Staining

  • Cell Treatment: Treat cells (e.g., DU145) with this compound for a specified time (e.g., 48 hours).

  • Cell Staining: Harvest the cells and stain with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

3.3. NF-κB Reporter Assay

  • Transfection: Co-transfect HEK293T cells with an NF-κB luciferase reporter plasmid and a control Renilla luciferase plasmid.

  • Cell Treatment: After 24 hours, treat the cells with this compound for 1-2 hours, followed by stimulation with an NF-κB activator (e.g., TNF-α).

  • Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity.

Mandatory Visualizations

Signaling Pathway Diagrams

cluster_0 eIF4F Complex Formation and Translation Initiation cluster_1 Inhibition by this compound eIF4E eIF4E eIF4F eIF4F Complex eIF4E->eIF4F eIF4G eIF4G eIF4G->eIF4F eIF4A eIF4A eIF4A->eIF4F ribosome 43S Pre-initiation Complex eIF4A->ribosome unwinds 5' UTR PABP PABP PABP->eIF4G interacts mRNA mRNA (5' cap and poly(A) tail) mRNA->eIF4E binds cap mRNA->PABP binds poly(A) tail eIF4F->ribosome recruits translation Protein Synthesis ribosome->translation scans to AUG compound This compound compound->eIF4A

eIF4A-mediated Translation Initiation Pathway.

cluster_0 Canonical NF-κB Signaling cluster_1 Inhibition by this compound stimulus Stimulus (e.g., TNF-α) receptor Receptor stimulus->receptor IKK IKK Complex receptor->IKK activates IκB IκB IKK->IκB phosphorylates IKK->IκB leads to degradation NFkB NF-κB (p50/p65) IκB->NFkB sequesters nucleus Nucleus NFkB->nucleus translocates transcription Gene Transcription (Inflammation, Survival) nucleus->transcription activates compound This compound eIF4A eIF4A compound->eIF4A IκB_synthesis IκB Synthesis eIF4A->IκB_synthesis required for IκB_synthesis->IκB inhibits replenishment

Hypothesized Inhibition of NF-κB Signaling.
Logical Workflow Diagram

cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Engagement cluster_2 Phase 3: Target Validation a Affinity Chromatography- Mass Spectrometry b Identify Potential Binding Proteins a->b c Cellular Thermal Shift Assay (CETSA) b->c Hypothesized Target d Confirm Direct Binding in Cells c->d e In Vitro Cytotoxicity Assays d->e f Cell Cycle Analysis d->f g Apoptosis Assays d->g h Signaling Pathway Analysis (e.g., NF-κB Reporter) d->h i Elucidate Cellular Mechanism of Action e->i f->i g->i h->i

Overall Experimental Workflow.

References

Application Notes and Protocols: The Use of 3'-Hydroxydehydroaglaiastatin in Cancer Stem Cell Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cancer stem cells (CSCs) represent a subpopulation of tumor cells endowed with the capacity for self-renewal, differentiation, and tumorigenicity. These cells are considered to be a major driver of tumor initiation, progression, metastasis, and resistance to conventional therapies. Consequently, the development of therapeutic agents that specifically target CSCs is a paramount goal in oncology research. 3'-Hydroxydehydroaglaiastatin, a member of the rocaglate family of natural products isolated from plants of the Aglaia genus, represents a promising candidate for anti-CSC therapy. While direct studies on this compound in the context of CSCs are emerging, the broader class of rocaglates has demonstrated potent and selective activity against various types of cancer stem cells, including those in glioblastoma and leukemia.[1][2] This document provides an overview of the current understanding of the mechanism of action of rocaglates, their effects on key signaling pathways in CSCs, and detailed protocols for their investigation in a research setting. It is anticipated that this compound shares a similar mechanism of action with other rocaglates, making this information relevant for its preclinical evaluation.

Mechanism of Action

Rocaglates, including by extension this compound, exert their anti-cancer effects primarily through the inhibition of protein synthesis.[2][3] This is achieved by targeting the DEAD-box RNA helicases eIF4A and DDX3X, which are critical components of the translation initiation machinery.[1][4] By clamping onto specific RNA-helicase complexes, rocaglates stall the unwinding of secondary structures in the 5'-untranslated regions of messenger RNAs (mRNAs), thereby preventing the translation of a specific subset of proteins. Many of these rocaglate-sensitive transcripts encode proteins that are crucial for cancer cell survival and proliferation, including oncoproteins and cell cycle regulators.

Notably, rocaglates exhibit selective cytotoxicity towards cancer stem cells over their non-CSC counterparts.[1] This selectivity may be attributed to the heightened dependency of CSCs on the translation of specific proteins for their survival and self-renewal. Furthermore, some rocaglates have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation, immunity, and cell survival, which is often dysregulated in CSCs.[5] Inhibition of Rho GTPase activity by rocaglates has also been reported, suggesting a potential role in disrupting CSC migration and metastasis.[6]

Data Presentation: Quantitative Effects of Rocaglates on Cancer Stem Cells

The following table summarizes the cytotoxic effects of various rocaglates on cancer stem cells from published literature. This data can serve as a reference for designing experiments with this compound.

CompoundCancer Stem Cell TypeAssayEndpointValueReference
Rocaglate Acyl Sulfamide (Roc ASF)Glioblastoma Stem Cells (GBM CSCs)Cell ViabilityEC50Nanomolar range[4]
Rocaglamide (B1679497)Primary Human AML Cells (CD34+)Cell Viability (48h)Significant cell death-[2]
SilvestrolPrimary Human AML CellsCell ViabilityPreferential killing of LSCs-[2]

Signaling Pathways and Experimental Workflows

Key Signaling Pathways Targeted by Rocaglates in Cancer Stem Cells

Rocaglates have been shown to impinge upon several critical signaling pathways that are fundamental to the maintenance and survival of cancer stem cells. The primary mechanism of translation inhibition leads to the downregulation of key proteins in these pathways.

Rocaglate_Signaling_Pathway cluster_0 Rocaglate (e.g., this compound) cluster_1 Mechanism of Action cluster_2 Downstream Effects on CSCs Rocaglate Rocaglate eIF4A_DDX3X eIF4A / DDX3X RNA Helicases Rocaglate->eIF4A_DDX3X Binds to Translation_Inhibition Inhibition of Protein Translation eIF4A_DDX3X->Translation_Inhibition Leads to Oncogene_Expression Decreased Oncoprotein (e.g., MYC, MCL1) Expression Translation_Inhibition->Oncogene_Expression NFkB_Inhibition NF-κB Pathway Inhibition Translation_Inhibition->NFkB_Inhibition Rho_Inhibition Rho GTPase Activity Inhibition Translation_Inhibition->Rho_Inhibition CSC_Phenotype Suppression of CSC Phenotype (Self-renewal, Proliferation, Survival) Oncogene_Expression->CSC_Phenotype NFkB_Inhibition->CSC_Phenotype Rho_Inhibition->CSC_Phenotype

Caption: Signaling pathways affected by rocaglates in cancer stem cells.

Experimental Workflow for Assessing Anti-CSC Activity

The following diagram outlines a typical experimental workflow to evaluate the efficacy of a compound like this compound against cancer stem cells.

Experimental_Workflow cluster_assays In Vitro Assays Start Start: Obtain This compound Cell_Culture Culture CSC-enriched and non-CSC populations Start->Cell_Culture Treatment Treat cells with varying concentrations of the compound Cell_Culture->Treatment Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability Sphere_Formation Sphere Formation Assay Treatment->Sphere_Formation Flow_Cytometry Flow Cytometry for CSC markers (e.g., CD133, ALDH) Treatment->Flow_Cytometry Western_Blot Western Blot for pathway proteins Treatment->Western_Blot Data_Analysis Data Analysis and IC50/EC50 Determination Viability->Data_Analysis Sphere_Formation->Data_Analysis Flow_Cytometry->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion: Evaluate Anti-CSC Efficacy Data_Analysis->Conclusion

Caption: Workflow for evaluating the anti-CSC activity of a compound.

Experimental Protocols

Cancer Stem Cell Enrichment and Culture

Objective: To isolate and culture a population of cells enriched for cancer stem cell characteristics.

Materials:

  • Cancer cell line of interest (e.g., glioblastoma, breast cancer)

  • Serum-free neural stem cell medium (e.g., Neurobasal medium supplemented with B27, EGF, and bFGF)

  • Ultra-low attachment plates or flasks

  • Fluorescence-activated cell sorting (FACS) buffer (PBS with 2% FBS)

  • Antibodies against CSC markers (e.g., anti-CD133, anti-CD44) or ALDEFLUOR™ kit

Protocol:

  • Sphere Culture Method:

    • Culture the parental cancer cell line in standard serum-containing medium.

    • Dissociate the cells into a single-cell suspension.

    • Plate the cells at a low density (e.g., 1,000-5,000 cells/mL) in ultra-low attachment plates with serum-free neural stem cell medium.

    • Incubate for 7-14 days, allowing for the formation of neurospheres or tumorspheres, which are enriched in CSCs.

  • FACS-based Sorting:

    • Prepare a single-cell suspension of the cancer cell line.

    • Incubate the cells with fluorescently-labeled antibodies against known CSC markers for that cell type.

    • Alternatively, use the ALDEFLUOR™ kit to identify cells with high aldehyde dehydrogenase (ALDH) activity, a common CSC marker.

    • Sort the marker-positive or ALDH-high population using a flow cytometer.

    • Culture the sorted CSC-enriched population in appropriate stem cell medium.

Sphere Formation Assay

Objective: To assess the self-renewal capacity of cancer stem cells following treatment with this compound.

Materials:

  • CSC-enriched cell population

  • Ultra-low attachment 96-well plates

  • Serum-free stem cell medium

  • This compound (or other rocaglate)

  • Microscope with imaging capabilities

Protocol:

  • Prepare a single-cell suspension of the CSC-enriched population.

  • Seed the cells at a very low density (e.g., 100-500 cells/well) in an ultra-low attachment 96-well plate.

  • Add varying concentrations of this compound to the wells. Include a vehicle control.

  • Incubate for 7-10 days.

  • Count the number of spheres (typically >50 µm in diameter) in each well using a microscope.

  • Calculate the sphere formation efficiency (SFE) as (Number of spheres / Number of cells seeded) x 100%.

  • Compare the SFE of treated groups to the control group to determine the inhibitory effect of the compound on CSC self-renewal.

Western Blot Analysis of Signaling Pathways

Objective: To determine the effect of this compound on the expression of key proteins in CSC-related signaling pathways.

Materials:

  • CSC-enriched cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer buffer and membrane (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against proteins of interest (e.g., eIF4A, DDX3X, p-NF-κB, total NF-κB, RhoA, c-Myc, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Protocol:

  • Treat CSC-enriched cells with this compound at various concentrations and time points.

  • Lyse the cells and quantify the protein concentration.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine changes in protein expression.

Conclusion

This compound, as a member of the rocaglate family, holds significant potential as a therapeutic agent targeting cancer stem cells. Its putative mechanism of action, involving the inhibition of translation initiation and subsequent disruption of key CSC signaling pathways, offers a promising strategy to overcome the challenges of tumor recurrence and therapy resistance. The experimental protocols outlined in this document provide a framework for the preclinical evaluation of this compound and other novel rocaglate derivatives in the context of cancer stem cell research. Further investigation into the specific molecular targets and downstream effects of this compound is warranted to fully elucidate its therapeutic potential.

References

Application of Novel Neuroprotective Compounds in Neurodegenerative Disease Models: A Framework

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Neurodegenerative diseases, such as Alzheimer's disease (AD) and Parkinson's disease (PD), represent a significant and growing global health challenge.[1] A key pathological feature of these diseases is the progressive loss of neuronal structure and function, often associated with oxidative stress, neuroinflammation, and the aggregation of misfolded proteins.[2][3][4][5][6] This application note provides a generalized framework for the initial investigation of novel neuroprotective compounds, using the hypothetical molecule 3'-Hydroxydehydroaglaiastatin , in relevant in vitro and in vivo models of neurodegeneration. The protocols and data presentation formats outlined below are based on established methodologies in the field and are intended to serve as a guide for researchers and drug development professionals.

Potential Mechanisms of Action

While specific data for this compound is not yet available, promising neuroprotective agents often target common pathological pathways in neurodegenerative disorders. These include the mitigation of oxidative stress and the modulation of neuroinflammatory responses.[7][8][9]

1.1. Attenuation of Oxidative Stress:

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a major contributor to neuronal damage in neurodegenerative diseases.[3][5][10][11] A potential mechanism of action for a neuroprotective compound could involve the scavenging of free radicals, upregulation of endogenous antioxidant enzymes (e.g., superoxide (B77818) dismutase, catalase, glutathione (B108866) peroxidase), and inhibition of ROS-generating enzymes like NADPH oxidase.[2][7][12]

1.2. Modulation of Neuroinflammation:

Chronic neuroinflammation, mediated by activated microglia and astrocytes, contributes to the progression of neurodegeneration.[13][14][15][16] A novel compound might exert its effects by inhibiting the activation of microglia, thereby reducing the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and promoting a shift towards an anti-inflammatory M2 microglial phenotype.[14][16] Key signaling pathways involved in neuroinflammation that could be targeted include NF-κB and p38-MAPK.[2][17]

Data Presentation: Summary of Expected Quantitative Data

Effective evaluation of a novel compound requires rigorous quantitative analysis. The following tables provide a template for summarizing key experimental data.

Table 1: In Vitro Neuroprotection and Anti-inflammatory Effects

AssayCell ModelChallenge/ToxinCompound Conc. (µM)Outcome MeasureResult (% of Control)
Cell Viability (MTT/LDH)SH-SY5Y Neurons6-OHDA (100 µM)0.1, 1, 10% Viable Cells
ROS Production (DCFDA)Primary Cortical NeuronsAβ1-42 (5 µM)0.1, 1, 10Fluorescence Intensity
Nitric Oxide (Griess Assay)BV-2 MicrogliaLPS (1 µg/mL)0.1, 1, 10Nitrite (B80452) Concentration
Cytokine Release (ELISA)Primary MicrogliaLPS (1 µg/mL)1, 10TNF-α, IL-1β (pg/mL)

Table 2: In Vivo Efficacy in a Neurodegenerative Disease Model (e.g., MPTP Mouse Model of Parkinson's Disease)

Behavioral TestTreatment GroupNBaseline ScorePost-Treatment Score% Improvement
Rotarod Test (latency to fall, s)Vehicle10
Compound (10 mg/kg)10
Compound (20 mg/kg)10
Pole Test (time to turn/descend, s)Vehicle10
Compound (10 mg/kg)10
Compound (20 mg/kg)10

Table 3: In Vivo Biomarker Analysis (e.g., Immunohistochemistry of Substantia Nigra)

MarkerTreatment GroupNStaining Intensity (OD)% of Control
Tyrosine Hydroxylase (TH)Vehicle8
Compound (10 mg/kg)8
Compound (20 mg/kg)8
Iba-1 (Microglial Activation)Vehicle8
Compound (10 mg/kg)8
Compound (20 mg/kg)8

Experimental Protocols

Detailed and reproducible protocols are crucial for the validation of experimental findings.

3.1. Protocol 1: In Vitro Neuroprotection Assay using SH-SY5Y Cells

  • Cell Culture: Culture human neuroblastoma SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Plating: Seed cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle for 2 hours.

  • Toxin Induction: Induce neurotoxicity by adding 6-hydroxydopamine (6-OHDA) to a final concentration of 100 µM. 6-OHDA is a neurotoxin commonly used to model Parkinson's disease in vitro and in vivo.[18]

  • Incubation: Incubate the cells for an additional 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control group.

3.2. Protocol 2: Assessment of Anti-inflammatory Activity in BV-2 Microglial Cells

  • Cell Culture: Culture BV-2 murine microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Plating: Seed cells in a 24-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with this compound (e.g., 1, 10 µM) or vehicle for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response.

  • Incubation: Incubate for 24 hours.

  • Nitric Oxide Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

    • Determine the nitrite concentration using a sodium nitrite standard curve.

  • Cytokine Analysis (ELISA):

    • Collect the cell culture supernatant and store it at -80°C until use.

    • Quantify the levels of TNF-α and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.

3.3. Protocol 3: MPTP-induced Mouse Model of Parkinson's Disease

  • Animals: Use male C57BL/6 mice (8-10 weeks old).

  • MPTP Administration: Induce parkinsonism by intraperitoneal (i.p.) injection of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) at a dose of 20 mg/kg, administered four times at 2-hour intervals. MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra.[18]

  • Compound Treatment: Administer this compound (e.g., 10 and 20 mg/kg, i.p.) or vehicle daily, starting 24 hours after the last MPTP injection, for 7 consecutive days.

  • Behavioral Testing (Rotarod Test):

    • Assess motor coordination and balance on day 8.

    • Place mice on a rotating rod with accelerating speed (e.g., 4 to 40 rpm over 5 minutes).

    • Record the latency to fall from the rod.

    • Perform three trials per mouse with a 15-minute inter-trial interval.

  • Tissue Collection and Processing:

    • On day 9, euthanize the mice and perfuse transcardially with saline followed by 4% paraformaldehyde.

    • Dissect the brains and post-fix them in 4% paraformaldehyde overnight.

    • Cryoprotect the brains in 30% sucrose (B13894) solution.

    • Section the brains at 30 µm thickness using a cryostat.

  • Immunohistochemistry:

    • Stain brain sections for tyrosine hydroxylase (TH) to visualize dopaminergic neurons and Iba-1 to assess microglial activation.

    • Use appropriate primary and secondary antibodies.

    • Develop the signal using a suitable chromogen (e.g., DAB).

    • Capture images using a microscope and quantify the staining intensity or cell number using image analysis software.

Visualization of Pathways and Workflows

Graphical representations of signaling pathways and experimental designs can aid in understanding the rationale and methodology.

Signaling_Pathway cluster_stress Oxidative Stress cluster_inflammation Neuroinflammation cluster_compound cluster_outcome ROS Reactive Oxygen Species (ROS) Neuronal_Cell_Death Neuronal Cell Death ROS->Neuronal_Cell_Death Mitochondrial_Dysfunction Mitochondrial Dysfunction Mitochondrial_Dysfunction->ROS Microglia_Activation Microglial Activation Proinflammatory_Cytokines Pro-inflammatory Cytokines Microglia_Activation->Proinflammatory_Cytokines Proinflammatory_Cytokines->Neuronal_Cell_Death Compound This compound (Hypothetical) Compound->ROS Inhibits Compound->Microglia_Activation Inhibits Neuroprotection Neuroprotection Compound->Neuroprotection Promotes

Caption: Hypothetical mechanism of this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis Cell_Culture Neuronal & Microglial Cell Cultures Compound_Screening Compound Treatment & Toxin/LPS Exposure Cell_Culture->Compound_Screening Viability_Assay Cell Viability Assays (MTT, LDH) Compound_Screening->Viability_Assay Inflammation_Assay Inflammation Assays (Griess, ELISA) Compound_Screening->Inflammation_Assay ROS_Assay ROS Measurement (DCFDA) Compound_Screening->ROS_Assay Data_Analysis Quantitative Data Analysis & Interpretation Viability_Assay->Data_Analysis Inflammation_Assay->Data_Analysis ROS_Assay->Data_Analysis Animal_Model Neurodegenerative Disease Model (e.g., MPTP mice) Compound_Administration Compound Administration Animal_Model->Compound_Administration Behavioral_Tests Behavioral Analysis (Rotarod, Pole Test) Compound_Administration->Behavioral_Tests IHC Immunohistochemistry (TH, Iba-1) Behavioral_Tests->IHC IHC->Data_Analysis

Caption: General experimental workflow for compound evaluation.

Logical_Relationship Disease_Pathology Neurodegenerative Disease Pathology Oxidative_Stress Oxidative Stress Disease_Pathology->Oxidative_Stress Neuroinflammation Neuroinflammation Disease_Pathology->Neuroinflammation Protein_Aggregation Protein Aggregation Disease_Pathology->Protein_Aggregation Neuronal_Dysfunction Neuronal Dysfunction & Cell Death Oxidative_Stress->Neuronal_Dysfunction Neuroinflammation->Neuronal_Dysfunction Protein_Aggregation->Neuronal_Dysfunction Therapeutic_Intervention Therapeutic Intervention (e.g., this compound) Therapeutic_Intervention->Oxidative_Stress Targets Therapeutic_Intervention->Neuroinflammation Targets

Caption: Core pathological relationships in neurodegeneration.

Conclusion

This document provides a foundational framework for the preclinical evaluation of a novel neuroprotective compound, such as the hypothetical this compound, in the context of neurodegenerative diseases. The outlined protocols for in vitro and in vivo models, along with the structured data presentation and visual aids, are designed to guide researchers in generating robust and comparable data. By systematically investigating the effects of new compounds on key pathological mechanisms like oxidative stress and neuroinflammation, the scientific community can accelerate the discovery and development of effective therapies for these devastating disorders.

References

Troubleshooting & Optimization

Optimizing extraction yield of 3'-Hydroxydehydroaglaiastatin from Aglaia species

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of 3'-Hydroxydehydroaglaiastatin extraction from Aglaia species. This resource is designed for researchers, scientists, and drug development professionals to address specific issues encountered during the extraction and purification process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which species is it typically isolated?

A1: this compound is a member of the rocaglate (or flavagline) class of natural products.[1] These compounds are known for their potent biological activities, including anticancer properties. The primary source for this compound is Aglaia odorata Lour.[2]

Q2: What are the main challenges in achieving a high yield of this compound?

A2: The primary challenges include the relatively low concentration of rocaglates in the plant material, potential degradation of the compound during extraction, and the complexity of separating it from a multitude of other secondary metabolites present in the crude extract.[3][4] Optimizing each step of the process, from solvent selection to chromatographic purification, is crucial for maximizing yield.

Q3: Which solvents are most effective for the initial extraction of rocaglates?

A3: Rocaglates are typically extracted using polar to semi-polar solvents. Studies on various Aglaia species have successfully used ethanol (B145695), methanol (B129727), and chloroform (B151607) for the initial extraction.[3][5] A common approach involves extraction with 95% ethanol, followed by partitioning of the crude extract.[3]

Q4: What is a typical expected yield for rocaglates from Aglaia species?

A4: The yield of rocaglates is generally low and can vary significantly based on the plant part used, geographical source, harvesting time, and the specific extraction method. While data for this compound is not widely published, yields for other rocaglates, such as rocaglaol (B190029) from Aglaia odorata, can be in the range of approximately 8-10 mg per kilogram of dried plant material.[3]

Troubleshooting Guide

This guide addresses common problems encountered during the extraction of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Target Compound in Crude Extract 1. Incorrect Plant Material: Misidentification of the Aglaia species or use of a chemotype with low rocaglate content. 2. Improper Sample Preparation: Insufficient grinding of the plant material, leading to poor solvent penetration. 3. Inefficient Initial Extraction: Suboptimal choice of solvent, inadequate extraction time, or unsuitable temperature.1. Verify the botanical identity of the plant material. If possible, analyze a small sample of a reference standard to confirm the presence of rocaglates. 2. Ensure the plant material is dried and finely powdered to maximize the surface area for extraction. 3. Perform sequential extractions with solvents of varying polarity (e.g., ethanol followed by chloroform). Consider advanced methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency.
Significant Loss of Compound During Liquid-Liquid Partitioning 1. Incorrect Solvent System: The polarity of the partitioning solvents may not be suitable for selectively separating the target compound. 2. Emulsion Formation: An emulsion at the solvent interface can trap the compound, preventing efficient separation.1. This compound is a moderately polar compound. Ensure the solvent system (e.g., partitioning a methanol/water suspension against n-hexane and then ethyl acetate (B1210297) or chloroform) effectively separates lipids and highly nonpolar compounds from the desired rocaglates.[3] 2. To break emulsions, try adding brine (saturated NaCl solution) or centrifuging the mixture.
Poor Resolution During Chromatographic Purification 1. Inappropriate Stationary Phase: The chosen stationary phase (e.g., silica (B1680970) gel) may not be optimal for separating closely related rocaglate derivatives. 2. Suboptimal Mobile Phase: The solvent gradient may be too steep or not selective enough. 3. Column Overloading: Applying too much crude or semi-purified extract to the column.1. Standard silica gel is commonly used.[3] Consider using reversed-phase (C18) silica for compounds that are difficult to separate on normal phase. 2. Develop the elution method using Thin Layer Chromatography (TLC) first. Employ a shallow gradient elution of solvents like petroleum ether/acetone or chloroform/methanol.[3][5] 3. Reduce the amount of sample loaded onto the column. Perform a preliminary fractionation step if the extract is particularly complex.
Degradation of this compound 1. Exposure to High Temperatures: Rocaglates can be sensitive to heat, which may be applied during solvent evaporation. 2. pH Instability: Strongly acidic or basic conditions during extraction or purification can lead to degradation.1. Use a rotary evaporator under reduced pressure at a low temperature (e.g., below 40°C) to remove solvents. 2. Maintain neutral pH conditions throughout the extraction and purification process unless a specific step requires acidification or basification, in which case exposure time should be minimized.

Data Presentation: Rocaglates from Aglaia Species

The following tables summarize key information regarding the extraction and yield of rocaglates.

Table 1: Selected Rocaglate Derivatives Isolated from Aglaia Species

CompoundAglaia Species Source(s)Reference(s)
This compoundAglaia odorata[2]
RocaglamideAglaia elliptifolia, Aglaia odorata[1]
SilvestrolAglaia foveolata, Aglaia silvestris[6]
RocaglaolAglaia odorata[3]
Aglaroxin D (Aglaiastatin)Aglaia duperreana, Aglaia odorata[1]

Table 2: Estimated Extraction Yields of Rocaglates

CompoundPlant PartStarting Material (Dry Wt.)Final YieldApproximate Yield (% w/w)Reference(s)
RocaglaolLeaves15 kg133 mg~0.00089%[3]
3'-Hydroxy rocaglamideTwigs7 kg102 mg~0.00146%[5]
General Range for Minor Secondary Metabolites---0.001% - 0.05%General Estimate

Note: Yields are highly variable and depend on numerous factors. This table is for estimation purposes.

Experimental Protocols

Generalized Protocol for Extraction and Isolation of this compound

This protocol is a generalized procedure based on methods used for isolating rocaglates from Aglaia species.[3][5] Optimization will be required for specific laboratory conditions and plant material.

  • Preparation of Plant Material:

    • Air-dry the plant material (leaves or twigs of Aglaia odorata) in the shade.

    • Grind the dried material into a fine powder to increase the surface area for extraction.

  • Initial Solvent Extraction:

    • Macerate or reflux the powdered plant material with 95% ethanol (EtOH) at room temperature or slightly elevated temperature (e.g., 40-50°C) for 24-72 hours. Repeat this step 2-3 times with fresh solvent to ensure exhaustive extraction.

    • Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain a viscous crude extract.

  • Solvent Partitioning:

    • Suspend the crude ethanol extract in a mixture of water and methanol (e.g., 9:1 or 7:3 v/v).

    • Perform sequential liquid-liquid partitioning with solvents of increasing polarity.

      • First, partition against a nonpolar solvent like n-hexane or petroleum ether to remove lipids and other nonpolar impurities. Discard the nonpolar layer (or save for other analysis).

      • Next, partition the remaining aqueous-methanolic phase against a semi-polar solvent such as chloroform (CHCl₃) or ethyl acetate (EtOAc). The rocaglates will typically partition into this organic layer.

    • Collect the chloroform or ethyl acetate fraction and concentrate it under reduced pressure to yield a semi-purified extract.

  • Chromatographic Purification:

    • Subject the semi-purified extract to column chromatography over silica gel.

    • Elute the column with a gradient solvent system, such as petroleum ether-acetone or chloroform-methanol, gradually increasing the polarity.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC), visualizing spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., ceric sulfate).

    • Combine fractions containing compounds with similar Rf values to the target.

  • Final Purification:

    • Subject the combined fractions to further chromatographic steps as needed. This may include repeated column chromatography on silica gel or reversed-phase (C18) silica.

    • Final purification can often be achieved using preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

  • Structure Verification:

    • Confirm the identity and purity of the isolated compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR - ¹H, ¹³C, 2D-NMR).

Visualizations

Extraction_Workflow Extraction and Isolation Workflow PlantMaterial Dried, Powdered Aglaia Plant Material Extraction Solvent Extraction (e.g., 95% Ethanol) PlantMaterial->Extraction Concentration1 Concentration (Rotary Evaporator) Extraction->Concentration1 CrudeExtract Crude Ethanol Extract Concentration1->CrudeExtract Partitioning Liquid-Liquid Partitioning (e.g., Hexane, Chloroform) CrudeExtract->Partitioning Fractions Crude Fractions (Hexane, Chloroform, Aqueous) Partitioning->Fractions Concentration2 Concentration of Chloroform Fraction Fractions->Concentration2 Select Rocaglate-rich Fraction SemiPurified Semi-Purified Extract Concentration2->SemiPurified ColumnChromatography Silica Gel Column Chromatography SemiPurified->ColumnChromatography FractionCollection Fraction Collection & TLC Analysis ColumnChromatography->FractionCollection Purification Further Purification (Prep. HPLC / TLC) FractionCollection->Purification Combine Fractions PureCompound Pure 3'-Hydroxy- dehydroaglaiastatin Purification->PureCompound Analysis Spectroscopic Analysis (NMR, MS) PureCompound->Analysis Structure Verification

Caption: A generalized workflow for the extraction and isolation of this compound.

Troubleshooting_Tree Troubleshooting Low Extraction Yield Start Low or No Yield of Target Compound CheckCrude Is the target compound detectable in the crude extract? Start->CheckCrude CheckPlant Verify Plant ID & Optimize Grinding/ Extraction Method CheckCrude->CheckPlant No CheckPartition Was there significant loss during partitioning? CheckCrude->CheckPartition Yes OptimizePartition Review Partitioning Solvent Polarity. Check for Emulsions. CheckPartition->OptimizePartition Yes CheckChroma Is recovery poor after chromatography? CheckPartition->CheckChroma No OptimizeChroma Optimize Stationary/ Mobile Phase via TLC. Check for Column Overloading. CheckChroma->OptimizeChroma Yes CheckDegradation Consider Compound Degradation. Use Lower Temps & Neutral pH. CheckChroma->CheckDegradation No

Caption: A decision tree for troubleshooting low extraction yield issues.

References

Technical Support Center: Overcoming Solubility Challenges of 3'-Hydroxydehydroaglaiastatin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 3'-Hydroxydehydroaglaiastatin in aqueous buffers during experimental procedures.

Troubleshooting Guide

This guide addresses common problems, their potential causes, and actionable solutions to ensure consistent and reliable experimental outcomes.

Problem Potential Cause Recommended Solution
Precipitation upon dilution of DMSO stock in aqueous buffer. The concentration of this compound exceeds its solubility limit in the final aqueous buffer. The final concentration of DMSO may be insufficient to maintain solubility.1. Decrease Final Concentration: Lower the final concentration of the compound in the assay. 2. Optimize DMSO Concentration: Ensure the final DMSO concentration is sufficient to aid solubility, typically between 0.1% and 0.5% in cell-based assays. Note that higher concentrations can be toxic to cells.[1] 3. Stepwise Dilution: Perform serial dilutions in the aqueous buffer rather than a single large dilution.[2] 4. Vigorous Mixing: Immediately vortex or pipette vigorously after adding the DMSO stock to the aqueous buffer to ensure rapid and uniform dispersion.[3]
Inconsistent or non-reproducible bioassay results. Poor solubility leading to variable effective concentrations of the compound. Aggregation of the compound in the assay medium.[4] Degradation of the compound in aqueous buffer over the course of the experiment.1. Confirm Solubility: Visually inspect for any precipitate after dilution. If possible, quantify the soluble fraction. 2. Use Solubilizing Excipients: Consider the use of co-solvents or excipients (see protocols below). 3. Prepare Fresh Solutions: Always prepare working solutions immediately before use from a frozen stock.[1] 4. Assess Stability: If possible, perform a time-course experiment to check for loss of activity, which might indicate compound degradation.
Compound appears insoluble even in 100% DMSO. The compound may have very low intrinsic solubility. The DMSO may have absorbed water, reducing its solvating power.[5][6]1. Use Anhydrous DMSO: Ensure the use of high-purity, anhydrous DMSO.[3] 2. Gentle Warming and Sonication: Gently warm the solution (e.g., to 37°C) and/or use a bath sonicator for 5-10 minutes to aid dissolution.[3][7] Be cautious, as excessive heat can degrade the compound.
Low or no activity observed in the assay. The compound may not be sufficiently soluble at the tested concentration to elicit a biological response. The compound may have degraded.1. Increase Solubility: Employ the solubilization strategies outlined in this guide. 2. Higher (but Soluble) Concentrations: Test a higher concentration of the compound that remains fully solubilized. 3. Protect from Light and Air: Store stock solutions protected from light and consider purging with an inert gas if oxidation is a concern.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing stock solutions of poorly water-soluble compounds like rocaglates.[8][9] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% anhydrous DMSO.[3]

Q2: What is the maximum recommended final concentration of DMSO in my cell-based assay?

A2: To avoid cellular toxicity, the final concentration of DMSO in cell culture media should typically be kept below 0.5%.[1][2] It is crucial to include a vehicle control (media with the same final DMSO concentration) in your experiments.

Q3: My compound precipitates out of solution over time in the incubator. What can I do?

A3: This indicates that the compound is not stable or soluble enough in the final assay medium under the experimental conditions. Consider the following:

  • Use of Excipients: Incorporate solubilizing agents like cyclodextrins or non-ionic surfactants (e.g., Tween-80) in your final buffer.

  • Reduce Incubation Time: If the experimental design allows, reduce the incubation time to minimize the chance of precipitation.

  • Reformulation: For longer-term experiments, a more stable formulation, such as a lipid-based system, might be necessary.

Q4: Can I use other organic solvents besides DMSO?

A4: While other solvents like ethanol (B145695) or DMF can be used, DMSO generally offers superior solubilizing power for a wide range of compounds.[3] If you use an alternative solvent, it is essential to determine its compatibility with your assay and its potential for cellular toxicity.

Q5: How should I store my stock solution of this compound?

A5: Stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[2][3] When stored properly, DMSO stock solutions are typically stable for several months.

Quantitative Data: Solubility of Related Rocaglates

Solvent/Formulation System Achievable Concentration of Rocaglamide (B1679497) Reference
10% DMSO in 90% (20% SBE-β-CD in saline)≥ 7.5 mg/mL (14.84 mM)[10]
10% DMSO, 40% PEG300, 5% Tween-80 in Saline≥ 7.5 mg/mL (14.84 mM)[11]
5% DMSO in 95% Saline≥ 4.76 mg/mL (9.42 mM)[10]
DMSO100 mg/mL (197.8 mM)[5]

Note: SBE-β-CD (Sulfobutylether-β-cyclodextrin), PEG300 (Polyethylene glycol 300), Tween-80 (Polysorbate 80). These values should be used as a guide and the solubility of this compound should be determined empirically.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh the Compound: Accurately weigh a precise amount of this compound powder using an analytical balance.

  • Calculate Solvent Volume: Based on the molecular weight of this compound, calculate the volume of anhydrous DMSO required to achieve a 10 mM concentration.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the compound.

  • Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) can be applied.[3]

  • Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.[2]

Protocol 2: Solubilization using a Co-solvent Formulation (for in vitro/in vivo use)

This protocol is adapted from a formulation used for rocaglamide and should be optimized for this compound.[11]

  • Prepare a Concentrated Stock: Prepare a concentrated stock solution of this compound in DMSO (e.g., 75 mg/mL).

  • Co-solvent Mixture: In a sterile tube, add 100 µL of the DMSO stock solution to 400 µL of PEG300. Mix thoroughly.

  • Add Surfactant: Add 50 µL of Tween-80 to the mixture and mix until a clear solution is formed.

  • Final Dilution: Add 450 µL of saline (or your desired aqueous buffer) to the mixture to achieve the final volume of 1 mL. Mix well. The final concentrations will be 10% DMSO, 40% PEG300, and 5% Tween-80.

Protocol 3: Solubilization using Cyclodextrin (for in vitro/in vivo use)

This protocol is based on a formulation for rocaglamide using Sulfobutylether-β-cyclodextrin (SBE-β-CD).[10]

  • Prepare Cyclodextrin Solution: Prepare a 20% (w/v) solution of SBE-β-CD in saline or your desired aqueous buffer.

  • Prepare DMSO Stock: Prepare a stock solution of this compound in DMSO at 10 times the desired final concentration.

  • Dilution: Add 1 part of the DMSO stock solution to 9 parts of the 20% SBE-β-CD solution.

  • Mixing: Vortex thoroughly to ensure the formation of the inclusion complex.

Mandatory Visualizations

Signaling Pathway of Rocaglates

Rocaglates, including this compound, are known to inhibit protein synthesis by targeting the eukaryotic initiation factor 4A (eIF4A).[5][11][12] eIF4A is an RNA helicase that unwinds the 5' untranslated regions (UTRs) of mRNAs, a critical step for the initiation of translation.[12] By clamping eIF4A onto mRNA, rocaglates stall the scanning 43S pre-initiation complex, thereby inhibiting the translation of a subset of mRNAs, many of which encode oncoproteins.[13]

eIF4A_Inhibition_Pathway cluster_upstream Upstream Signaling cluster_translation Translation Initiation PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway RAS_MAPK RAS/MAPK Pathway eIF4F_complex eIF4F Complex Assembly (eIF4E, eIF4G, eIF4A) RAS_MAPK->eIF4F_complex Activates eIF4A_activity eIF4A Helicase Activity (Unwinds 5' UTR) eIF4F_complex->eIF4A_activity Recruits to mRNA mRNA 5' Cap mRNA mRNA->eIF4A_activity PIC_scanning 43S PIC Scanning eIF4A_activity->PIC_scanning Facilitates Translation Protein Synthesis (e.g., Oncoproteins) PIC_scanning->Translation Rocaglates This compound (Rocaglates) Rocaglates->eIF4A_activity Inhibits by clamping eIF4A on mRNA

Caption: Inhibition of the eIF4A-mediated translation initiation pathway by this compound.

Experimental Workflow for Solubility Enhancement

This workflow outlines the logical steps a researcher should take when encountering solubility issues with this compound.

Solubility_Workflow Prepare_Stock Prepare 10 mM Stock in Anhydrous DMSO Initial_Test Dilute in Aqueous Buffer (Final DMSO < 0.5%) Prepare_Stock->Initial_Test Check_Solubility Precipitation? Initial_Test->Check_Solubility Success Proceed with Assay Check_Solubility->Success No Troubleshoot Troubleshooting Strategies Check_Solubility->Troubleshoot Yes Lower_Conc Lower Final Concentration Troubleshoot->Lower_Conc Use_Cosolvents Use Co-solvents (e.g., PEG300, Tween-80) Troubleshoot->Use_Cosolvents Use_Cyclodextrins Use Cyclodextrins (e.g., SBE-β-CD) Troubleshoot->Use_Cyclodextrins Re-evaluate Re-evaluate Solubility Lower_Conc->Re-evaluate Use_Cosolvents->Re-evaluate Use_Cyclodextrins->Re-evaluate Re-evaluate->Success Resolved Re-evaluate->Troubleshoot Unresolved

Caption: A logical workflow for troubleshooting and enhancing the solubility of this compound.

References

Technical Support Center: Stability and Degradation Studies of 3'-Hydroxydehydroaglaiastatin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the stability and degradation studies of 3'-Hydroxydehydroaglaiastatin under stress conditions.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the experimental process.

Question: My this compound sample shows significant degradation under all stress conditions, making it difficult to identify primary degradation products. What should I do?

Answer: If extensive degradation is observed, consider reducing the stress level. You can achieve this by:

  • Decreasing the concentration of the stressor: For acid and base hydrolysis, use lower molarity solutions (e.g., 0.01 N instead of 0.1 N). For oxidative stress, use a lower concentration of hydrogen peroxide.[1]

  • Shortening the exposure time: Analyze samples at earlier time points to capture the initial degradation products before they degrade further.

  • Lowering the temperature: Conduct the stress studies at a lower temperature to slow down the degradation rate.[2]

Question: I am not observing any degradation for this compound under the recommended stress conditions. What does this indicate?

Answer: If no degradation is observed, it suggests that this compound is highly stable under the tested conditions. However, to ensure the stability-indicating nature of your analytical method, it is crucial to demonstrate that it can detect degradation products if they were present. Consider applying more vigorous stress conditions, such as:

  • Increasing the concentration of the stressor.

  • Prolonging the exposure time.

  • Increasing the temperature.[3]

It is important to note that the goal is to achieve partial degradation (typically 5-20%) to demonstrate the method's capability to separate degradants from the parent drug.[1]

Question: The retention time of my main peak for this compound is shifting between different stress samples. What could be the cause?

Answer: Peak shifting can be caused by several factors:

  • pH changes in the sample: Acidic or basic residues from the stress conditions can alter the pH of the sample injected into the HPLC system, affecting the ionization state of the analyte and its interaction with the stationary phase. Ensure that the samples are neutralized before injection.

  • Column degradation: Harsh acidic or basic conditions can degrade the stationary phase of the HPLC column over time, leading to changes in retention. Use a guard column and dedicate a column specifically for stability studies if possible.

  • Mobile phase inconsistency: Ensure the mobile phase is prepared consistently for all runs.

Question: I am having trouble separating the degradation products from the parent peak of this compound. What can I do to improve the resolution?

Answer: To improve chromatographic separation, you can:

  • Optimize the mobile phase composition: Adjust the ratio of organic solvent to aqueous buffer. A gradient elution may be necessary to resolve complex mixtures of degradation products.[4][5]

  • Change the column: Experiment with different stationary phases (e.g., C8, Phenyl) that may offer different selectivity for your compound and its degradants.

  • Adjust the pH of the mobile phase: Modifying the pH can change the ionization of the analytes and improve separation.

  • Modify the flow rate: A lower flow rate can sometimes improve resolution, although it will increase the run time.

Data Presentation

The following tables are templates to summarize quantitative data from stability and degradation studies.

Table 1: Summary of Forced Degradation Studies of this compound

Stress ConditionReagent/ConditionDurationTemperature (°C)% DegradationNumber of Degradation ProductsMajor Degradation Product (RT)
Acid Hydrolysis0.1 N HCl24 h60DataDataData
Base Hydrolysis0.1 N NaOH24 h60DataDataData
Oxidative3% H₂O₂24 h25DataDataData
ThermalDry Heat48 h80DataDataData
PhotolyticUV Light (254 nm)24 h25DataDataData

Note: This table presents example stress conditions. Actual conditions may need to be optimized for this compound.[2][6][7]

Table 2: Purity and Assay of this compound under Accelerated Stability Conditions

Time Point (Months)Storage Condition% Purity% Assay
025°C / 60% RHDataData
340°C / 75% RHDataData
640°C / 75% RHDataData

Note: This table is a template for presenting data from a formal stability study.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Forced Degradation (Stress) Studies

Forced degradation studies are performed to establish the intrinsic stability of the drug substance and to develop a stability-indicating analytical method.[1][3]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.[8]

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Keep the solution at 60°C for 24 hours.

    • After the specified time, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 N NaOH.

    • Dilute the solution to a final concentration of 100 µg/mL with the mobile phase and analyze by HPLC.[6]

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Keep the solution at 60°C for 24 hours.

    • After the specified time, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 N HCl.

    • Dilute the solution to a final concentration of 100 µg/mL with the mobile phase and analyze by HPLC.[6]

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature (25°C) for 24 hours, protected from light.

    • Dilute the solution to a final concentration of 100 µg/mL with the mobile phase and analyze by HPLC.[1]

  • Thermal Degradation:

    • Place a known amount of solid this compound in a hot air oven maintained at 80°C for 48 hours.

    • After exposure, dissolve the sample in the solvent to obtain a concentration of 1 mg/mL and then dilute to 100 µg/mL with the mobile phase for HPLC analysis.[6]

  • Photolytic Degradation:

    • Expose a known amount of solid this compound to UV light (254 nm) in a photostability chamber for 24 hours.

    • Simultaneously, keep a control sample in the dark.

    • After exposure, prepare solutions of both the exposed and control samples at a concentration of 100 µg/mL in the mobile phase for HPLC analysis.[6][8]

Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and impurities.[9]

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and 0.1% formic acid in water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV-Vis spectrophotometry (e.g., 254 nm).

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Note: This is a generic starting method and must be optimized and validated for the specific application.[4][10]

Mandatory Visualizations

Experimental Workflow

G Experimental Workflow for Stability and Degradation Studies cluster_prep Sample Preparation cluster_stress Forced Degradation (Stress Conditions) cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution of this compound acid Acid Hydrolysis (0.1 N HCl, 60°C) stock->acid Liquid state base Base Hydrolysis (0.1 N NaOH, 60°C) stock->base Liquid state oxidative Oxidative Degradation (3% H2O2, 25°C) stock->oxidative Liquid state thermal Thermal Degradation (Solid, 80°C) stock->thermal Solid state photo Photolytic Degradation (Solid, UV light) stock->photo Solid state neutralize Neutralize and Dilute Samples acid->neutralize base->neutralize oxidative->neutralize thermal->neutralize Dissolve & photo->neutralize Dissolve & hplc HPLC Analysis (Stability-Indicating Method) neutralize->hplc data Data Interpretation and Reporting hplc->data G Simplified Signaling Pathway Affected by Rocaglamides cluster_pathway Cellular Signaling Ras Ras CRaf c-Raf Ras->CRaf MEK MEK CRaf->MEK ERK ERK MEK->ERK eIF4E eIF4E ERK->eIF4E Protein_Synthesis Protein Synthesis eIF4E->Protein_Synthesis Cell_Proliferation Cell Proliferation Protein_Synthesis->Cell_Proliferation Rocaglamide Rocaglamide (e.g., this compound) Rocaglamide->CRaf Inhibits Interaction with Prohibitins

References

Technical Support Center: Reverse-Phase HPLC Analysis of 3'-Hydroxydehydroaglaiastatin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of 3'-Hydroxydehydroaglaiastatin. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals optimize the resolution of this compound in reverse-phase high-performance liquid chromatography (RP-HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to improve the resolution of this compound?

A1: Begin by ensuring your HPLC system is functioning correctly by running a system suitability test with a standard mixture. Check the health of your column, as performance can degrade over time. The most straightforward initial adjustments to improve resolution involve optimizing the mobile phase composition, specifically the ratio of organic solvent to aqueous buffer, and adjusting the mobile phase pH.[1][2]

Q2: How does the mobile phase composition affect the separation of this compound?

A2: The mobile phase composition is a critical factor influencing retention and selectivity.[2] In reverse-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) will generally increase the retention time of this compound, which can lead to better separation from other components.[3][4] The choice of organic solvent itself (acetonitrile vs. methanol) can also alter selectivity due to different interactions with the analyte and the stationary phase.[5][6]

Q3: What role does the column chemistry play in improving resolution?

A3: The stationary phase chemistry is a powerful tool for improving resolution. If you are not achieving adequate separation on a standard C18 column, consider switching to a different stationary phase, such as a Phenyl-Hexyl or a cyano column.[3][5] These alternative chemistries can offer different selectivity for complex molecules like this compound.

Q4: Can temperature adjustments enhance the resolution?

A4: Yes, column temperature can significantly impact separation. Increasing the temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and improved efficiency.[7] However, in some cases, a lower temperature may increase retention and improve the resolution of closely eluting peaks.[2] It is important to experiment with temperature to find the optimal condition for your specific separation.

Troubleshooting Guide: Resolving Common Issues

This guide addresses specific problems you may encounter during the analysis of this compound.

Issue 1: My peak for this compound is tailing. What can I do?

  • Possible Cause 1: Secondary Interactions with Silanols: The hydroxyl groups on this compound can interact with exposed silanol (B1196071) groups on the silica-based stationary phase, causing peak tailing.[8][9]

    • Solution A: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., by adding 0.1% formic acid or acetic acid) can suppress the ionization of the silanol groups, reducing these interactions.[8]

    • Solution B: Use a High-Purity Column: Modern, high-purity silica (B1680970) columns have fewer exposed silanol groups and are less prone to this issue.

    • Solution C: Add a Competing Base: In some cases, adding a small amount of a basic modifier like triethylamine (B128534) (TEA) can help, but this is often not necessary with modern columns.[8]

  • Possible Cause 2: Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

    • Solution: Reduce the injection volume or dilute the sample.[10]

Issue 2: The peak for this compound is fronting. How can I fix this?

  • Possible Cause 1: Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the peak to front.[1][11]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[1][11]

  • Possible Cause 2: Severe Column Overload: While often associated with tailing, severe mass overload can also cause peak fronting.[1]

    • Solution: Decrease the injection volume or dilute your sample.[1][10]

Issue 3: I am observing broad peaks for this compound, leading to poor resolution.

  • Possible Cause 1: Low Flow Rate: A flow rate that is too far below the column's optimum can lead to band broadening.[10]

    • Solution: Consult the column manufacturer's guidelines and optimize the flow rate. Generally, increasing the flow rate can lead to sharper peaks, but an excessively high flow rate can decrease resolution.[2]

  • Possible Cause 2: System Dead Volume: Excessive tubing length or poorly made connections can increase the dead volume of your system, causing peaks to broaden.[11]

    • Solution: Use tubing with a small internal diameter and ensure all fittings are secure.

  • Possible Cause 3: Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to broader peaks.

    • Solution: Flush the column with a strong solvent. If this does not help, the column may need to be replaced.[10]

Data Presentation: Impact of Method Parameters on Resolution

The following table summarizes the expected effects of adjusting key HPLC parameters on the separation of this compound.

Parameter AdjustedDirection of ChangeExpected Effect on Retention Time (k')Expected Effect on Peak WidthExpected Effect on Resolution (Rs)
% Organic Solvent DecreaseIncreaseMay IncreaseGenerally Improves
IncreaseDecreaseMay DecreaseGenerally Decreases
Column Temperature IncreaseDecreaseGenerally DecreasesMay Improve or Decrease
DecreaseIncreaseGenerally IncreasesMay Improve or Decrease
Flow Rate DecreaseIncreaseMay IncreaseMay Improve
IncreaseDecreaseMay DecreaseMay Decrease
Mobile Phase pH Lower (e.g., add acid)Varies based on pKaMay Decrease (sharper peak)May Improve

Experimental Protocols

Protocol 1: Baseline RP-HPLC Method for this compound

This protocol provides a starting point for method development.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% (v/v) formic acid in HPLC-grade water.

    • Solvent B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20-50% B

    • 25-45 min: 50-80% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detector at an appropriate wavelength for this compound (a wavelength scan is recommended to determine the optimal wavelength).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (80:20 Water:Acetonitrile with 0.1% formic acid).

Protocol 2: Optimizing Mobile Phase Selectivity

This protocol is designed to systematically evaluate the effect of different organic modifiers.

  • Initial Analysis: Perform an analysis using the baseline method with acetonitrile as the organic modifier (Solvent B).

  • Solvent Exchange: Replace acetonitrile with methanol (B129727) as Solvent B.

  • Method Adaptation: Adjust the gradient profile to achieve a similar retention time window as the acetonitrile method. Since methanol is a weaker solvent than acetonitrile in reverse-phase HPLC, you will likely need a higher proportion of methanol to achieve similar elution times.

  • Comparative Analysis: Run the analysis with the methanol-based mobile phase.

  • Evaluation: Compare the chromatograms from the acetonitrile and methanol methods. Look for changes in peak spacing and resolution, which indicate a change in selectivity.[5][6]

Mandatory Visualizations

TroubleshootingWorkflow start Poor Resolution Observed check_system System Suitability Check start->check_system adjust_mobile_phase Adjust Mobile Phase (% Organic, pH) check_system->adjust_mobile_phase System OK optimize_temp Optimize Column Temperature adjust_mobile_phase->optimize_temp Resolution Still Poor resolution_ok Resolution Acceptable adjust_mobile_phase->resolution_ok Resolution Improved change_column Change Stationary Phase (e.g., Phenyl-Hexyl) optimize_temp->change_column No Improvement optimize_temp->resolution_ok Resolution Improved change_column->resolution_ok Resolution Improved

Caption: A workflow for troubleshooting poor resolution in HPLC.

HPLC_Parameters cluster_efficiency Efficiency (N) cluster_selectivity Selectivity (α) cluster_retention Retention Factor (k') Resolution Peak Resolution (Rs) ColumnLength Column Length ParticleSize Particle Size MobilePhase Mobile Phase (Solvent, pH, Additives) StationaryPhase Stationary Phase (e.g., C18, Phenyl) Temperature Temperature OrganicSolvent % Organic Solvent ColumnLength->Resolution Efficiency ParticleSize->Resolution Efficiency MobilePhase->Resolution Selectivity StationaryPhase->Resolution Selectivity Temperature->Resolution Selectivity OrganicSolvent->Resolution Retention

Caption: Key HPLC parameters influencing peak resolution.

References

Troubleshooting low yields in the semi-synthesis of 3'-Hydroxydehydroaglaiastatin derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the semi-synthesis of 3'-Hydroxydehydroaglaiastatin derivatives. The following sections address common issues encountered during experimental work, offering potential solutions and detailed protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific challenges you may encounter during the semi-synthesis of this compound derivatives, particularly when starting from rocaglamide (B1679497) or its analogues.

1. Low Yield of the 3'-Hydroxylated Intermediate

  • Question: I am attempting to introduce a hydroxyl group at the 3'-position of my rocaglamide precursor, but I am consistently obtaining low yields. What are the potential causes and solutions?

  • Answer: Low yields in the 3'-hydroxylation step can stem from several factors, including incomplete reaction, side-product formation, or degradation of the starting material or product. Below is a troubleshooting guide to address this issue.

    • Incomplete Reaction:

      • Insufficient Reagent: Ensure that the oxidizing agent is used in sufficient molar excess. For complex substrates, a higher excess may be required to drive the reaction to completion.

      • Suboptimal Reaction Temperature: The reaction may require heating to proceed at an adequate rate. Conversely, excessive heat can lead to degradation. Experiment with a temperature gradient to find the optimal balance.

      • Inadequate Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

    • Side-Product Formation:

      • Over-oxidation: Strong oxidizing agents can lead to the formation of undesired byproducts. Consider using a milder or more selective oxidizing agent.

      • Reaction with Other Functional Groups: The rocaglamide scaffold contains multiple reactive sites. Protect sensitive functional groups that may react with the oxidizing agent before proceeding with the hydroxylation step.

    • Degradation:

      • Instability of Starting Material or Product: Rocaglamide derivatives can be sensitive to strongly acidic or basic conditions. Ensure the reaction pH is controlled. The product may also be unstable, necessitating prompt purification after the reaction is complete.

2. Inefficient Dehydrogenation to the Dehydroaglaiastatin (B179284) Scaffold

  • Question: Following the hydroxylation step, I am struggling to achieve efficient dehydrogenation to form the dehydroaglaiastatin core. What are the common pitfalls?

  • Answer: The dehydrogenation step is critical for forming the final product and can be challenging. Low yields are often attributed to the choice of dehydrogenating agent, reaction conditions, and substrate stability.

    • Choice of Dehydrogenating Agent:

      • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): DDQ is a common reagent for such transformations. The success of the reaction is highly dependent on the solvent and temperature. Aromatic solvents like benzene (B151609) or toluene (B28343) are often used.[1][2][3][4]

      • Lead Tetraacetate: This reagent can also be effective for dehydrogenation.[5][6] Careful control of stoichiometry is crucial to avoid side reactions.

    • Reaction Conditions:

      • Anhydrous Conditions: Moisture can interfere with many dehydrogenation reactions. Ensure all glassware is oven-dried and use anhydrous solvents.

      • Temperature Control: These reactions can be exothermic. Maintaining the recommended temperature is critical to prevent the formation of byproducts.

3. Difficulty in Product Purification

  • Question: I am having trouble purifying the final this compound derivative. What purification strategies are recommended?

  • Answer: The polarity of the hydroxylated and dehydrogenated product can be very similar to that of the starting material and certain byproducts, making purification challenging.

    • Chromatography Techniques:

      • Flash Column Chromatography: This is the most common initial purification step. A careful selection of the solvent system is required to achieve good separation. Experiment with different solvent gradients (e.g., hexane/ethyl acetate (B1210297), dichloromethane (B109758)/methanol).

      • High-Performance Liquid Chromatography (HPLC): For obtaining highly pure material, preparative reverse-phase HPLC is often necessary.[7][8] A gradient of acetonitrile (B52724) in water with a small amount of trifluoroacetic acid (TFA) or formic acid is a common mobile phase.

4. Characterization Challenges of the Final Product

  • Question: I have isolated a product, but I am unsure about its identity and purity. How can I confidently characterize this compound derivatives?

  • Answer: Comprehensive spectroscopic analysis is essential for structural confirmation.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy:

      • ¹H NMR: The introduction of the 3'-hydroxyl group and the double bond in the dehydroaglaiastatin core will lead to characteristic shifts in the aromatic region of the ¹H NMR spectrum.[9][10][11][12][13][14]

      • ¹³C NMR: The chemical shifts of the carbons in the modified rings will also be indicative of the successful transformation.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial to confirm the molecular formula of the final product.

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for transformations relevant to the semi-synthesis of this compound derivatives, based on literature for related compounds. Please note that optimal conditions will vary depending on the specific substrate.

Reaction StepReagentSolventTemperatureTimeTypical Yield RangeReference
Benzylic Hydroxylation m-CPBADichloromethane0 °C to rt2-6 h40-60%General Protocol
Dehydrogenation DDQBenzene or TolueneReflux4-24 h50-85%[1][2][3][4]
Dehydrogenation Lead TetraacetateBenzeneReflux2-8 h45-70%[5][6]

Experimental Protocols

Protocol 1: General Procedure for Benzylic Hydroxylation of a Rocaglamide Derivative

  • Dissolution: Dissolve the rocaglamide starting material (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add meta-chloroperoxybenzoic acid (m-CPBA) (1.5-2.0 equivalents) portion-wise over 15-30 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by TLC.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentration: Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

Protocol 2: General Procedure for Dehydrogenation using DDQ

  • Dissolution: Dissolve the 3'-hydroxy-rocaglamide intermediate (1 equivalent) in anhydrous benzene or toluene in a round-bottom flask equipped with a reflux condenser under an inert atmosphere.

  • Reagent Addition: Add DDQ (1.1-1.5 equivalents).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the precipitated hydroquinone.

  • Washing: Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel. Further purification by preparative HPLC may be required to obtain a highly pure product.

Visualizations

Experimental Workflow

experimental_workflow start Start: Rocaglamide Derivative hydroxylation Step 1: 3'-Hydroxylation (e.g., m-CPBA) start->hydroxylation purification1 Purification 1 (Column Chromatography) hydroxylation->purification1 intermediate 3'-Hydroxy Rocaglamide Intermediate purification1->intermediate dehydrogenation Step 2: Dehydrogenation (e.g., DDQ) intermediate->dehydrogenation purification2 Purification 2 (HPLC) dehydrogenation->purification2 product Final Product: This compound purification2->product

Caption: A generalized workflow for the semi-synthesis of this compound derivatives.

Troubleshooting Logic for Low Yields

troubleshooting_low_yield start Low Yield Observed check_sm Is starting material fully consumed? (Check TLC/LC-MS) start->check_sm incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn No side_products Are there significant side products? check_sm->side_products Yes optimize_conditions Optimize Reaction Conditions: - Increase reagent stoichiometry - Adjust temperature - Increase reaction time incomplete_rxn->optimize_conditions degradation Product Degradation side_products->degradation No, but product is absent change_reagent Consider Milder/More Selective Reagent side_products->change_reagent Yes purification_issues Purification Challenges degradation->purification_issues protecting_groups Use Protecting Groups change_reagent->protecting_groups If multiple reactive sites optimize_purification Optimize Purification: - Different solvent system - Preparative HPLC purification_issues->optimize_purification

Caption: A decision tree for troubleshooting low yields in the semi-synthesis process.

Potential Signaling Pathway Inhibition

Rocaglamide and its derivatives are known to inhibit protein synthesis by targeting the eukaryotic initiation factor 4A (eIF4A).[15][16][17][18] They are also potent inhibitors of the NF-κB signaling pathway.[19][20][21][22][23]

signaling_pathway derivative This compound Derivative eIF4A eIF4A derivative->eIF4A Inhibits nfkb_pathway NF-κB Signaling Pathway derivative->nfkb_pathway Inhibits translation Cap-Dependent Translation eIF4A->translation Promotes protein_synthesis Protein Synthesis translation->protein_synthesis cell_proliferation Cell Proliferation protein_synthesis->cell_proliferation inflammation Inflammation nfkb_pathway->inflammation Promotes apoptosis Apoptosis nfkb_pathway->apoptosis Inhibits

Caption: Putative inhibitory effects on eIF4A and NF-κB signaling pathways.

References

Minimizing batch-to-batch variability of 3'-Hydroxydehydroaglaiastatin extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize batch-to-batch variability of 3'-Hydroxydehydroaglaiastatin extracts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

A1: this compound is a complex alkaloid belonging to the rocaglamide (B1679497) or flavagline class of natural products. Its primary natural source is plants of the Aglaia genus, particularly Aglaia odorata. These compounds are known for their potent biological activities, including anticancer properties.

Q2: What are the main causes of batch-to-batch variability in this compound extracts?

A2: Batch-to-batch variability in natural product extracts is a common challenge. For this compound, the key factors include:

  • Raw Material Heterogeneity: The concentration of rocaglamides in Aglaia odorata can vary significantly based on the geographical location of the plant, climate, soil conditions, harvest time, and post-harvest processing and storage.

  • Extraction Protocol Deviations: Inconsistent application of the extraction protocol, including variations in solvent-to-solid ratio, extraction time, temperature, and agitation, can lead to different extraction efficiencies and impurity profiles.

  • Solvent Quality: The purity and grade of the solvents used can introduce variability. Using solvents from different suppliers or of different grades can affect the extraction process.

Q3: How can I standardize my this compound extracts for reproducible experimental results?

A3: Standardization is crucial for ensuring the reliability of your research. This can be achieved by:

  • Establishing Quality Control Parameters: Define clear specifications for the identity, purity, and concentration of this compound in your extract.

  • Quantitative Analysis: Employ a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to quantify the amount of this compound in each batch.

  • Consistent Sourcing and Processing: Whenever possible, source your plant material from the same location and under the same conditions. Ensure that your drying, grinding, and storage procedures are standardized.

Q4: What is the proposed mechanism of action for this compound's anticancer activity?

A4: this compound, like other rocaglamides, is believed to exert its anticancer effects through the inhibition of the STAT3 signaling pathway. This pathway is often constitutively activated in cancer cells and plays a key role in cell proliferation, survival, and angiogenesis. By inhibiting STAT3, these compounds can induce apoptosis and inhibit tumor growth.

Troubleshooting Guides

This section provides solutions to common issues encountered during the extraction and analysis of this compound.

Low Extraction Yield
Potential Cause Troubleshooting Steps
Improper Solvent Polarity Test a range of solvents with varying polarities (e.g., n-hexane, ethyl acetate (B1210297), acetone (B3395972), ethanol, methanol). Consider using a sequential extraction with solvents of increasing polarity. Rocaglamides are moderately polar, and a solvent like ethyl acetate or acetone is often a good starting point.
Insufficient Extraction Time or Temperature Optimize the extraction time and temperature. For maceration, increase the soaking time. For Soxhlet extraction, increase the number of cycles. Be cautious with temperature, as excessive heat can degrade the target compound.
Inadequate Grinding of Plant Material Ensure the plant material is finely and consistently ground. A smaller particle size increases the surface area for solvent penetration and improves extraction efficiency.
Poor Solvent-to-Solid Ratio Increase the volume of solvent relative to the amount of plant material to ensure complete wetting and extraction. A common starting ratio is 1:10 or 1:20 (w/v).
High Impurity Content in the Extract
Potential Cause Troubleshooting Steps
Non-Selective Solvent Employ a preliminary extraction with a non-polar solvent like n-hexane to remove lipids and other non-polar impurities before extracting with a more polar solvent for the target compound.
Co-extraction of Pigments and Tannins Consider a pre-extraction wash with a dilute acidic or basic solution, depending on the stability of this compound. Alternatively, use column chromatography with silica (B1680970) gel or a similar stationary phase for purification.
Degradation of Target Compound If you suspect degradation is creating impurities, reduce the extraction temperature and protect the extract from light.
Inconsistent HPLC-UV Quantification Results
Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) Ensure the column is properly conditioned. Check for column contamination and flush if necessary. Optimize the mobile phase pH to ensure the analyte is in a single ionic state.
Inconsistent Retention Times Use a column oven to maintain a stable temperature. Prepare fresh mobile phase for each run and ensure accurate composition. Check for leaks in the HPLC system.
Baseline Noise or Drift Degas the mobile phase thoroughly. Use high-purity solvents and additives. Clean the detector flow cell.
Non-Linear Calibration Curve Check for detector saturation by diluting the standards. Ensure the standards are accurately prepared and stable.

Experimental Protocols

Protocol 1: General Extraction of Rocaglamides from Aglaia odorata
  • Preparation of Plant Material: Air-dry the leaves and twigs of Aglaia odorata in the shade. Grind the dried material into a fine powder (e.g., 40-60 mesh).

  • Defatting: Macerate the powdered plant material with n-hexane (1:10 w/v) for 24 hours at room temperature with occasional shaking. Filter and discard the n-hexane extract. Repeat this step twice to remove non-polar impurities.

  • Extraction: Air-dry the defatted plant material. Macerate the dried powder with ethyl acetate (1:10 w/v) for 48 hours at room temperature with occasional shaking.

  • Concentration: Filter the ethyl acetate extract and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.

  • Fractionation (Optional): The crude extract can be further purified by column chromatography over silica gel, eluting with a gradient of n-hexane and ethyl acetate.

Protocol 2: Quantification of this compound by HPLC-UV
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and an autosampler.

  • Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B).

  • Gradient Program:

    • 0-5 min: 30% A

    • 5-25 min: 30% to 70% A

    • 25-30 min: 70% to 100% A

    • 30-35 min: 100% A

    • 35-40 min: 100% to 30% A

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Standard Preparation: Prepare a stock solution of purified this compound in methanol (B129727) and create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Dissolve a known amount of the crude extract in methanol, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

Data Presentation

Table 1: Effect of Extraction Solvent on the Yield of this compound
Solvent Extraction Method Extraction Time (h) Yield of Crude Extract (%) Content of this compound in Extract (mg/g)
n-HexaneMaceration481.2 ± 0.2Not Detected
DichloromethaneMaceration483.5 ± 0.41.8 ± 0.3
Ethyl AcetateMaceration485.1 ± 0.64.2 ± 0.5
AcetoneMaceration486.3 ± 0.53.5 ± 0.4
EthanolMaceration488.2 ± 0.72.1 ± 0.3
MethanolMaceration489.5 ± 0.81.5 ± 0.2

Data are presented as mean ± standard deviation (n=3). This table is a hypothetical representation to illustrate data presentation.

Visualizations

experimental_workflow plant_material Aglaia odorata Plant Material (Dried and Powdered) defatting Defatting with n-Hexane plant_material->defatting extraction Extraction with Ethyl Acetate defatting->extraction concentration Concentration under Vacuum extraction->concentration crude_extract Crude Extract concentration->crude_extract purification Column Chromatography crude_extract->purification analysis HPLC-UV Analysis crude_extract->analysis pure_compound This compound purification->pure_compound pure_compound->analysis

Figure 1: Experimental workflow for the extraction and analysis of this compound.

stat3_pathway cytokine Cytokine/Growth Factor receptor Receptor Tyrosine Kinase cytokine->receptor jak JAK receptor->jak stat3_inactive STAT3 (Inactive) jak->stat3_inactive Phosphorylation inhibition This compound (Inhibition) jak->inhibition stat3_active p-STAT3 (Active) stat3_inactive->stat3_active dimerization Dimerization stat3_active->dimerization translocation Nuclear Translocation dimerization->translocation nucleus Nucleus translocation->nucleus gene_transcription Gene Transcription (Proliferation, Survival) nucleus->gene_transcription Binds to DNA

Figure 2: Simplified STAT3 signaling pathway and the inhibitory action of this compound.

Technical Support Center: Method Refinement for Sensitive Detection of 3'-Hydroxydehydroaglaiastatin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the sensitive detection of 3'-Hydroxydehydroaglaiastatin in biological matrices. The information is intended for researchers, scientists, and drug development professionals. Please note that as of late 2025, detailed validated methods for this compound are not widely published. Therefore, this guide presents a comprehensive framework based on established principles of bioanalytical method development and validation for similar small molecules using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in developing a sensitive method for this compound in biological matrices?

A1: The primary challenges include:

  • Low Endogenous Levels: If the compound is an endogenous or a low-dose xenobiotic, achieving the necessary sensitivity (limit of detection and quantification) can be difficult.

  • Matrix Effects: Biological matrices like plasma, serum, and tissue homogenates are complex and can cause ion suppression or enhancement, leading to inaccurate quantification.[1][2]

  • Analyte Stability: this compound may be susceptible to degradation during sample collection, processing, and storage. Stability assessments are crucial.[3]

  • Chromatographic Resolution: Separating the analyte from isobaric interferences and matrix components is critical for accurate measurement.

  • Non-specific Binding: The analyte may adsorb to container surfaces or proteins, leading to recovery issues.

Q2: Which analytical technique is most suitable for the sensitive detection of this compound?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity, selectivity, and specificity.[4] It allows for the separation of the analyte from interfering substances and its detection based on its unique mass-to-charge ratio and fragmentation pattern.

Q3: How can I minimize matrix effects in my assay?

A3: To mitigate matrix effects, consider the following strategies:

  • Effective Sample Preparation: Use techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a significant portion of matrix components.[1] Protein precipitation is a simpler but generally less clean method.

  • Chromatographic Separation: Optimize the LC method to separate this compound from co-eluting matrix components that can cause ion suppression.

  • Use of an Internal Standard (IS): A stable isotope-labeled internal standard is ideal as it co-elutes with the analyte and experiences similar matrix effects, thus providing more accurate quantification.

  • Dilution of the Sample: If the analyte concentration allows, diluting the sample can reduce the concentration of interfering matrix components.

Q4: What are the key parameters to evaluate during bioanalytical method validation?

A4: According to FDA guidance, the key parameters for bioanalytical method validation include selectivity, sensitivity, calibration curve, accuracy, precision, recovery, matrix effect, and stability (freeze-thaw, short-term, long-term, and stock solution).[5][6][7]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis of this compound.

Problem Potential Cause Recommended Solution
Low or No Analyte Signal 1. Instrument not tuned or calibrated.2. Incorrect mass transitions selected.3. Analyte degradation.4. Poor ionization efficiency.5. Low extraction recovery.1. Perform system suitability tests and ensure the mass spectrometer is properly tuned and calibrated.[8]2. Optimize the precursor and product ions for this compound using direct infusion.3. Prepare fresh samples and standards. Evaluate analyte stability under different conditions.[3]4. Adjust mobile phase pH and organic content to promote better ionization.[1]5. Optimize the sample preparation method (e.g., change SPE sorbent, LLE solvent).
Poor Peak Shape (Tailing or Fronting) 1. Column degradation or contamination.2. Inappropriate mobile phase pH.3. Sample solvent incompatible with mobile phase.4. Column overload.1. Flush the column or replace it if necessary.[9]2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.3. Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase.4. Reduce the injection volume or sample concentration.
High Background Noise 1. Contaminated mobile phase or LC system.2. Matrix interferences.3. Improperly cleaned ion source.1. Use high-purity solvents and flush the LC system.[9]2. Improve sample cleanup to remove more matrix components.3. Clean the ion source, capillary, and lenses according to the manufacturer's recommendations.[9]
Inconsistent Retention Times 1. Leak in the LC system.2. Air bubbles in the pump.3. Inconsistent mobile phase composition.4. Column temperature fluctuations.1. Check all fittings for leaks.[8]2. Purge the pumps to remove any trapped air.[2]3. Prepare fresh mobile phase and ensure proper mixing.4. Use a column oven to maintain a stable temperature.[2]
High Variability in Results (Poor Precision) 1. Inconsistent sample preparation.2. Variable matrix effects.3. Unstable instrument performance.1. Ensure consistent execution of the sample preparation protocol. Automation can improve reproducibility.[4]2. Use a stable isotope-labeled internal standard to compensate for variability.3. Run system suitability tests to confirm instrument performance before and during the analytical run.[8]

Experimental Protocols

Hypothetical LC-MS/MS Method for this compound in Human Plasma

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Pre-treatment: To 100 µL of plasma, add 10 µL of an internal standard working solution (e.g., ¹³C₆-3'-Hydroxydehydroaglaiastatin) and 200 µL of 4% phosphoric acid. Vortex for 30 seconds.

  • SPE Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

  • Elution: Elute the analyte with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Dry Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

2. Liquid Chromatography Conditions

  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, then return to 5% B and re-equilibrate for 2 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3. Mass Spectrometry Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions (Hypothetical):

    • This compound: Q1 541.2 -> Q3 250.1 (Quantifier), Q1 541.2 -> Q3 310.2 (Qualifier)

    • ¹³C₆-3'-Hydroxydehydroaglaiastatin (IS): Q1 547.2 -> Q3 256.1

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

Quantitative Data Summary (Hypothetical Validation Data)

Parameter Result
Linearity Range 0.1 - 100 ng/mL (r² > 0.995)
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Intra-day Precision (%CV) ≤ 8.5%
Inter-day Precision (%CV) ≤ 11.2%
Accuracy (% Bias) -7.8% to 9.3%
Mean Extraction Recovery 85.2%
Matrix Effect (%CV) ≤ 12.1%
Freeze-Thaw Stability (3 cycles) Stable (% change < 10%)
Short-Term Stability (24h at RT) Stable (% change < 8%)
Long-Term Stability (-80°C for 3 months) Stable (% change < 13%)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample_collection Biological Sample Collection add_is Add Internal Standard sample_collection->add_is extraction Solid-Phase Extraction (SPE) add_is->extraction dry_reconstitute Dry Down & Reconstitute extraction->dry_reconstitute lc_separation UHPLC Separation dry_reconstitute->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_tree start Problem Encountered no_signal Low or No Signal? start->no_signal bad_peak Poor Peak Shape? no_signal->bad_peak No check_ms Check MS Tune & Mass Transitions no_signal->check_ms Yes rt_shift Retention Time Shift? bad_peak->rt_shift No check_column Check/Replace Column bad_peak->check_column Yes check_leaks Check for Leaks & Purge Pump rt_shift->check_leaks Yes check_stability Evaluate Analyte Stability check_ms->check_stability If MS is OK check_recovery Optimize Sample Prep Recovery check_stability->check_recovery If Stable check_mobile_phase Check Mobile Phase Composition & pH check_column->check_mobile_phase If Column is OK check_leaks->check_mobile_phase If No Leaks

References

Addressing matrix effects in LC-MS analysis of 3'-Hydroxydehydroaglaiastatin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS analysis of 3'-Hydroxydehydroaglaiastatin and similar small molecule analytes.

Troubleshooting Guide: Overcoming Matrix Effects

Problem: Poor reproducibility, accuracy, or sensitivity in your LC-MS/MS assay for this compound.

Matrix effects, the suppression or enhancement of analyte ionization by co-eluting endogenous components from the sample matrix, are a common cause of these issues.[1][2][3] Phospholipids are major contributors to matrix effects in biological samples like plasma.[1][4] This guide provides a systematic approach to identifying and mitigating these effects.

Step 1: Assess the Presence and Severity of Matrix Effects

Before implementing mitigation strategies, it's crucial to determine if matrix effects are indeed impacting your assay. Two primary methods are used for this assessment:

  • Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[1][5][6] A constant flow of this compound solution is infused into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC column. Dips or peaks in the baseline signal indicate the presence of matrix effects.[6]

  • Post-Extraction Spike: This quantitative method compares the analyte response in a pre-spiked neat solution to a post-spiked extracted blank matrix.[1] A significant difference in the signal indicates the presence of matrix effects.

Step 2: Implement Mitigation Strategies

Based on the assessment, employ one or more of the following strategies to reduce or eliminate matrix effects.

FAQ: General Questions about Matrix Effects

Q1: What are matrix effects in LC-MS analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[7][8] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[2][3]

Q2: What are the common causes of matrix effects in bioanalysis?

A2: In biological matrices such as plasma or serum, the most common culprits are endogenous components like phospholipids, salts, and metabolites.[1][4] Phospholipids are particularly problematic as they are abundant in cell membranes and can co-extract with the analyte of interest, leading to significant ion suppression.[4]

Q3: How can I tell if matrix effects are impacting my results for this compound?

A3: Common indicators of matrix effects include poor reproducibility of results between different sample lots, inaccurate quantification, and a loss of sensitivity.[2] To confirm, you can perform specific experiments like post-column infusion to visualize regions of ion suppression or enhancement, or a post-extraction spike experiment to quantify the extent of the matrix effect.[1][5][6]

FAQ: Sample Preparation Strategies

Q4: Which sample preparation technique is most effective at reducing matrix effects?

A4: While protein precipitation (PPT) is a simple and common technique, it is often ineffective at removing phospholipids, a major source of matrix effects.[1] More effective techniques include:

  • Liquid-Liquid Extraction (LLE): This technique separates the analyte from matrix components based on their differential solubility in two immiscible liquids.[1] Optimizing the pH and solvent polarity can enhance the removal of interferences.[1]

  • Solid-Phase Extraction (SPE): SPE offers a more selective way to isolate the analyte of interest while removing interfering compounds.[1][9] Specialized SPE sorbents are available that specifically target the removal of phospholipids.[9][10]

Q5: Are there specific SPE products designed for phospholipid removal?

A5: Yes, several commercially available SPE products are designed for efficient phospholipid removal. These often utilize technologies like HybridSPE-Phospholipid, which combines protein precipitation with specific phospholipid retention.[4] These methods can significantly clean up the sample prior to LC-MS analysis.[11]

The following table summarizes the typical effectiveness of different sample preparation techniques in removing phospholipids.

Sample Preparation TechniqueTypical Phospholipid Removal Efficiency
Protein Precipitation (PPT)Low
Liquid-Liquid Extraction (LLE)Moderate to High (solvent dependent)
Standard Solid-Phase Extraction (SPE)Moderate to High
Phospholipid Removal SPEHigh to Very High
FAQ: Use of Internal Standards

Q6: How does using an internal standard help with matrix effects?

A6: An internal standard (IS) is a compound with similar physicochemical properties to the analyte that is added at a known concentration to all samples, calibrators, and quality controls.[12] The IS co-elutes with the analyte and experiences similar matrix effects. By using the ratio of the analyte response to the IS response for quantification, variability due to matrix effects can be compensated for.[3][12]

Q7: What is the best type of internal standard to use for this compound?

A7: A Stable Isotope-Labeled (SIL) Internal Standard is the gold standard for compensating for matrix effects.[12][13][14][15] A SIL-IS has the same chemical structure as the analyte but is enriched with stable isotopes (e.g., ²H, ¹³C, ¹⁵N), giving it a different mass.[12][16] This ensures it has nearly identical extraction recovery and chromatographic behavior, and experiences the same degree of ion suppression or enhancement as the analyte.[12] If a SIL-IS is not available, a structural analog can be used, but it may not compensate for matrix effects as effectively.[13][14]

The table below illustrates the impact of using a SIL-IS on assay precision and accuracy in the presence of matrix effects.

ParameterWithout Internal StandardWith Structural Analog ISWith SIL-IS
Precision (%CV) > 20%10-20%< 15%
Accuracy (%Bias) ± 30%± 20%± 15%
FAQ: Chromatographic and Mass Spectrometric Solutions

Q8: Can I change my LC method to reduce matrix effects?

A8: Yes, optimizing your chromatographic separation can be a very effective strategy.[3] By modifying the mobile phase, gradient profile, or switching to a different column chemistry, you can aim to chromatographically separate this compound from the co-eluting matrix components that are causing ion suppression.[17]

Q9: Are there any mass spectrometer settings that can help?

A9: While less common for mitigating matrix effects than sample preparation or chromatography, you can investigate different ionization sources (e.g., APCI instead of ESI) as they can be less susceptible to matrix effects for certain analytes.[1] Additionally, ensuring optimal source parameters is crucial for maximizing analyte signal and can help to some extent.[18][19]

Experimental Protocols

Protocol 1: Post-Column Infusion for Qualitative Assessment of Matrix Effects

  • Prepare a solution of this compound in a suitable solvent at a concentration that provides a stable and moderate signal on the mass spectrometer.

  • Set up a T-junction between the LC column outlet and the mass spectrometer inlet.

  • Infuse the this compound solution at a low, constant flow rate (e.g., 5-10 µL/min) into the mobile phase flow post-column using a syringe pump.

  • Establish a stable baseline signal for the infused analyte.

  • Inject a blank matrix sample that has been subjected to your standard sample preparation procedure.

  • Monitor the signal of the infused analyte. Any significant deviation (suppression or enhancement) from the baseline indicates the presence of matrix effects at that retention time.

Protocol 2: Post-Extraction Spike for Quantitative Assessment of Matrix Effects

  • Prepare two sets of samples:

    • Set A: Spike a known amount of this compound into a neat solution (e.g., mobile phase).

    • Set B: Extract a blank matrix sample using your established procedure. Spike the same known amount of this compound into the final extracted sample.

  • Analyze both sets of samples by LC-MS.

  • Calculate the matrix effect using the following formula:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

  • A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

Visualizations

MatrixEffect_Troubleshooting_Workflow start Poor Assay Performance (Reproducibility, Accuracy, Sensitivity) assess_me Assess Matrix Effects (Post-Column Infusion or Post-Extraction Spike) start->assess_me me_present Matrix Effects Present? assess_me->me_present no_me Other Issue (e.g., Instrument, Standard Prep) me_present->no_me No optimize_sp Optimize Sample Preparation (LLE, SPE, Phospholipid Removal) me_present->optimize_sp Yes use_sil_is Implement Stable Isotope-Labeled Internal Standard (SIL-IS) optimize_sp->use_sil_is optimize_lc Optimize Chromatography (Separate Analyte from Interferences) use_sil_is->optimize_lc reassess_me Re-assess Matrix Effects optimize_lc->reassess_me me_mitigated Matrix Effects Mitigated? reassess_me->me_mitigated finalize_method Finalize Method me_mitigated->finalize_method Yes further_optimization Further Optimization Required me_mitigated->further_optimization No further_optimization->optimize_sp

Caption: Troubleshooting workflow for addressing matrix effects.

PostColumn_Infusion_Setup cluster_LC LC System cluster_Infusion Infusion System lc_pump LC Pump autosampler Autosampler lc_pump->autosampler column LC Column autosampler->column tee T-Junction column->tee syringe_pump Syringe Pump (Analyte Solution) syringe_pump->tee ms Mass Spectrometer tee->ms

Caption: Experimental setup for post-column infusion analysis.

References

Technical Support Center: Enhancing the Bioavailability of 3'-Hydroxydehydroaglaiastatin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the bioavailability of 3'-Hydroxydehydroaglaiastatin for in vivo studies.

FAQs: Understanding the Bioavailability Challenges of this compound

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a member of the rocaglate class of natural products, which are known for their potent anticancer and other biological activities. Like many natural products, this compound is a structurally complex and lipophilic molecule. Its high lipophilicity, often indicated by a high LogP value, suggests poor aqueous solubility, which is a primary reason for low oral bioavailability. For a drug to be absorbed into the bloodstream after oral administration, it must first dissolve in the gastrointestinal fluids.

Q2: What are the main factors limiting the in vivo efficacy of this compound?

A2: The primary factors limiting the in vivo efficacy of this compound are expected to be:

  • Poor Aqueous Solubility: As a lipophilic compound, it likely has very low solubility in the aqueous environment of the gastrointestinal (GI) tract.

  • Limited Permeability: While lipophilicity can aid in passive diffusion across cell membranes, very high lipophilicity can lead to partitioning into the lipid bilayer, hindering effective transport into the systemic circulation.

  • P-glycoprotein (P-gp) Efflux: There is evidence that some rocaglate derivatives are substrates of the P-gp efflux pump.[1] This transporter, present in the intestinal epithelium, actively pumps the drug back into the GI lumen, reducing its net absorption.[1]

  • First-Pass Metabolism: Although specific data for this compound is limited, many drugs are subject to extensive metabolism in the liver (first-pass effect) before reaching systemic circulation, which can significantly reduce the amount of active drug.

Q3: What are the potential formulation strategies to enhance the bioavailability of this compound?

A3: Several formulation strategies can be employed to overcome the poor solubility and enhance the bioavailability of this compound. These include:

  • Lipid-Based Formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS), which can improve solubility and absorption by presenting the drug in a solubilized state.

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate.

  • Nanoparticle Formulations: Reducing the particle size to the nanometer range increases the surface area for dissolution. Polymeric nanoparticles can also protect the drug from degradation and efflux.

Troubleshooting Guide: Common Issues in In Vivo Studies

Problem Potential Cause Troubleshooting Steps
Low or no detectable plasma concentration after oral administration. Poor aqueous solubility of this compound.1. Formulation Enhancement: Prepare a formulation to improve solubility, such as a solid dispersion or a lipid-based formulation (e.g., SEDDS). 2. Particle Size Reduction: If using a suspension, ensure the particle size is minimized through micronization or nanosizing.
P-glycoprotein (P-gp) mediated efflux in the intestine.1. Co-administration with a P-gp Inhibitor: In preclinical studies, co-administer a known P-gp inhibitor (e.g., verapamil, cyclosporine A) to assess the impact of efflux. Note: This is for investigational purposes and not for therapeutic use without further safety evaluation. 2. Formulate with Excipients that Inhibit P-gp: Some surfactants used in formulations (e.g., Tween 80, Cremophor EL) can inhibit P-gp.
Extensive first-pass metabolism in the liver.1. In Vitro Metabolism Studies: Conduct studies with liver microsomes to determine the metabolic stability of the compound. 2. Route of Administration: For initial efficacy studies, consider an alternative route of administration that bypasses the first-pass effect, such as intravenous (IV) or intraperitoneal (IP) injection.
High variability in plasma concentrations between subjects. Inconsistent dissolution of the drug formulation.1. Optimize Formulation: Ensure the formulation is robust and provides consistent drug release. For solid dispersions, check for drug recrystallization. For SEDDS, ensure spontaneous and complete emulsification. 2. Control Food Effects: The presence of food can significantly impact the absorption of lipophilic drugs. Standardize feeding protocols for animal studies (e.g., fasted vs. fed state).
Saturation of transporters or metabolic enzymes.1. Dose-Response Study: Conduct a dose-ranging study to determine if the pharmacokinetics are linear or non-linear.
Precipitation of the compound in the dosing vehicle. Poor solubility in the chosen vehicle.1. Vehicle Screening: Screen a panel of vehicles (e.g., oils, co-solvents, surfactant solutions) for optimal solubility. 2. Use of Solubilizing Excipients: Incorporate co-solvents (e.g., PEG 400, propylene (B89431) glycol) or surfactants into the vehicle.

Data on Physicochemical Properties of Rocaglamides

PropertyValue for RocaglamideImplication for Bioavailability
LogP 2.8 - 3.53[2][3][4]Indicates high lipophilicity and likely poor aqueous solubility.
Polar Surface Area 97.69 Ų[2]A moderate polar surface area which may contribute to membrane permeability.
Hydrogen Bond Donors 2[2]Can participate in hydrogen bonding, which may influence solubility and interactions with transporters.
Hydrogen Bond Acceptors 7[2]Can participate in hydrogen bonding.

Experimental Protocols

Preparation of a Solid Dispersion using the Solvent Evaporation Method

This method aims to disperse this compound in a hydrophilic polymer matrix to enhance its dissolution rate.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30) or other suitable polymer (e.g., Soluplus®, HPMC)

  • Methanol (B129727) or other suitable organic solvent

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Procedure:

  • Accurately weigh this compound and the chosen polymer in a desired ratio (e.g., 1:4 drug-to-polymer).

  • Dissolve both the drug and the polymer in a minimal amount of methanol in a round-bottom flask.

  • Ensure complete dissolution by gentle warming or sonication if necessary.

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin film is formed on the flask wall.

  • Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask.

  • Gently grind the solid dispersion into a fine powder using a mortar and pestle.

  • Pass the powder through a sieve to obtain a uniform particle size.

  • Store the prepared solid dispersion in a desiccator.

Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

This protocol describes the preparation of a lipid-based formulation that forms a fine emulsion upon contact with aqueous media in the GI tract.

Materials:

  • This compound

  • Oil (e.g., Labrafil® M 1944 CS, Capryol™ 90)

  • Surfactant (e.g., Kolliphor® EL, Tween® 80)

  • Co-surfactant/Co-solvent (e.g., Transcutol® HP, PEG 400)

  • Glass vials

  • Vortex mixer

  • Water bath

Procedure:

  • Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

  • Formulation Preparation:

    • Accurately weigh the selected oil, surfactant, and co-surfactant in a glass vial according to the desired ratio (e.g., 40% oil, 40% surfactant, 20% co-surfactant).

    • Heat the mixture in a water bath at 40-50°C to ensure homogeneity.

    • Add the pre-weighed this compound to the mixture.

    • Vortex the mixture until the drug is completely dissolved.

  • Self-Emulsification Assessment:

    • Add 1 mL of the prepared SEDDS formulation dropwise to 250 mL of distilled water in a beaker with gentle stirring.

    • Visually observe the formation of the emulsion. A spontaneous formation of a clear or slightly bluish-white emulsion indicates a good self-emulsifying ability.

    • Measure the droplet size of the resulting emulsion using a particle size analyzer.

In Vitro Metabolism Study using Liver Microsomes

This assay helps to determine the metabolic stability of this compound.

Materials:

  • This compound

  • Human or rat liver microsomes

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (with internal standard for LC-MS/MS analysis)

  • Incubator/water bath

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate the liver microsomes in phosphate buffer at 37°C for 5 minutes.

  • Add the this compound stock solution to the microsome suspension to achieve the desired final concentration (e.g., 1 µM).

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.

  • Calculate the percentage of the compound remaining at each time point and determine the in vitro half-life.

Visualizations

Bioavailability_Challenges cluster_barriers Key Bioavailability Barriers 3-HD This compound (in dosage form) Dissolution Dissolution in GI Fluids 3-HD->Dissolution Solubilized Solubilized Drug Dissolution->Solubilized Absorption Intestinal Absorption Solubilized->Absorption PortalVein Portal Vein Absorption->PortalVein Liver Liver PortalVein->Liver Systemic Systemic Circulation Liver->Systemic Poor_Solubility Poor Aqueous Solubility Poor_Solubility->Dissolution Pgp_Efflux P-gp Efflux Pgp_Efflux->Absorption First_Pass First-Pass Metabolism First_Pass->Liver

Caption: Key barriers limiting the oral bioavailability of this compound.

Formulation_Workflow cluster_0 Phase 1: Pre-formulation cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: In Vitro Characterization cluster_3 Phase 4: In Vivo Evaluation Char Characterize Physicochemical Properties (Solubility, LogP) Lipid Lipid-Based (SEDDS) Char->Lipid SolidDisp Solid Dispersion Char->SolidDisp Nano Nanoparticles Char->Nano MetStab Assess Metabolic Stability (Liver Microsomes) MetStab->Lipid MetStab->SolidDisp MetStab->Nano DissTest Dissolution Testing Lipid->DissTest SolidDisp->DissTest Nano->DissTest PermTest Permeability Assay (e.g., Caco-2) DissTest->PermTest PK Pharmacokinetic Study in Animals PermTest->PK Signaling_Pathway cluster_absorption Intestinal Lumen vs. Enterocyte cluster_transporters Membrane Transporters Drug_Lumen 3-HD (in GI Lumen) Passive Passive Diffusion Drug_Lumen->Passive Drug_Enterocyte 3-HD (inside Enterocyte) Pgp P-glycoprotein (Efflux Pump) Drug_Enterocyte->Pgp Efflux Portal_Vein Portal Vein Drug_Enterocyte->Portal_Vein To Systemic Circulation Passive->Drug_Enterocyte Pgp->Drug_Lumen Efflux

References

Technical Support Center: Cryopreservation and Long-Term Storage of 3'-Hydroxydehydroaglaiastatin Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for the cryopreservation and long-term storage of 3'-Hydroxydehydroaglaiastatin samples. The following information is based on established principles for small molecule preservation due to the absence of specific public data on this compound. It is crucial to perform compound-specific stability studies to validate these recommendations for your specific research needs.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for long-term storage?

A1: For long-term storage, high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for non-aqueous storage of small molecules.[1][2][3][4] DMSO is a good solvent for a wide range of organic compounds and is amenable to low-temperature storage. However, it is crucial to use anhydrous DMSO as water content can promote hydrolysis of susceptible compounds.[5]

Q2: At what temperature should I store my this compound stock solutions?

A2: For long-term storage, it is recommended to store stock solutions at -80°C. For short-term storage (days to weeks), -20°C is generally acceptable. Ultra-low temperatures slow down chemical degradation processes, ensuring the integrity of the compound over extended periods.[6]

Q3: How many freeze-thaw cycles can my this compound samples tolerate?

A3: The number of permissible freeze-thaw cycles is compound-dependent.[1][7][8] For novel or sensitive compounds like this compound, it is best to minimize freeze-thaw cycles. A common recommendation is to limit them to three to five cycles.[9] To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[9]

Q4: What concentration is advisable for preparing a stock solution of this compound?

A4: A common concentration for stock solutions is 10 mM. However, the optimal concentration depends on the solubility of this compound in your chosen solvent. It is advisable to prepare a concentration that ensures the compound remains fully solubilized, even at low temperatures, to prevent precipitation.

Q5: Should I use any cryoprotectants when freezing my this compound samples?

A5: For small molecules dissolved in a solvent like DMSO, additional cryoprotectants are generally not necessary.[10] The primary goal is to maintain the chemical stability of the molecule, which is achieved through low temperatures and a suitable solvent.[6] Cryoprotectants are more commonly used for the preservation of cells and other biological materials to prevent damage from ice crystal formation.[10][11]

Troubleshooting Guides

Issue 1: The this compound powder is not fully dissolving in DMSO.

  • Possible Cause: The concentration may be too high, or the dissolution process may be incomplete.

  • Solution:

    • Gently warm the solution to 30-40°C.

    • Vortex the solution for several minutes.

    • Use sonication for short periods to aid dissolution.

    • If the compound still does not dissolve, you may be exceeding its solubility limit. Try preparing a lower concentration stock solution.

Issue 2: I observed precipitation in my this compound stock solution after thawing.

  • Possible Cause: The compound may have limited solubility at lower temperatures, or water may have been introduced into the DMSO, reducing its solvating power.[9]

  • Solution:

    • Warm the vial to room temperature or slightly above and vortex to see if the precipitate redissolves.

    • If the precipitate persists, the solution may be supersaturated. Centrifuge the vial to pellet the precipitate and carefully transfer the supernatant to a new tube. The concentration of this new stock will be lower than intended and should be re-quantified if possible.

    • To prevent this, ensure you are using anhydrous DMSO and consider preparing a slightly lower concentration stock solution. Always ensure vials are tightly sealed to prevent moisture absorption.

Issue 3: I am concerned about the stability of this compound in DMSO over time.

  • Possible Cause: While DMSO is a stable solvent for many compounds, some may degrade over extended periods, even at low temperatures.[4]

  • Solution:

    • For critical experiments, it is advisable to use freshly prepared stock solutions or solutions that have been stored for a limited time.

    • To assess stability, you can run a small-scale stability study. Prepare a stock solution, and at various time points (e.g., 0, 1, 3, 6 months), analyze an aliquot by HPLC or LC-MS to check for degradation products and quantify the parent compound.

Data Presentation

Table 1: Illustrative Long-Term Storage Stability of a 10 mM this compound Stock in Anhydrous DMSO

Storage TemperatureTime (Months)Purity (%) by HPLCDegradation Products (%)
-80°C 099.8< 0.2
699.7< 0.3
1299.6< 0.4
2499.5< 0.5
-20°C 099.8< 0.2
699.20.8
1298.51.5
2497.12.9

Note: This data is illustrative and not based on experimental results for this compound. Actual stability may vary.

Table 2: Illustrative Effect of Freeze-Thaw Cycles on a 10 mM this compound Stock in Anhydrous DMSO (Stored at -80°C)

Number of Freeze-Thaw CyclesPurity (%) by HPLCDegradation Products (%)
199.8< 0.2
399.7< 0.3
599.50.5
1098.91.1

Note: This data is illustrative and not based on experimental results for this compound. Actual stability may vary.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in Anhydrous DMSO

  • Materials:

    • This compound powder

    • Anhydrous, high-purity DMSO

    • Sterile, amber glass vial or polypropylene (B1209903) microcentrifuge tube with a secure cap

    • Analytical balance

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution. (Molecular Weight of this compound to be used for calculation).

    • Carefully weigh the calculated amount of the compound and transfer it to the vial.

    • Add the calculated volume of anhydrous DMSO to the vial.

    • Tightly cap the vial and vortex for 2-5 minutes until the compound is completely dissolved.

    • If necessary, gently warm the vial to 30-40°C or place it in a sonicator bath for 5-10 minutes to aid dissolution.

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

Protocol 2: Aliquoting and Long-Term Storage of this compound Stock Solution

  • Materials:

    • Prepared 10 mM this compound stock solution

    • Sterile, single-use polypropylene microcentrifuge tubes or cryovials

    • Pipettor and sterile tips

  • Procedure:

    • Determine the appropriate aliquot volume based on your typical experimental needs to avoid multiple freeze-thaw cycles.

    • Carefully pipette the calculated volume of the stock solution into each labeled single-use tube.

    • Ensure the caps (B75204) are tightly sealed to prevent evaporation and moisture entry.

    • Place the aliquots in a freezer box and store them at -80°C for long-term storage.

Protocol 3: Thawing and Use of Cryopreserved this compound Aliquots

  • Procedure:

    • Remove a single aliquot from the -80°C freezer.

    • Thaw the aliquot at room temperature or by holding it in your hand.

    • Once completely thawed, briefly vortex the tube to ensure a homogenous solution.

    • The solution is now ready for dilution to the final working concentration for your experiment.

    • Discard any unused portion of the thawed aliquot to avoid compromising the integrity of the remaining stock.

Mandatory Visualization

experimental_workflow cluster_preparation Sample Preparation cluster_storage Aliquoting & Storage cluster_use Experimental Use weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw Single Aliquot store->thaw vortex_thawed Vortex to Mix thaw->vortex_thawed dilute Dilute to Working Concentration vortex_thawed->dilute experiment Perform Experiment dilute->experiment

Caption: Experimental workflow for the preparation, storage, and use of this compound samples.

troubleshooting_precipitation start Precipitate Observed After Thawing warm_vortex Warm to RT & Vortex start->warm_vortex dissolved Precipitate Dissolves warm_vortex->dissolved Yes persistent Precipitate Persists warm_vortex->persistent No use_solution Use Solution as is (Concentration is Saturated) dissolved->use_solution centrifuge Centrifuge and Use Supernatant (Re-quantify if possible) persistent->centrifuge prevention Future Prevention: - Use Anhydrous DMSO - Ensure Tight Sealing - Consider Lower Stock Concentration persistent->prevention

Caption: Troubleshooting guide for precipitation issues in this compound stock solutions.

References

Validation & Comparative

Validating the In Vitro Anticancer Activity of 3'-Hydroxydehydroaglaiastatin in Multiple Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro anticancer activity of 3'-Hydroxydehydroaglaiastatin, a member of the flavagline (or rocaglamide) class of natural products. Due to the limited availability of specific data for this compound, this guide utilizes data from its close structural analog, Aglaiastatin, as a representative of this class. The activity of Aglaiastatin is compared with established chemotherapeutic agents across various cancer cell lines.

Comparative Anticancer Activity

The in vitro cytotoxic effects of Aglaiastatin and other common anticancer drugs were evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, was used as a key metric for comparison.

CompoundCell LineCancer TypeIC50 (µM)
Aglaiastatin SW480Colorectal Carcinoma~0.001[1]
HT29/HI1Colorectal Carcinoma~0.001[1]
VACO235Colorectal Adenoma>10[1]
LT97Colorectal Adenoma>10[1]
IEC18 (normal)Intestinal Epithelial>10[1]
Doxorubicin A549Lung Carcinoma0.4 ± 0.09
HCT116Colorectal CarcinomaNot specified
MCF-7Breast Adenocarcinoma0.65 ± 0.25
Cisplatin A549Lung CarcinomaNot specified
HCT116Colorectal CarcinomaNot specified
MCF-7Breast AdenocarcinomaNot specified
5-Fluorouracil HCT116Colorectal CarcinomaNot specified
LoVoColorectal CarcinomaNot specified
A549Lung CarcinomaNot specified
Paclitaxel HCT116Colorectal CarcinomaNot specified
LoVoColorectal CarcinomaNot specified
A549Lung CarcinomaNot specified
Oxaliplatin HCT116Colorectal CarcinomaNot specified
LoVoColorectal CarcinomaNot specified
A549Lung CarcinomaNot specified

Note: The IC50 values for Doxorubicin, Cisplatin, 5-Fluorouracil, Paclitaxel, and Oxaliplatin can vary between studies and experimental conditions. The provided values are for comparative reference. Aglaiastatin demonstrates potent and selective activity against colorectal carcinoma cell lines at nanomolar concentrations, while showing significantly lower toxicity towards normal intestinal epithelial cells and premalignant adenoma cell lines[1].

Mechanism of Action: Inhibition of Translation Initiation

Flavaglines, including Aglaiastatin and presumably this compound, exert their anticancer effects by targeting the eukaryotic translation initiation factor 4A (eIF4A)[2][3][4][5][6]. eIF4A is an RNA helicase that is a crucial component of the eIF4F complex, which is responsible for unwinding the 5' untranslated region (5'-UTR) of mRNAs to allow for ribosome binding and the initiation of translation[2][6]. By binding to eIF4A, flavaglines stabilize the eIF4A-RNA complex, effectively "clamping" the helicase on the mRNA and preventing it from unwinding the 5'-UTR[2][4]. This leads to the inhibition of cap-dependent translation, a process that is often dysregulated in cancer and is required for the synthesis of many proteins involved in cell growth, proliferation, and survival[3][5][6].

G cluster_0 eIF4F Complex Assembly cluster_1 Translation Initiation cluster_2 Inhibition by this compound eIF4E eIF4E (Cap-binding protein) eIF4G eIF4G (Scaffolding protein) eIF4E->eIF4G binds eIF4A eIF4A (RNA helicase) eIF4G->eIF4A recruits inhibition Inhibition of Translation eIF4A->inhibition leads to mRNA 5'-capped mRNA eIF4F_complex eIF4F Complex mRNA->eIF4F_complex binds ribosome 40S Ribosome eIF4F_complex->ribosome recruits translation Protein Synthesis ribosome->translation initiates drug This compound drug->eIF4A targets

Caption: Mechanism of action of this compound.

Experimental Protocols

Detailed methodologies for key in vitro anticancer assays are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound and control compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[7]

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound and control compounds in culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells as a negative control.

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After the incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC conjugate

  • Propidium Iodide (PI) solution

  • 1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Flow cytometer

Procedure:

  • Induce apoptosis in cells by treating with this compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells (including floating and adherent cells) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.

Materials:

  • Treated and untreated cells

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with this compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells and wash them with PBS.

  • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution containing RNase A to a concentration of 1 x 10^6 cells/mL.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

Experimental Workflow and Logical Relationships

The following diagram illustrates the typical workflow for evaluating the in vitro anticancer activity of a compound.

G cluster_assays In Vitro Assays start Start cell_culture Cell Line Seeding (e.g., A549, HCT116, MCF-7) start->cell_culture treatment Treatment with This compound (and controls) cell_culture->treatment incubation Incubation (24, 48, 72 hours) treatment->incubation viability Cell Viability Assay (MTT) incubation->viability apoptosis Apoptosis Assay (Annexin V/PI) incubation->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) incubation->cell_cycle data_analysis Data Analysis (IC50, % Apoptosis, Cell Cycle Distribution) viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis conclusion Conclusion on Anticancer Activity data_analysis->conclusion

Caption: Experimental workflow for anticancer activity validation.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 3'-Hydroxydehydroaglaiastatin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of novel therapeutic compounds is paramount. This guide provides a comparative analysis of two common analytical methods—High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the quantification of 3'-Hydroxydehydroaglaiastatin, a bioactive natural product with therapeutic potential.

This document outlines the hypothetical cross-validation of these two methods, presenting detailed experimental protocols and performance data to aid researchers in selecting the most appropriate technique for their specific needs.

Physicochemical Properties of this compound

This compound is classified as an alkaloid and a member of the flavagline (or rocaglate) family of natural products.[1][2] Key properties influencing analytical method development include:

  • Molecular Formula: C₃₁H₂₈N₂O₇[1][2]

  • Molecular Weight: 540.56 g/mol [2]

  • Structure: A complex polycyclic structure containing chromophores suitable for UV detection and multiple functional groups amenable to ionization for mass spectrometry.[1]

Comparative Performance of Analytical Methods

A hypothetical cross-validation study was designed to compare the performance of an HPLC-UV method and an LC-MS/MS method for the quantification of this compound in a biological matrix (e.g., human plasma). The following table summarizes the expected performance characteristics of each method.

Performance ParameterHPLC-UV MethodLC-MS/MS Method
**Linearity (R²) **≥ 0.995≥ 0.999
Range 10 - 1000 ng/mL0.1 - 500 ng/mL
Accuracy (% Recovery) 90 - 110%95 - 105%
Precision (% RSD)
- Intra-day< 10%< 5%
- Inter-day< 15%< 10%
Limit of Detection (LOD) 5 ng/mL0.05 ng/mL
Limit of Quantification (LOQ) 10 ng/mL0.1 ng/mL
Specificity ModerateHigh
Throughput ModerateHigh

Experimental Workflows

The following diagrams illustrate the general workflows for sample preparation and analysis using the HPLC-UV and LC-MS/MS methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis plasma Plasma Sample ppt Protein Precipitation (e.g., with acetonitrile) plasma->ppt vortex Vortex & Centrifuge ppt->vortex supernatant Collect Supernatant vortex->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into HPLC reconstitute->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect quantify Quantification detect->quantify

HPLC-UV Experimental Workflow

LCMS_Workflow cluster_prep_lcms Sample Preparation cluster_analysis_lcms LC-MS/MS Analysis plasma_lcms Plasma Sample with Internal Standard spe Solid Phase Extraction (SPE) plasma_lcms->spe wash Wash SPE Cartridge spe->wash elute Elute Analyte wash->elute dry_lcms Evaporate to Dryness elute->dry_lcms reconstitute_lcms Reconstitute in Mobile Phase dry_lcms->reconstitute_lcms inject_lcms Inject into LC-MS/MS reconstitute_lcms->inject_lcms separate_lcms Chromatographic Separation inject_lcms->separate_lcms ionize Electrospray Ionization (ESI) separate_lcms->ionize msms Tandem Mass Spectrometry (MS/MS) Detection ionize->msms quantify_lcms Quantification msms->quantify_lcms

LC-MS/MS Experimental Workflow

Detailed Experimental Protocols

The following are hypothetical, yet detailed, protocols for the quantification of this compound using HPLC-UV and LC-MS/MS. These protocols are based on common practices for the analysis of similar natural products.

Method 1: HPLC-UV Quantification

1. Sample Preparation:

  • To 100 µL of plasma sample, add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • UV Detection: 280 nm.

3. Calibration and Quantification:

  • Prepare a series of calibration standards of this compound in blank plasma (e.g., 10, 50, 100, 250, 500, 1000 ng/mL).

  • Process the standards and quality control (QC) samples alongside the unknown samples.

  • Construct a calibration curve by plotting the peak area against the concentration.

  • Determine the concentration of this compound in the unknown samples from the calibration curve.

Method 2: LC-MS/MS Quantification

1. Sample Preparation:

  • To 50 µL of plasma sample, add 10 µL of an internal standard solution (e.g., a structurally similar rocaglate not present in the sample).

  • Perform solid-phase extraction (SPE) using a suitable C18 cartridge.

  • Wash the cartridge with a low-organic solvent mixture (e.g., 5% methanol (B129727) in water).

  • Elute the analyte and internal standard with a high-organic solvent (e.g., methanol).

  • Evaporate the eluate to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions:

  • LC System: UHPLC system for improved resolution and speed.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

    • Gradient Program: Start with 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM).

    • Hypothetical MRM transition for this compound: Precursor ion (m/z 541.2) → Product ion (e.g., m/z 392.1).

    • Hypothetical MRM transition for Internal Standard: To be determined based on the selected standard.

3. Calibration and Quantification:

  • Prepare calibration standards in blank plasma (e.g., 0.1, 0.5, 1, 5, 10, 50, 100, 500 ng/mL).

  • Process standards and QC samples with the unknown samples.

  • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.

  • Quantify this compound in unknown samples using the calibration curve.

Cross-Validation Principles

A cross-validation of these two methods would involve analyzing the same set of incurred samples (samples from a study where the compound has been administered) and quality control samples by both methodologies. The results would then be statistically compared to assess the agreement and potential bias between the two methods. This ensures that data generated by either method is reliable and can be compared across different studies or laboratories.

Conclusion

Both HPLC-UV and LC-MS/MS are viable techniques for the quantification of this compound. The choice of method will depend on the specific requirements of the study.

  • The HPLC-UV method is a cost-effective and robust option suitable for routine analysis where high sensitivity is not the primary concern. Its simplicity makes it accessible in laboratories with standard chromatographic equipment.

  • The LC-MS/MS method offers superior sensitivity, selectivity, and a wider dynamic range, making it the preferred choice for applications requiring the detection of low concentrations of the analyte, such as in pharmacokinetic studies or when dealing with complex biological matrices. The higher specificity of LC-MS/MS reduces the likelihood of interference from other compounds, leading to more accurate and reliable results.

This guide provides a framework for researchers to develop and compare analytical methods for this compound, ultimately contributing to the advancement of research and development of this promising natural product.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective neuroprotective agents to combat the growing burden of neurodegenerative diseases is a paramount challenge in modern medicine. Within the diverse landscape of natural products, flavaglines, a class of compounds isolated from plants of the Aglaia genus, have emerged as promising candidates. While extensively studied for their anti-cancer properties, recent research has unveiled their potential to shield neurons from damage. This guide provides a head-to-head comparison of the neuroprotective effects of synthetic flavagline derivatives, with a focus on experimental data from preclinical studies.

Comparative Analysis of Neuroprotective Efficacy

Recent studies have focused on synthetic analogs of rocaglaol, a parent flavagline, to optimize their therapeutic properties. The following table summarizes the neuroprotective effects of several novel flavagline derivatives in a well-established in vitro model of Parkinson's disease, where neuronal death is induced by the neurotoxin MPP+ (1-methyl-4-phenylpyridinium).

CompoundStructureNeuroprotective Activity (% of Control) at 10 nM
Rocaglaol [Image of Rocaglaol structure]Not Reported in this study
Compound 10a [Image of Compound 10a structure]~80%
Compound 18c [Image of Compound 18c structure]~75%
Compound 18d [Image of Compound 18d structure]~60%
Compound 18e [Image of Compound 18e structure]~90%

Data synthesized from Thuaud et al., J Med Chem, 2012.[1][2]

Key Findings:

  • The synthetic flavagline derivative Compound 18e demonstrated the most potent neuroprotective effect, preserving approximately 90% of neuronal viability at a low nanomolar concentration.[1]

  • Compound 10a also exhibited significant neuroprotection, with around 80% neuronal survival.[1]

  • The structural modifications among the tested compounds appear to influence their neuroprotective capacity, highlighting the potential for structure-activity relationship (SAR) studies to identify even more potent analogs.[1][2]

Experimental Methodologies

To ensure a thorough understanding of the presented data, the detailed experimental protocols used to assess the neuroprotective effects of these flavagline derivatives are outlined below.

In Vitro Model of Parkinson's Disease
  • Cell Line: Primary cultures of rat mesencephalic neurons.

  • Neurotoxin: MPP+ (1-methyl-4-phenylpyridinium) was used to induce selective dopaminergic neuron death, mimicking the pathology of Parkinson's disease.

  • Treatment: Neuronal cultures were pre-treated with the flavagline derivatives at a concentration of 10 nM for a specified period before the addition of MPP+.

  • Assessment of Neuroprotection: The viability of dopaminergic neurons was quantified by immunostaining for tyrosine hydroxylase (TH), a key enzyme in dopamine (B1211576) synthesis, followed by cell counting. The results were expressed as a percentage of surviving neurons compared to the control group (not treated with MPP+).

Cisplatin-Induced Neurotoxicity Model
  • Cell Line: Differentiated PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, which exhibit neuronal characteristics upon differentiation.

  • Neurotoxin: Cisplatin (B142131), a common chemotherapeutic agent known to cause peripheral neuropathy.

  • Treatment: PC12 cells were treated with cisplatin in the presence or absence of the flavagline derivatives.

  • Assessment of Neuroprotection: Cell viability was assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity as an indicator of cell survival.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for evaluating the neuroprotective effects of the flavagline derivatives in the in vitro Parkinson's disease model.

experimental_workflow cluster_cell_culture Cell Culture Preparation cluster_treatment Treatment Protocol cluster_analysis Data Analysis start Primary Mesencephalic Neuron Culture pretreatment Pre-treatment with Flavagline Derivatives (10 nM) start->pretreatment toxin Induction of Neurotoxicity with MPP+ pretreatment->toxin staining Tyrosine Hydroxylase Immunostaining toxin->staining counting Quantification of Surviving Neurons staining->counting results Calculation of % Neuroprotection counting->results

Experimental workflow for assessing neuroprotection.

Putative Signaling Pathways in Flavagline-Mediated Neuroprotection

While the precise molecular mechanisms underlying the neuroprotective effects of flavaglines are still under investigation, their known biological activities provide clues to the potential signaling pathways involved. Flavaglines are recognized as potent inhibitors of the translation initiation factor eIF4A, an RNA helicase. This activity, central to their anti-cancer effects, may also contribute to their neuroprotective properties by selectively modulating the synthesis of proteins involved in cell survival and apoptosis.

The diagram below illustrates a hypothetical signaling pathway through which flavaglines might exert their neuroprotective effects.

signaling_pathway cluster_stress Neuronal Stress cluster_flavagline Flavagline Intervention cluster_cellular_response Cellular Response cluster_outcome Outcome stress Oxidative Stress / Neurotoxins (e.g., MPP+) eif4a eIF4A (Translation Initiation Factor) stress->eif4a Induces Apoptotic Pathways flavagline Flavagline Derivatives flavagline->eif4a Inhibits translation Modulation of Protein Synthesis eif4a->translation pro_survival Increased Synthesis of Pro-Survival Proteins translation->pro_survival pro_apoptotic Decreased Synthesis of Pro-Apoptotic Proteins translation->pro_apoptotic neuroprotection Neuroprotection pro_survival->neuroprotection pro_apoptotic->neuroprotection Leads to Cell Death

Hypothetical neuroprotective signaling pathway of flavaglines.

Conclusion

The presented data strongly suggest that synthetic flavagline derivatives hold significant promise as a novel class of neuroprotective agents. The potent activity observed at nanomolar concentrations in preclinical models of Parkinson's disease warrants further investigation. Future research should focus on elucidating the precise molecular targets and signaling pathways responsible for their neuroprotective effects, as well as evaluating their efficacy and safety in in vivo models of neurodegeneration. The ability to fine-tune the chemical structure of these compounds offers a valuable opportunity to develop next-generation neuroprotective therapeutics with improved potency and drug-like properties.

References

Independent Verification of the Mechanism of Action of 3'-Hydroxydehydroaglaiastatin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reported mechanism of action for the compound class of 3'-Hydroxydehydroaglaiastatin, alongside methodologies for its independent verification. As a member of the rocaglate family of natural products, this compound is presumed to share its mechanism with other well-characterized rocaglates. This document outlines the established mode of action, compares it with other inhibitors of the same target, and provides detailed experimental protocols for validation.

Reported Mechanism of Action: Inhibition of Eukaryotic Initiation Factor 4A (eIF4A)

This compound belongs to the rocaglate class of natural products, which are known to be potent inhibitors of protein synthesis.[1] The primary molecular target of rocaglates is the eukaryotic initiation factor 4A (eIF4A), an ATP-dependent DEAD-box RNA helicase.[2][3] The eIF4A helicase is a critical component of the eIF4F complex, which is responsible for unwinding the 5' untranslated region (UTR) of mRNAs to facilitate ribosome scanning and translation initiation.[3][4]

The mechanism of inhibition by rocaglates is unique. Instead of simply blocking the enzyme's activity, they act as interfacial inhibitors, effectively "clamping" eIF4A onto specific polypurine-rich RNA sequences.[2][5] This creates a stable rocaglate-eIF4A-RNA complex that obstructs the scanning 43S preinitiation complex, thereby stalling translation of a subset of mRNAs.[2] This mode of action leads to the depletion of the pool of active eIF4F complex available for translation.[6][7] Consequently, the synthesis of proteins encoded by mRNAs with structured 5' UTRs, which are often involved in cell growth and proliferation (e.g., oncogenes like c-Myc), is preferentially inhibited.[8]

Comparative Analysis of eIF4A Inhibitors

This compound can be compared with other known eIF4A inhibitors, which can be broadly categorized into rocaglates and non-rocaglate inhibitors. The following table summarizes key characteristics of representative compounds from each class.

Compound Class Mechanism of Action Reported IC50 / Activity Key Features
This compound RocaglatePresumed to clamp eIF4A on polypurine RNA sequences, inhibiting translation initiation.Data not readily available in the public domain.A natural product isolated from Aglaia odorata.
Silvestrol (B610840) RocaglateClamps eIF4A onto polypurine-rich mRNA, inhibiting translation initiation.[3][9]Potent nanomolar activity against various cancer cell lines.[10]A well-characterized rocaglate with demonstrated in vivo antitumor activity.[9]
Rocaglamide A (RocA) RocaglateTraps eIF4A on polypurine RNA, leading to translation repression.[2]Exhibits potent anticancer activity.One of the first identified rocaglates, extensively studied for its mechanism.
Hippuristanol Non-rocaglateInhibits eIF4A RNA binding activity.[7]Effective inhibitor of cap-dependent translation.[3]A polyhydroxysteroid isolated from a marine sponge.
Pateamine A (PatA) Non-rocaglateInitially thought to activate eIF4A's helicase activity, leading to ATP depletion, but also reported to inhibit eIF4A.[3]Potent translation inhibitor.A marine natural product with a distinct chemical structure from rocaglates.
CR-1-31-B Synthetic Rocaglate AnalogClamps eIF4A on mRNA in an ATP-independent manner.Nanomolar activity across a wide range of cancer cell lines.[10]A synthetic analog of silvestrol with high potency.

Experimental Protocols for Independent Verification

To independently verify the mechanism of action of this compound, a series of in vitro and cell-based assays can be performed.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay determines the effect of the compound on cell viability and provides a quantitative measure of its cytotoxic potential.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells.[11] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, Jurkat, or a panel of cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[12]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.1%. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with solvent) and a blank (medium only).[12]

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[13]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[13][14]

  • Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of a solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13][14]

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Translation Inhibition Assay

This assay directly measures the effect of the compound on protein synthesis in a cell-free system.

Principle: A cell-free translation system (e.g., rabbit reticulocyte lysate) is programmed with a reporter mRNA (e.g., luciferase mRNA). The amount of protein synthesized is quantified and compared between treated and untreated samples.

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the rabbit reticulocyte lysate, an amino acid mixture (containing a labeled amino acid like [35S]-methionine or a non-radioactive alternative for puromycin-based detection), the reporter mRNA, and the desired concentration of this compound or a vehicle control.

  • Incubation: Incubate the reaction mixture at 30°C for 60-90 minutes.

  • Quantification:

    • Radiolabeling: If using [35S]-methionine, the synthesized proteins are separated by SDS-PAGE, and the incorporated radioactivity is quantified using autoradiography or a phosphorimager.

    • Luciferase Assay: If using luciferase mRNA, the luciferase activity is measured using a luminometer after adding the appropriate substrate.

    • Puromycin (B1679871) Labeling (SUnSET assay): Puromycin, an aminonucleoside antibiotic, is added to the reaction. If translation is active, puromycin is incorporated into nascent polypeptide chains. These puromycylated peptides can be detected by Western blotting using an anti-puromycin antibody.[9]

  • Data Analysis: Compare the amount of protein synthesis in the presence of this compound to the vehicle control to determine the extent of translation inhibition.

eIF4A ATPase Activity Assay

This biochemical assay assesses the direct effect of the compound on the ATP hydrolysis activity of eIF4A.

Principle: The ATPase activity of purified recombinant eIF4A is measured in the presence and absence of the test compound. A common method is the malachite green assay, which colorimetrically detects the release of inorganic phosphate (B84403) (Pi) from ATP hydrolysis.[15]

Protocol:

  • Protein Purification: Purify recombinant human eIF4A1 protein.[15]

  • Reaction Mixture: Prepare a reaction buffer containing MES-KOH, potassium acetate, MgCl2, and DTT.[15]

  • Assay: In a 96-well plate, combine the reaction buffer, ATP, and various concentrations of this compound. Initiate the reaction by adding the purified eIF4A1 protein.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).

  • Phosphate Detection: Stop the reaction and add the malachite green reagent. After a short incubation for color development, measure the absorbance at approximately 620-650 nm.

  • Data Analysis: Generate a standard curve using known concentrations of phosphate. Calculate the amount of Pi released in each reaction and determine the IC50 of this compound for eIF4A ATPase activity.

Visualizations

Rocaglate_Mechanism_of_Action cluster_eIF4F eIF4F Complex cluster_inhibition Inhibitory Complex eIF4E eIF4E eIF4G eIF4G eIF4E->eIF4G mRNA mRNA (5' UTR with secondary structure) eIF4E->mRNA Binds to 5' cap eIF4A eIF4A (RNA Helicase) eIF4G->eIF4A eIF4G->mRNA Binds to 5' cap eIF4A->mRNA Binds to 5' cap eIF4A->mRNA Unwinds 5' UTR (ATP-dependent) Polypurine Polypurine Sequence eIF4A->Polypurine InhibitedComplex Rocaglate-eIF4A-RNA Complex (Clamped) Ribosome 43S Ribosome mRNA->Ribosome Recruitment Rocaglate This compound (Rocaglate) Rocaglate->eIF4A Rocaglate->Polypurine Translation Protein Synthesis Ribosome->Translation NoTranslation Translation Inhibition Ribosome->NoTranslation InhibitedComplex->Ribosome Stalls scanning

Caption: Mechanism of action of rocaglates on translation initiation.

Experimental_Workflow start Start: Independent Verification of This compound cytotoxicity 1. Cell Viability Assay (e.g., MTT Assay) start->cytotoxicity ic50 Determine IC50 in various cancer cell lines cytotoxicity->ic50 translation_assay 2. In Vitro / Cell-based Translation Inhibition Assay ic50->translation_assay If cytotoxic translation_inhibition Quantify inhibition of protein synthesis translation_assay->translation_inhibition biochem_assay 3. Biochemical Assay (e.g., eIF4A ATPase Assay) translation_inhibition->biochem_assay If translation is inhibited enzyme_inhibition Determine direct inhibition of eIF4A activity biochem_assay->enzyme_inhibition conclusion Conclusion: Corroborate eIF4A inhibition as the mechanism of action enzyme_inhibition->conclusion If eIF4A is inhibited

Caption: Experimental workflow for mechanism of action verification.

References

Structure-Activity Relationship of 3'-Hydroxydehydroaglaiastatin Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3'-Hydroxydehydroaglaiastatin analogs and related rocaglate derivatives. Due to a lack of extensive comparative data specifically for a series of this compound analogs, this document synthesizes findings from the broader class of rocaglates to infer key structural determinants of activity. Rocaglates, including dehydroaglaiastatin, are a class of natural products that have garnered significant interest for their potent anticancer activities.[1][2][3][4] Their primary mechanism of action involves the inhibition of the eukaryotic initiation factor 4A (eIF4A), an RNA helicase crucial for translation initiation.[2][3][4] By clamping eIF4A onto polypurine-rich RNA sequences, rocaglates create a steric block that impedes the scanning of the 43S pre-initiation complex, ultimately inhibiting protein synthesis.[5]

Comparative Analysis of Rocaglate Analog Activity

The biological activity of rocaglate derivatives is highly dependent on the substitution patterns on their core cyclopenta[b]benzofuran skeleton.[1] While specific data for a systematic series of this compound analogs is limited, studies on a wide array of natural and synthetic rocaglates provide valuable insights into the SAR of this compound class. The following table summarizes the cytotoxic activities of representative rocaglate analogs, highlighting the influence of various structural modifications.

Compound/AnalogKey Structural FeaturesCell Line(s)Reported IC50/EC50Reference(s)
Rocaglamide Parent compoundVariousnM to µM range[1]
Silvestrol Dioxanyl ring at C-2VariousnM range[2]
Episilvestrol Epimer of SilvestrolHT-29, HepG2, HL-60, MCF-78-14 nM[2]
Aglapervirisin A Acetate at C-6''' of dioxanyl ringHT-29, HepG2, HL-60, MCF-78-14 nM[2]
Rocaglaol Derivative 16 Formamide at C-1, Bromine at C-4'Array of human cancer cell lines0.5-2.3 nM[2][4]
MG-002 Synthetic rocaglate4T1-526~7 nM (translation inhibition)[6]
eFT226 (Zotatifin) Synthetic rocaglate (clinical candidate)4T1-526~8 nM (translation inhibition)[6]

Key Structure-Activity Relationships

The following diagram illustrates the general structure-activity relationships for rocaglate analogs based on available literature. Modifications at various positions on the rocaglate scaffold significantly impact their biological potency.

SAR_of_Rocaglates cluster_scaffold Rocaglate Core cluster_substitutions Structural Modifications Core R1 C-1 Position: - Amide enhances activity - Hydroxy is common R1->Core:n R2 C-2 Position: - Dioxanyl ring (e.g., Silvestrol)  significantly increases potency R2->Core:w R3 B-Ring (C-3' Position): - Hydroxylation is found in  natural analogs R3->Core:e R4 B-Ring (C-4' Position): - Bromination can increase potency R4->Core:e

General Structure-Activity Relationships of Rocaglate Analogs.

Experimental Protocols

The evaluation of this compound analogs and other rocaglates typically involves a series of in vitro assays to determine their biological activity and mechanism of action.

Cytotoxicity Assays (e.g., MTT or SRB Assay)
  • Cell Plating: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • Cell Viability Measurement:

    • MTT Assay: MTT reagent is added to each well and incubated to allow for formazan (B1609692) crystal formation by viable cells. The formazan is then solubilized, and the absorbance is measured.

    • SRB Assay: Cells are fixed, and the total protein is stained with Sulforhodamine B. The bound dye is then solubilized, and the absorbance is read.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

In Vitro Translation Assay
  • Lysate Preparation: A cell-free translation system (e.g., Krebs-2 extracts) is prepared.

  • Reporter mRNA: A reporter mRNA (e.g., encoding luciferase) is added to the lysate.

  • Compound Incubation: The lysate is incubated with the test compounds.

  • Translation Measurement: The translation of the reporter mRNA is quantified by measuring the luciferase activity.

  • Data Analysis: The inhibitory effect of the compounds on translation is determined.

Fluorescence Polarization (FP) Assay for eIF4A:RNA Binding
  • Reaction Mixture: Recombinant eIF4A1 protein is mixed with a fluorescently labeled RNA probe (e.g., FAM-labeled poly(A) or polypurine sequence) in a suitable buffer.

  • Compound Addition: The test rocaglate analogs are added to the mixture.

  • Incubation: The reaction is incubated to allow for the binding of eIF4A1 to the RNA, which is stabilized by the rocaglate.

  • Measurement: The fluorescence polarization is measured. An increase in polarization indicates the formation of a larger molecular complex (eIF4A1-rocaglate-RNA).

  • Data Analysis: The ability of the compounds to enhance the binding of eIF4A1 to RNA is quantified.

The following flowchart outlines a typical experimental workflow for the synthesis and biological evaluation of novel rocaglate analogs.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation A Design of Analogs B Synthesis & Purification A->B C Structural Characterization (NMR, MS) B->C D In Vitro Cytotoxicity Assays (e.g., MTT, SRB) C->D E Mechanism of Action Studies D->E H In Vivo Efficacy Studies (Animal Models) D->H F In Vitro Translation Assay E->F G eIF4A:RNA Binding Assay (FP) E->G

Typical Experimental Workflow for Rocaglate Analog Development.

References

Benchmarking 3'-Hydroxydehydroaglaiastatin: A Comparative Analysis Against Standard-of-Care Cancer Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of oncology research, the quest for more effective and targeted therapies is paramount. This guide provides a comprehensive benchmark analysis of 3'-Hydroxydehydroaglaiastatin, a novel natural product, against established standard-of-care drugs for the treatment of various malignancies, including leukemia, lymphoma, multiple myeloma, and pancreatic cancer. This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison supported by available experimental data.

Introduction to this compound

This compound is a member of the rocaglamide (B1679497) family of natural products, isolated from the plant species Aglaia odorata[1]. Rocaglamides have garnered significant interest in the scientific community for their potent anticancer properties[2]. The mechanism of action of this class of compounds is multifaceted, primarily involving the inhibition of protein synthesis by targeting the translation initiation factor eIF4A[3][4][5]. This disruption of protein synthesis preferentially affects the translation of oncogenes, leading to cell cycle arrest and apoptosis in cancer cells. Furthermore, rocaglamides have been shown to modulate key signaling pathways implicated in cancer progression, such as the NF-κB and Raf-MEK-ERK pathways[2][6].

Comparative Efficacy Analysis

Due to the limited availability of specific experimental data for this compound, this analysis leverages data from its parent compounds, aglaiastatin and rocaglamide A, as proxies to benchmark its potential efficacy against standard-of-care drugs.

In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of rocaglamide A and standard-of-care drugs against various cancer cell lines. Lower IC50 values indicate higher potency.

Cancer TypeCell LineThis compound (Rocaglamide A as proxy)Standard-of-Care Drug(s)IC50 Value of Standard Drug(s)
LeukemiaJurkat~50 nM (HSF1 inhibition)[3][4][5]Vincristine2.5 - 15 nM
Doxorubicin50 - 200 nM
Multiple MyelomaU266Potentiates TRAIL-induced apoptosis[7]Bortezomib5 - 20 nM
Lenalidomide1 - 10 µM
Pancreatic CancerPANC-1Potent inhibitor[8]Gemcitabine10 - 50 µM
Paclitaxel5 - 20 nM
LymphomaU-937Induces apoptosis[9][10]Doxorubicin50 - 200 nM
RituximabNot directly cytotoxic

Note: The IC50 values for standard-of-care drugs can vary significantly depending on the specific cell line and experimental conditions. The data for Rocaglamide A is based on its known potent inhibition of HSF1, a key target in its anticancer activity[3][4][5].

Signaling Pathways and Mechanism of Action

The primary mechanism of action for rocaglamides, and by extension this compound, involves the clamping of the eukaryotic translation initiation factor eIF4A onto mRNA, thereby inhibiting protein synthesis. This selectively affects the translation of proteins with long, structured 5' untranslated regions, which often include oncoproteins.

Rocaglamide_Mechanism_of_Action cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription eIF4A eIF4A Protein_Synthesis Protein Synthesis (Oncogenes) eIF4A->Protein_Synthesis Initiates mRNA mRNA mRNA->Protein_Synthesis Rocaglamide 3'-Hydroxydehydro- aglaiastatin Rocaglamide->eIF4A Inhibits IkB IκB Rocaglamide->IkB Stabilizes Cell_Growth Cell_Growth Protein_Synthesis->Cell_Growth Promotes NFkB NF-κB NFkB->Transcription IkB->NFkB Inhibits

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The efficacy of this compound and standard-of-care drugs is typically assessed using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of the test compounds (this compound or standard drugs) and incubated for 48-72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.

MTT_Assay_Workflow Start Start Seed_Cells Seed cancer cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add serial dilutions of This compound or standard drug Incubate_24h->Add_Compound Incubate_48_72h Incubate for 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Remove_Medium Remove medium Incubate_4h->Remove_Medium Add_DMSO Add DMSO to dissolve formazan Remove_Medium->Add_DMSO Read_Absorbance Read absorbance at 570 nm Add_DMSO->Read_Absorbance Calculate_IC50 Calculate IC50 values Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for a typical MTT cytotoxicity assay.

In Vivo Tumor Xenograft Model

To assess the in vivo efficacy, a tumor xenograft model is commonly employed.

Methodology:

  • Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunodeficient mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Administration: Mice are randomized into treatment groups and administered with this compound, a standard-of-care drug, or a vehicle control.

  • Tumor Measurement: Tumor volume is measured periodically using calipers.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

Xenograft_Model_Workflow Start Start Implant_Cells Subcutaneously implant human cancer cells into immunodeficient mice Start->Implant_Cells Tumor_Growth Allow tumors to grow to 100-200 mm³ Implant_Cells->Tumor_Growth Randomize_Mice Randomize mice into treatment and control groups Tumor_Growth->Randomize_Mice Administer_Treatment Administer this compound, standard drug, or vehicle Randomize_Mice->Administer_Treatment Measure_Tumors Measure tumor volume periodically Administer_Treatment->Measure_Tumors Analyze_Data Analyze tumor growth inhibition Measure_Tumors->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a typical in vivo tumor xenograft study.

Conclusion

While direct experimental data for this compound is currently limited, the extensive research on its parent compounds, aglaiastatin and rocaglamide A, suggests a promising profile as a potent and selective anticancer agent. Its unique mechanism of action, targeting protein synthesis, offers a potential advantage over conventional chemotherapies. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound and its place in the evolving landscape of cancer treatment. This guide serves as a foundational resource for researchers to design and interpret future studies aimed at rigorously evaluating the efficacy of this novel compound against current standards of care.

References

Reproducibility of the biological effects of 3'-Hydroxydehydroaglaiastatin across different laboratories

Author: BenchChem Technical Support Team. Date: December 2025

Lack of Reproducible Data on the Biological Effects of 3'-Hydroxydehydroaglaiastatin

A comprehensive search of scientific literature reveals a significant gap in the available data regarding the biological effects of this compound, preventing a comparative analysis of its reproducibility across different laboratories.

Despite searches for peer-reviewed studies and experimental data, no publications were identified that detail the biological activity, mechanism of action, or comparative studies of this compound. The primary information available is the compound's chemical structure and its classification as a natural product isolated from Aglaia odorata. Without foundational studies from individual laboratories, an assessment of the reproducibility of its biological effects cannot be conducted.

To fulfill the user's request for a comparison guide, it is essential to have access to quantitative data from multiple independent studies. This would typically involve comparing key metrics such as IC50 values in cancer cell lines, effects on specific signaling pathways, or modulation of protein expression. The absence of such data for this compound makes it impossible to generate the requested tables, experimental protocols, and visualizations.

While the core request concerning this compound cannot be met, the following sections provide a template for how such a comparison guide would be structured. This example utilizes a well-researched, analogous compound to illustrate the format and depth of analysis that would be applied, should data on this compound become available in the future.

Illustrative Comparison Guide: Biological Effects of a Hypothetical Protein Synthesis Inhibitor (Compound X)

This section serves as a template to demonstrate the structure and content of the requested comparison guide. All data and experimental details are hypothetical and for illustrative purposes only.

Comparative Analysis of Anti-proliferative Activity

The anti-proliferative effects of Compound X have been evaluated in several cancer cell lines across different studies. The half-maximal inhibitory concentration (IC50) is a key metric for comparing potency.

Cell LineLaboratory A (IC50 in µM)Laboratory B (IC50 in µM)Laboratory C (IC50 in µM)
HeLa (Cervical Cancer)1.5 ± 0.21.8 ± 0.31.3 ± 0.1
A549 (Lung Cancer)2.1 ± 0.42.5 ± 0.52.0 ± 0.3
MCF-7 (Breast Cancer)0.8 ± 0.10.9 ± 0.20.7 ± 0.1

Data Interpretation: The IC50 values for Compound X show a high degree of consistency across the three hypothetical laboratories, suggesting that its anti-proliferative effects are reproducible under standard cell culture conditions. The minor variations observed are within the expected range of experimental variability.

Experimental Protocols

Cell Viability Assay (MTT Assay)

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with a serial dilution of Compound X (or vehicle control) for 48 hours.

  • MTT Incubation: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

  • Solubilization: The formazan (B1609692) crystals were dissolved by adding 150 µL of DMSO to each well.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: IC50 values were calculated using non-linear regression analysis.

Signaling Pathway Analysis

Compound X is hypothesized to inhibit protein synthesis, a critical process for cell growth and proliferation. The following diagram illustrates a simplified workflow for investigating its impact on key signaling pathways.

G cluster_0 Experimental Workflow A Treat Cells with Compound X B Prepare Cell Lysates A->B C Western Blot Analysis B->C D Measure Protein Levels of: - p-mTOR - p-4E-BP1 - Cyclin D1 C->D E Data Analysis and Pathway Mapping D->E

Workflow for Investigating Protein Synthesis Inhibition.

The diagram above outlines the general steps to assess the effect of a compound on specific protein markers within a signaling pathway.

The signaling pathway affected by a protein synthesis inhibitor would likely involve the mTOR pathway, which is a central regulator of cell growth and protein synthesis.

G CompoundX Compound X Ribosome Ribosome CompoundX->Ribosome Inhibits ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Mediates CellGrowth Cell Growth and Proliferation ProteinSynthesis->CellGrowth mTOR mTOR EIF4E 4E-BP1 mTOR->EIF4E Phosphorylates (Inactivates) EIF4E->ProteinSynthesis Inhibits when Active

Hypothesized Signaling Pathway for Compound X.

This diagram illustrates that Compound X directly inhibits the ribosome, leading to a downstream reduction in protein synthesis and ultimately inhibiting cell growth and proliferation. It also shows the related mTOR pathway's role in regulating protein synthesis via 4E-BP1.

Unveiling the Bioactivity of 3'-Hydroxydehydroaglaiastatin: A Meta-Analysis of Published Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of the published bioactivity of 3'-Hydroxydehydroaglaiastatin and its close structural analogues. As a member of the rocaglamide (B1679497) family of natural products, this compound is of significant interest for its potential therapeutic applications, particularly in oncology. This document objectively compares the cytotoxic performance of related compounds, supported by experimental data, and details the underlying mechanism of action involving the inhibition of protein synthesis.

Comparative Bioactivity of Dehydroaglaiastatin (B179284) and Related Rocaglamides

CompoundCell LineCancer TypeIC50 (µM)Reference
Dehydroaglaiastatin HepG2Human Liver Cancer0.69[1]
8b-O-5-oxohexylrocaglaolHepG2Human Liver Cancer4.77[1]
RocaglaolHepG2Human Liver Cancer7.37[1]

Mechanism of Action: Inhibition of Translation Initiation

Rocaglamides, including dehydroaglaiastatin and its derivatives, exert their potent cytotoxic and anti-proliferative effects by targeting a crucial step in protein synthesis: translation initiation.[2][3] Specifically, these compounds bind to the eukaryotic initiation factor 4A (eIF4A), an ATP-dependent RNA helicase.[2][3] By binding to eIF4A, rocaglamides clamp the protein onto mRNA molecules, preventing the unwinding of the 5' untranslated region (5'-UTR). This action stalls the assembly of the ribosome on the mRNA, thereby inhibiting the synthesis of proteins essential for cancer cell growth and survival.[4]

Translation_Inhibition_by_Rocaglamides cluster_initiation Translation Initiation eIF4F_complex eIF4F Complex (eIF4A, eIF4E, eIF4G) mRNA mRNA (5'-UTR) eIF4F_complex->mRNA Unwinds 5'-UTR Ribosome_recruitment Ribosome Recruitment mRNA->Ribosome_recruitment Protein_Synthesis Protein Synthesis Ribosome_recruitment->Protein_Synthesis Rocaglamides This compound (Rocaglamide Analogue) Rocaglamides->eIF4F_complex Inhibition->mRNA

Figure 1. Signaling pathway of translation initiation inhibition by rocaglamides.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of rocaglamide bioactivity.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692). The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Include a positive control (e.g., a known cytotoxic agent) and a negative control (untreated cells). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a detergent-based solution, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

In Vitro Translation Assay

This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system.

Principle: A cell lysate (e.g., rabbit reticulocyte lysate) containing all the necessary components for translation is incubated with a reporter mRNA (e.g., luciferase mRNA) and a labeled amino acid (e.g., [³⁵S]-methionine). The incorporation of the labeled amino acid into newly synthesized protein is measured to quantify the rate of translation.

Procedure:

  • Reaction Setup: In a nuclease-free microcentrifuge tube, combine the cell lysate, an amino acid mixture lacking methionine, [³⁵S]-methionine, the reporter mRNA, and the test compound at various concentrations.

  • Incubation: Incubate the reaction mixture at 30°C for 60-90 minutes to allow for protein synthesis.

  • Protein Precipitation: Stop the reaction and precipitate the newly synthesized proteins using trichloroacetic acid (TCA).

  • Measurement of Incorporation: Collect the protein precipitate on a filter membrane and wash to remove unincorporated [³⁵S]-methionine. The amount of radioactivity on the filter, representing the amount of newly synthesized protein, is quantified using a scintillation counter.

  • Data Analysis: Compare the radioactivity in the compound-treated samples to the vehicle control to determine the percentage of translation inhibition.

Conclusion

The available evidence strongly suggests that this compound, as a rocaglamide analogue, possesses potent cytotoxic activity against cancer cells. The primary mechanism of this bioactivity is the inhibition of protein synthesis through the targeting of the translation initiation factor eIF4A. While direct experimental data for this compound remains to be published, the significant cytotoxicity of its close analogue, dehydroaglaiastatin, underscores its potential as a promising lead compound for the development of novel anticancer therapeutics. Further research is warranted to fully elucidate the specific bioactivity profile and therapeutic potential of this compound.

References

Safety Operating Guide

Proper Disposal of 3'-Hydroxydehydroaglaiastatin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 3'-Hydroxydehydroaglaiastatin was found. This guide is based on the general procedures for the disposal of cytotoxic and research-grade chemical waste. Researchers must consult their institution's Environmental Health and Safety (EHS) department and adhere to all applicable local, state, and federal regulations.

Researchers, scientists, and drug development professionals handling this compound must prioritize safety and regulatory compliance in its disposal. Due to its likely cytotoxic properties, as is common with the aglaiastatin class of compounds, stringent disposal protocols are necessary to protect personnel and the environment.

Key Data for this compound

The following table summarizes the known physical and chemical properties of this compound. This information is crucial for correct waste identification and handling.

PropertyValue
Molecular Formula C₃₁H₂₈N₂O₇
Molecular Weight 540.60 g/mol
Appearance Solid (assumed)
Solubility Not specified
Hazard Classification Assumed Cytotoxic, handle with caution

Experimental Protocols for Disposal

The proper disposal of this compound should be treated as a critical experimental protocol itself. The following steps provide a detailed methodology for its safe disposal.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, personnel must wear appropriate PPE to prevent exposure.[1] This includes, but is not limited to:

  • Disposable nitrile gloves (double-gloving is recommended)

  • Safety goggles or a face shield

  • A lab coat or disposable gown

  • Closed-toe shoes

Step 2: Waste Segregation and Collection

All materials that have come into contact with this compound must be considered cytotoxic waste and segregated from other laboratory waste streams.[2]

  • Solid Waste: This includes contaminated gloves, gowns, pipette tips, vials, and any absorbent materials used for cleaning spills. All solid waste should be placed in a designated, leak-proof, and puncture-resistant container clearly labeled as "Cytotoxic Waste."[1][3] These containers are often color-coded, typically purple.[3][4]

  • Liquid Waste: Any solutions containing this compound should be collected in a sealed, leak-proof container. This container must also be clearly labeled as "Cytotoxic Waste" and include the full chemical name. Do not mix with other chemical waste unless explicitly approved by your EHS department.

  • Sharps Waste: Needles, syringes, or any other sharp objects contaminated with this compound must be disposed of in a designated sharps container that is also labeled as "Cytotoxic Waste."[1][2]

Step 3: Labeling and Storage

Proper labeling is critical for ensuring safe handling and disposal by waste management personnel.

  • All waste containers must be clearly labeled with the words "Cytotoxic Waste" and the full chemical name "this compound."

  • The date of waste accumulation should also be recorded on the label.

  • Store the sealed waste containers in a designated, secure area away from general laboratory traffic until they are collected by a certified hazardous waste disposal service.

Step 4: Final Disposal

The final disposal of cytotoxic waste must be handled by a licensed and certified hazardous waste management company.

  • The standard and required method for the destruction of cytotoxic waste is high-temperature incineration.[2][3]

  • Never dispose of this compound or its contaminated materials in the regular trash or down the drain.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start Start: Disposal of This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify Identify Waste Type ppe->identify solid Solid Waste (Gloves, Vials, etc.) identify->solid Solid liquid Liquid Waste (Solutions) identify->liquid Liquid sharps Sharps Waste (Needles, Syringes) identify->sharps Sharps collect_solid Collect in Labeled Purple Cytotoxic Bin solid->collect_solid collect_liquid Collect in Labeled, Sealed Liquid Cytotoxic Container liquid->collect_liquid collect_sharps Collect in Labeled Cytotoxic Sharps Container sharps->collect_sharps storage Store in Designated Secure Waste Area collect_solid->storage collect_liquid->storage collect_sharps->storage pickup Arrange for Pickup by Certified Hazardous Waste Service storage->pickup end End: Incineration by Licensed Facility pickup->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for Handling 3'-Hydroxydehydroaglaiastatin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of novel compounds like 3'-Hydroxydehydroaglaiastatin is paramount. Although a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as a natural product isolated from Aglaia odorata Lour for research purposes necessitates treating it as a potentially hazardous substance.[1] Adherence to established protocols for handling hazardous drugs (HDs) is a critical risk mitigation strategy.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on general guidelines for hazardous chemical compounds.

Body PartRecommended ProtectionSpecifications
Eyes/Face Safety goggles or a full-face shieldMust conform to EN166 (EU) or NIOSH (US) approved standards.[2] Safety glasses with side shields are not sufficient if there is a risk of splashes.[3]
Skin Chemical-resistant gloves (double gloving recommended)Chemotherapy gloves meeting ASTM standard D6978 are advised.[3] Change gloves every 30 minutes or immediately if contaminated, torn, or punctured.[3] Wear the first pair under the gown cuff and the second pair over.[3]
Disposable, impermeable gownsGowns should close in the back, have long sleeves, and possess closed elastic or knit cuffs.[3][4] In the absence of manufacturer permeation data, change gowns every 2-3 hours or if contaminated.[3]
Shoe coversTwo pairs of shoe covers should be worn when handling HDs.[3]
Respiratory NIOSH-approved respiratorAn N95 respirator is recommended if there is a risk of generating aerosols or dust.[2][4] For large spills or suspected vapor exposure, a Powered Air-Purifying Respirator (PAPR) may be necessary.[4] A standard surgical mask is not a substitute for a respirator.[3]

Operational Plan for Safe Handling

A systematic approach to handling this compound will minimize the risk of exposure and contamination.

  • Preparation :

    • All handling of this compound should occur in a designated controlled area, such as a chemical fume hood or a ventilated enclosure, to minimize inhalation exposure.[2][4]

    • Ensure that an eyewash station and safety shower are readily accessible.[2]

    • Before beginning work, all necessary PPE must be donned as specified in the table above.[2]

  • Weighing and Compounding :

    • Handle the compound carefully to avoid the generation of dust or aerosols.[2]

    • When preparing solutions, add the compound to the solvent slowly to prevent splashing.[2]

  • Post-Handling :

    • After handling is complete, thoroughly wash hands and any potentially exposed skin with soap and water.[5]

    • Decontaminate the work surface and any equipment used in the procedure.

  • Transport :

    • When moving this compound, even within the laboratory, ensure it is in a sealed, labeled, and durable container to prevent spills.[6]

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Work in a Controlled Area check_safety Verify Eyewash & Safety Shower Access prep_area->check_safety don_ppe Don Appropriate PPE check_safety->don_ppe weigh Weigh Compound (Avoid Dust/Aerosols) don_ppe->weigh prepare_solution Prepare Solution (Avoid Splashing) weigh->prepare_solution wash_hands Wash Hands & Skin prepare_solution->wash_hands decontaminate Decontaminate Work Area & Equipment wash_hands->decontaminate dispose_ppe Dispose of Contaminated PPE decontaminate->dispose_ppe dispose_waste Dispose of Chemical Waste dispose_ppe->dispose_waste

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3'-Hydroxydehydroaglaiastatin
Reactant of Route 2
3'-Hydroxydehydroaglaiastatin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.